Ethyl acrylate
Description
This compound is an enoate ester.
Exposure to this compound is primarily occupational. Acute (short-term) exposure of workers to this compound vapors has been reported to cause drowsiness, lethargy, headache, nausea, convulsions, and respiratory and gastrointestinal irritation. Noncancerous lesions and inflammation of the nasal mucosa and depressed body weight gain have been observed in rats and mice exposed by inhalation for a chronic (long-term) duration. Human studies on occupational exposure to this compound/methyl methacrylate have suggested a relationship between exposure to the chemical(s) and colorectal cancer, but the evidence is conflicting and inconclusive. In a study by the National Toxicology Program (NTP), increased incidences of squamous cell papillomas and carcinomas of the forestomach were observed in rats and mice exposed via gavage (experimentally placing the chemical in the stomach). However, the NTP recently determined that these data were not relevant to human carcinogenicity and removed this compound from its list of carcinogens. EPA has classified this compound as a Group B2, probable human carcinogen, but has not developed a potency estimate to quantify risk by inhalation.
Structure
3D Structure
Properties
IUPAC Name |
ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-32-1 | |
| Record name | Ethyl acrylate polymers | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4020583 | |
| Record name | Ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Propenoic acid, ethyl ester | |
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| Record name | Ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/213 | |
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| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Impurities |
Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |
| Record name | Ethyl acrylate | |
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Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
140-88-5, 9003-32-1, 87605-70-7 | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
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| Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |
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Melting Point |
-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
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| Record name | Ethyl acrylate | |
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| Record name | Ethyl acrylate | |
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| Record name | ETHYL ACRYLATE | |
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| Record name | ETHYL ACRYLATE | |
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| Record name | Ethyl acrylate | |
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Foundational & Exploratory
What is the chemical formula for ethyl acrylate?
An In-depth Technical Guide to Ethyl Acrylate for Researchers and Drug Development Professionals
Abstract
This compound (EA) is a pivotal organic compound, specifically the ethyl ester of acrylic acid, with the chemical formula C₅H₈O₂.[1][2] It is a colorless liquid characterized by a distinct acrid odor.[3][4] As a highly reactive monomer, this compound is a fundamental building block in the synthesis of a vast array of polymers and copolymers.[5] These polymers are integral to numerous industrial and commercial applications, ranging from paints, coatings, and adhesives to textiles and leather goods.[6][7] Of particular interest to the scientific and pharmaceutical communities, this compound-based polymers serve as functional excipients in drug delivery systems and as reagents in the synthesis of pharmaceutical intermediates.[3][8] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, polymerization mechanisms, analytical characterization, and applications, with a specific focus on its relevance to researchers and professionals in drug development. It also delineates critical safety and handling protocols essential for laboratory and industrial settings.
Physicochemical Properties of this compound
This compound is a monofunctional monomer known for the high reactivity characteristic of acrylates.[5] Its chemical and physical properties are crucial for its handling, storage, and application in various synthetic processes. The IUPAC name for this compound is ethyl prop-2-enoate.[1][6]
Molecular Structure
The structure of this compound features a vinyl group directly attached to a carbonyl carbon, which confers its high reactivity in polymerization reactions.
Caption: Chemical structure of this compound (C₅H₈O₂).
Key Physical and Chemical Data
The properties of this compound make it a volatile and flammable liquid that requires careful handling. It is slightly soluble in water but miscible with many organic solvents like alcohols and ethers.[6][9]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][10] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Acrid, pungent | [3][5] |
| Density | 0.922 - 0.9405 g/cm³ at 20°C | [3][5] |
| Boiling Point | 99.4 - 100°C | [3][5] |
| Melting Point | -71 to -72°C | [3][5] |
| Flash Point | 8 - 13°C | [5][6] |
| Autoignition Temperature | 372°C (721°F) | [5][10] |
| Solubility in Water | 1.5 - 6 g/100 mL | [3][6] |
| Vapor Pressure | 29.3 mmHg at 20°C | [3][10] |
| Glass Transition Temp. (Tg) | -23 to -24°C | [5][11] |
Synthesis and Manufacturing
Industrially, this compound is primarily produced through the acid-catalyzed esterification of acrylic acid with ethanol.[3][12] The acrylic acid itself is typically manufactured via the oxidation of propylene.[4] An alternative method is the Reppe reaction, which involves acetylene, carbon monoxide, and ethanol.[3]
To prevent spontaneous polymerization during transport and storage, commercial preparations of this compound are stabilized with an inhibitor, such as hydroquinone or its ethyl ether.[3][9] The presence of oxygen is necessary for these stabilizers to function effectively.[5]
Caption: Industrial synthesis pathway for stabilized this compound.
Polymerization of this compound
This compound readily undergoes polymerization via free-radical mechanisms due to its carbon-carbon double bond. It is used to form both homopolymers and a wide variety of copolymers.[5] The resulting poly(this compound) is a soft, sticky polymer at room temperature, owing to its low glass transition temperature (Tg) of approximately -24°C.[11]
Polymerization Mechanisms
Free-Radical Polymerization: This is the most common method for polymerizing this compound. The process involves three key stages: initiation, propagation, and termination. An initiator (e.g., an organic peroxide or an azo compound like AIBN) is used to generate free radicals, which then attack the monomer's double bond to initiate the polymer chain growth.[13]
Caption: The three stages of free-radical polymerization.
Emulsion Polymerization: This technique is widely used to produce acrylic polymer emulsions (latexes) for paints, adhesives, and coatings.[6][14] In this process, the monomer is emulsified in water with a surfactant. A water-soluble initiator is used, and polymerization occurs within the surfactant micelles, resulting in a stable dispersion of polymer particles in water.[14] This method allows for high molecular weights and rapid polymerization rates while effectively controlling the viscosity and heat generated during the highly exothermic reaction.[14]
Copolymerization
This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer.[3] Common comonomers include:
-
Methyl methacrylate: To increase the hardness and Tg of the polymer.[11]
-
Acrylic acid: To incorporate carboxyl groups, which can improve adhesion and allow for pH-triggered responses, as seen in alkali-soluble emulsion (ASE) thickeners.[3][12]
-
Vinyl acetate: For producing adhesives and coatings.[5]
-
Styrene and Butadiene: To create various types of plastics and rubbers.[3]
Experimental Protocol: Emulsion Polymerization of this compound
This protocol describes a representative lab-scale batch process for synthesizing a poly(this compound) latex.
Materials:
-
This compound (inhibitor removed)
-
Deionized water
-
Sodium dodecyl sulfate (SDS) - Surfactant
-
Potassium persulfate (KPS) - Initiator
-
Sodium bicarbonate - Buffer
-
Nitrogen gas supply
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Begin purging the system with a gentle stream of nitrogen to create an inert atmosphere.
-
Aqueous Phase Preparation: In the reactor, combine 500 mL of deionized water, 5.0 g of sodium dodecyl sulfate, and 1.0 g of sodium bicarbonate. Stir at 200 RPM until all solids are dissolved.
-
Heating: Set the circulating water bath connected to the reactor jacket to 65°C. Allow the aqueous solution to reach a stable temperature of 60°C.
-
Initiator Addition: Dissolve 1.0 g of potassium persulfate in 20 mL of deionized water. Add this initiator solution to the reactor.
-
Monomer Feed: Slowly add 100 g of inhibitor-free this compound to the reactor over a period of 1 hour using a syringe pump or dropping funnel. An increase in the viscosity and a change in appearance to a milky-white emulsion will be observed.
-
Reaction: After the monomer feed is complete, maintain the reaction temperature at 60°C for an additional 2 hours to ensure high conversion.
-
Cooling & Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: The final product is a stable poly(this compound) latex. Characterize the product by determining the percent solids content (gravimetry), particle size (dynamic light scattering), and polymer Tg (differential scanning calorimetry).
Caption: Workflow for laboratory-scale emulsion polymerization.
Applications in Research and Drug Development
While the bulk of this compound is used in coatings, textiles, and adhesives, its unique properties make it valuable in the pharmaceutical and life sciences sectors.[3][6][9]
-
Pharmaceutical Intermediates: this compound is a versatile reagent in organic synthesis. It acts as a Michael acceptor, a reaction used to synthesize various pharmaceutical intermediates.[3]
-
Drug Delivery Systems: Copolymers containing this compound are used as film-forming agents for tablet coatings. For instance, copolymers with methacrylic acid are used for enteric coatings (e.g., Eudragit®), which are designed to dissolve at the higher pH of the intestine, protecting the drug from the acidic environment of the stomach.[3]
-
Biocompatible Polymers: Acrylate-based polymers are explored for creating biocompatible materials. For example, molecularly imprinted polymers (MIPs) based on methacrylate monomers (structurally similar to acrylates) have been developed for controlled drug release applications.[8]
-
Adhesives for Medical Devices: The adhesive properties of this compound copolymers are leveraged in transdermal patches and other medical adhesives that require good skin contact and biocompatibility.
Spectroscopic Analysis
Characterization of this compound is routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong characteristic absorption bands. Key peaks include a C=O stretching vibration from the ester group at approximately 1730 cm⁻¹ and C=C stretching from the vinyl group around 1635 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. The spectrum typically shows signals for the vinyl protons (CH₂=CH-) in the 5.8-6.4 ppm range, the quartet for the -O-CH₂- protons of the ethyl group around 4.2 ppm, and the triplet for the -CH₃ protons of the ethyl group around 1.3 ppm.[15][16]
Safety and Handling
This compound is a hazardous chemical that must be handled with extreme caution.[17]
-
Hazards:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[9][10] Vapors can form explosive mixtures with air.[18]
-
Health Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[19] It can cause irritation and burns to the skin, eyes, and respiratory tract.[17] this compound is also a skin sensitizer, meaning it may cause an allergic reaction upon contact.[19] It is classified as a possible human carcinogen.[9][17]
-
Uncontrolled Polymerization: this compound can polymerize violently if heated or contaminated, especially in the absence of an inhibitor.[4][10] This can lead to a pressure buildup and potential rupture of containers.[10]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[17]
-
Use only with adequate ventilation and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[18][21]
-
Emergency shower and eyewash facilities should be readily available.[17]
-
Conclusion
This compound is a cornerstone monomer in polymer science, with a chemical formula of C₅H₈O₂. Its high reactivity and versatility have led to its widespread use in numerous industries. For researchers and drug development professionals, an understanding of its polymerization behavior is key to designing advanced materials for applications such as controlled-release drug delivery, functional coatings, and medical adhesives. However, its significant hazards necessitate strict adherence to safety protocols to ensure its responsible and effective use in both research and industrial settings.
References
- Aditya Dye Chem. This compound (EA). URL: https://adityadyechem.
- Wikipedia. This compound. URL: https://en.wikipedia.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8821, this compound. URL: https://pubchem.ncbi.nlm.nih.
- Jamorin. This compound (EA). URL: https://jamorin.com.
- National Oceanic and Atmospheric Administration. CAMEO Chemicals: this compound, STABILIZED. URL: https://cameochemicals.noaa.gov/chemical/784
- ChemicalBook. This compound | 140-88-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8253122.htm
- SAME Chemicals. This compound. URL: https://www.samechemicals.
- Taylor & Francis Online. Poly(this compound) – Knowledge and References. URL: https://www.tandfonline.com/doi/abs/10.1201/9781420090411-c16
- Solventis. This compound | Chemical Suppliers. URL: https://www.solventis.
- PrepChem.com. Synthesis of this compound. URL: https://www.prepchem.
- New Jersey Department of Health. HAZARD SUMMARY: this compound. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0837.pdf
- Fisher Scientific. Safety Data Sheet: this compound. URL: https://www.fishersci.com/sds/09890
- Royal Society of Chemistry. Synthesis of poly(this compound-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra14909a
- ScienceDirect. Radical polymerization of this compound with dead end polymerization conditions. URL: https://www.sciencedirect.com/science/article/pii/S001430570200057X
- Ayers International. MSDS this compound. URL: https://www.ayersintl.
- BASF. This compound - Safety data sheet. URL: https://products.basf.
- Arkema. GPS Safety Summary - Substance Name: this compound. URL: https://www.arkema.
- ACS Publications. High-Temperature Homopolymerization of this compound and n-Butyl Acrylate: Polymer Characterization. URL: https://pubs.acs.org/doi/10.1021/ma061613g
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Ethyl Acrylate: A Comprehensive Technical Guide for the Modern Laboratory
This guide provides an in-depth exploration of the physical and chemical properties of ethyl acrylate, a versatile monomer extensively utilized in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the practical application and safe handling of this important chemical compound. The content herein is structured to provide a holistic understanding, empowering laboratory personnel to employ this compound with efficacy and confidence.
Core Molecular and Physical Characteristics
This compound (C₅H₈O₂) is the ethyl ester of acrylic acid.[1] It is a clear, colorless liquid characterized by a distinctively sharp, acrid odor.[1][2] Its fundamental role in polymer chemistry stems from the reactivity of its vinyl group, which readily participates in polymerization reactions.[1]
Key Physical Properties
A thorough understanding of this compound's physical properties is paramount for its proper handling, storage, and use in experimental design. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1][3] |
| Molecular Weight | 100.12 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Acrid, pungent | [1][2] |
| Boiling Point | 98-100 °C | [2] |
| Melting Point | -71 °C | [2] |
| Density | 0.922 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 39 mbar at 20 °C | [4] |
| Solubility in Water | Slightly soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and most organic solvents | [1][2] |
| Flash Point | 9 °C (closed cup) | [2] |
| Autoignition Temperature | 383 °C | [3] |
Spectroscopic Signature: A Tool for Identification and Purity Assessment
Spectroscopic analysis is indispensable for verifying the identity and purity of this compound in a laboratory setting. The following sections detail the characteristic spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a definitive fingerprint of the this compound molecule. The spectrum is characterized by distinct signals corresponding to the ethyl and vinyl protons.
-
¹H NMR (300 MHz, CDCl₃): δ 6.37 (d, 1H, J = 18 Hz), 6.09 (dd, 1H, J = 18, 12 Hz), 5.78 (d, 1H, J = 12 Hz), 4.18 (q, 2H, J = 8 Hz), 1.20 (t, 3H, J = 8 Hz).[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
Strong C=O stretch: ~1730 cm⁻¹
-
C=C stretch: ~1610 cm⁻¹
-
C-O stretch: ~1180 cm⁻¹
-
=C-H bend: ~810 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at m/z 100, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.
Chemical Reactivity and Polymerization
The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond, making it a valuable monomer for polymer synthesis.
Polymerization
This compound readily undergoes polymerization via free-radical, anionic, and cationic mechanisms.[5] This propensity for polymerization is both a key attribute for its application and a significant safety consideration. Uncontrolled polymerization can be exothermic and potentially explosive, especially if the material is heated or contaminated.[2][3] For this reason, commercial this compound is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization.[6] It is crucial to note that these inhibitors require the presence of dissolved oxygen to be effective.[7]
Other Reactions
Beyond polymerization, the electron-deficient double bond of this compound makes it a good Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. It can also participate in cycloaddition reactions.
Safe Handling and Storage in the Laboratory
The safe handling of this compound is of paramount importance due to its flammability, toxicity, and potential for hazardous polymerization.
Personal Protective Equipment (PPE)
When working with this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®).
-
Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Stability
Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[8] The storage temperature should not exceed 35 °C.[7]
-
Inhibitor and Oxygen: As previously mentioned, the presence of an inhibitor and dissolved oxygen is essential for stability.[7] Therefore, this compound should never be stored under an inert atmosphere.[7] For extended storage, the dissolved oxygen level should be checked and replenished if necessary.[7]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and polymerization initiators.[8]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Fire: this compound is highly flammable.[11] Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[11] Water may be ineffective and can spread the fire.[9]
-
Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the individual to fresh air and seek medical attention.[11]
Laboratory Applications and Experimental Protocols
This compound is a cornerstone monomer in polymer synthesis and a versatile reagent in organic chemistry.
Free-Radical Polymerization of this compound (Illustrative Protocol)
This protocol provides a general procedure for the solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) (or other suitable initiator)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Inhibitor Removal: If necessary, pass the this compound through a column of activated basic alumina to remove the inhibitor immediately before use.
-
Reaction Setup: Assemble the reaction flask and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the flask, add the desired amount of toluene, followed by the purified this compound. Stir the solution.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain for the specified reaction time.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Purification of this compound
For applications requiring high purity monomer, distillation can be employed.
Caution: Distillation of acrylates can be hazardous due to the risk of uncontrolled polymerization in the distillation pot. It is crucial to use a polymerization inhibitor in the distillation flask and to avoid distilling to dryness.
Procedure:
-
Add the this compound to a distillation flask containing a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Distill under reduced pressure to minimize the distillation temperature.
-
Collect the fraction boiling at the appropriate temperature and pressure.
-
The purified this compound should be used immediately or stored with an appropriate inhibitor.
Conclusion
This compound is a chemical of significant utility in the modern research laboratory. Its value as a monomer and a reagent is matched by its potential hazards. A comprehensive understanding of its physical and chemical properties, coupled with a strict adherence to safety protocols, is essential for its effective and safe utilization. This guide has provided a framework for this understanding, empowering researchers to harness the full potential of this compound in their scientific endeavors.
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An In-depth Technical Guide to the Molar Mass and Density of Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Properties of Ethyl Acrylate
This compound (IUPAC name: ethyl prop-2-enoate) is an organic compound with the chemical formula C5H8O2.[1] It is the ester of acrylic acid and ethanol. A clear, colorless liquid, it possesses a characteristic sharp, acrid odor.[2] This monomer is a crucial component in the synthesis of a wide array of polymers and is utilized in the production of coatings, adhesives, textiles, and plastics.[1][3] In the pharmaceutical field, the nucleophilic addition to this compound is a common strategy in synthesizing various pharmaceutical intermediates.[4]
Molar Mass
The molar mass of a compound is a fundamental physical property, representing the mass of one mole of its molecules. For this compound, this value is consistently reported across multiple authoritative sources.
Table 1: Molar Mass of this compound
| Parameter | Value | References |
| Molar Mass | 100.12 g/mol | [2][5][6][7][8] |
| 100.1 g/mol | [9] | |
| 100.11 g/mol | [10] |
The slight variations in the reported values are typically due to rounding conventions. For most practical and stoichiometric calculations, 100.12 g/mol is the most frequently cited and accepted value.
Density
The density of this compound is a critical parameter for a multitude of applications, from reaction kinetics to formulation development. It is important to note that density is temperature-dependent.
Table 2: Density of this compound at Various Temperatures
| Density (g/mL) | Temperature (°C) | References |
| 0.9405 | 20 | [4][5] |
| 0.92 | 20 | [6][11] |
| 0.922 | 20 | [9] |
| 0.923 | 20 | [12] |
| 0.93 | 20 | [13] |
| 0.918 | 25 |
The density values at 20°C show some variability across different sources, which can be attributed to minor impurities or the presence of stabilizers. For precise experimental work, it is recommended to measure the density of the specific batch of this compound being used.
Section 2: Experimental Determination of Density
The accurate determination of a liquid's density is paramount for ensuring the reproducibility and validity of experimental results. The choice of method depends on the required accuracy, sample volume, and available equipment.
Causality Behind Experimental Choices
-
Pycnometry: This gravimetric method offers high accuracy and is considered a primary method for density determination. It is the preferred choice when a precise value is essential for calculations such as reaction stoichiometry or formulation concentration. The self-validating nature of this protocol lies in the calibration with a substance of known density, typically deionized water.
-
Digital Density Meter (Oscillating U-tube): This method is rapid, requires a small sample volume, and provides high precision. It is ideal for routine quality control or when multiple measurements are needed. The instrument's internal calibration with air and water serves as a self-validating system.
Experimental Protocol: Density Determination using a Pycnometer
This protocol outlines the steps for determining the density of this compound with high accuracy.
Materials:
-
Pycnometer (Gay-Lussac type, 25 mL)
-
Analytical balance (readability to 0.1 mg)
-
Constant temperature water bath
-
Thermometer
-
This compound (stabilized)[8]
-
Deionized water
-
Acetone
-
Lint-free wipes
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer: Weigh the empty, dry pycnometer on the analytical balance. Record the mass (m1).
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in the constant temperature water bath set to 20.0 ± 0.1 °C.
-
Allow the pycnometer and its contents to equilibrate for at least 30 minutes.
-
Carefully insert the stopper, allowing excess water to escape through the capillary.
-
Wipe the outside of the pycnometer dry with a lint-free wipe.
-
Weigh the pycnometer filled with water. Record the mass (m2).
-
-
Density of Water: Obtain the tabulated density of water (ρ_water) at the measured temperature.
-
Volume of Pycnometer: Calculate the exact volume (V) of the pycnometer using the formula:
-
V = (m2 - m1) / ρ_water
-
-
Measurement with this compound:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound.
-
Repeat steps 3c through 3f for this compound.
-
Weigh the pycnometer filled with this compound. Record the mass (m3).
-
-
Density of this compound: Calculate the density of this compound (ρ_ethyl_acrylate) using the formula:
-
ρ_ethyl_acrylate = (m3 - m1) / V
-
Diagram 1: Experimental Workflow for Density Determination
Caption: Workflow for determining the density of this compound using a pycnometer.
Section 3: Safety and Handling Considerations
This compound is a hazardous substance and requires careful handling.[7] It is a flammable liquid and vapor.[14][15] Overexposure can cause irritation to the eyes, skin, and respiratory system.[5][14] It is also considered a potential carcinogen.[2]
Key Safety Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Keep away from heat, sparks, and open flames.[16]
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[6]
-
This compound is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent polymerization.[8][10] Storage under air (not inert gas) is necessary for the stabilizer to function correctly.[12]
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An In-depth Technical Guide to the Boiling and Melting Points of Pure Ethyl Acrylate
Abstract
This technical guide provides a comprehensive overview of the boiling and melting points of pure ethyl acrylate, critical physical properties for its application in research, drug development, and polymer science. Beyond presenting established values, this document delves into the theoretical and practical considerations for their accurate determination. Recognizing the compound's propensity to polymerize, this guide offers detailed, field-proven experimental protocols that ensure both the safety of the practitioner and the integrity of the data. This work is intended to serve as an essential resource for researchers, scientists, and professionals who handle this compound, providing them with the foundational knowledge to approach its physical characterization with scientific rigor and confidence.
Introduction: The Significance of Phase Transitions in this compound Applications
This compound (C₅H₈O₂) is a versatile acrylic acid ester, appearing as a colorless liquid with a characteristic acrid odor.[1][2] Its primary utility lies in its function as a monomer in the synthesis of a wide array of polymers and copolymers. These polymers find extensive use in the formulation of paints, textiles, adhesives, and plastics.[1][3] In the realm of drug development, this compound copolymers are investigated for applications in drug delivery systems, such as enteric coatings and controlled-release formulations.
The boiling and melting points are fundamental physical constants that dictate the conditions for purification, storage, and processing of this compound. The boiling point is particularly critical for purification via distillation, a common industrial practice.[4] An accurate understanding of these phase transition temperatures is paramount for designing and optimizing synthetic routes, ensuring consistent product quality, and maintaining safe laboratory and manufacturing practices. A key challenge in the handling and physical characterization of this compound is its high reactivity and tendency to undergo spontaneous polymerization, a reaction that can be accelerated by heat, light, and the presence of peroxides.[4] This guide will, therefore, place a strong emphasis on methodologies that mitigate this risk.
Boiling and Melting Points of Pure this compound: Established Values
The boiling and melting points of pure this compound have been well-documented in scientific literature and chemical databases. It is important to note that commercially available this compound is typically stabilized with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent polymerization during transport and storage.[5] The presence of this inhibitor, usually at concentrations of 15-20 ppm, has a negligible effect on the boiling and melting points for most practical purposes.
The accepted values for the boiling and melting points of pure this compound are summarized in the table below.
| Physical Property | Value (Celsius) | Value (Fahrenheit) | Pressure | Source(s) |
| Boiling Point | 99.4 - 100 °C | 210.9 - 212 °F | 760 mmHg | [2][3][4][6] |
| Melting Point | -71.2 to -72 °C | -96.2 to -97.6 °F | Not Applicable | [3][4][6] |
The slight variations in reported values can be attributed to minor differences in experimental conditions and the purity of the samples analyzed.
Theoretical Framework: Understanding Phase Transitions
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[7] For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[7]
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] At this temperature, the liquid undergoes a phase transition to a gaseous state. The boiling point is highly dependent on pressure; a lower external pressure results in a lower boiling point.
Experimental Determination: Protocols for Accuracy and Safety
The accurate determination of the boiling and melting points of this compound requires adherence to established laboratory techniques, with special considerations for its reactive nature. The following protocols are designed to be self-validating systems, incorporating steps that ensure precision while minimizing the risk of polymerization.
Melting Point Determination using the Capillary Method
The capillary method is a straightforward and widely used technique for determining the melting point of a solid.[9] For this compound, this involves freezing a small sample and then observing its melting behavior upon controlled heating.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Obtain a standard capillary melting point tube, which is sealed at one end.
-
Using a micropipette or a fine-tipped Pasteur pipette, carefully introduce a small amount of liquid this compound into the open end of the capillary tube. The sample size should be approximately 2-3 mm in height.
-
Carefully seal the open end of the capillary tube using the flame of a Bunsen burner. This is a critical step to prevent the volatile sample from evaporating upon heating.
-
Freeze the sample by immersing the sealed capillary tube in a suitable cold bath, such as a mixture of dry ice and acetone or liquid nitrogen, until the this compound solidifies.
-
-
Measurement:
-
Carefully place the capillary tube containing the frozen this compound into the sample holder of a calibrated melting point apparatus.
-
Begin heating the sample. It is advisable to perform a rapid preliminary measurement to determine the approximate melting point.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.[9] This slow heating rate ensures thermal equilibrium between the sample and the thermometer.
-
Observe the sample closely through the magnifying lens of the apparatus.
-
Record the temperature at which the first droplet of liquid becomes visible. This is the lower limit of the melting point range.
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting point range.
-
-
Data Analysis and Interpretation:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
A narrow melting point range (typically 1-2 °C) is indicative of a high degree of purity.[7] A broad melting range suggests the presence of impurities.
-
Boiling Point Determination using the Thiele Tube Method
The Thiele tube method is a classic and effective technique for determining the boiling point of a small quantity of liquid.[8] The unique design of the Thiele tube allows for uniform heating of the sample through convection currents in the heating oil.[8]
Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of this compound.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Add approximately 0.5 mL of this compound to a small, clean test tube.
-
Take a capillary tube that is sealed at one end. Place the open end of this capillary tube down into the this compound in the test tube.
-
Securely attach the test tube to a thermometer using a small rubber band or a piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Suspend the entire assembly in a Thiele tube containing mineral oil, ensuring that the this compound sample is fully immersed in the oil. The rubber band should be positioned above the oil level to prevent it from dissolving in the hot oil.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents in the oil will ensure even heating of the sample.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Continue to heat until a steady and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the this compound is equal to the atmospheric pressure.
-
Causality: It is crucial to heat the sample gently and avoid overheating. Rapid heating can lead to localized high temperatures, which can initiate polymerization of the this compound, resulting in an inaccurate boiling point reading and a potential safety hazard. The presence of the inhibitor (MEHQ) and dissolved oxygen is essential to prevent polymerization at elevated temperatures.[10][11]
-
-
Measurement:
-
Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
As the temperature drops, the vapor pressure of the this compound will decrease. When the vapor pressure inside the capillary tube becomes slightly less than the atmospheric pressure, the mineral oil will be drawn into the capillary tube.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the this compound. Record this temperature.
-
-
Self-Validation:
-
A key aspect of a self-validating protocol is the consistency of results. Repeat the determination at least once with a fresh sample of this compound to ensure the reproducibility of the boiling point measurement. Consistent readings validate the experimental technique and the purity of the sample.
-
Factors Influencing Accuracy and Safety
-
Purity of this compound: As with any pure substance, the presence of impurities will affect the boiling and melting points. For highly accurate measurements, consider purifying the this compound by distillation, although for most applications, the stabilized commercial grade is sufficient.
-
Rate of Heating: As emphasized in the protocols, a slow and steady rate of heating, particularly near the phase transition temperature, is critical for obtaining an accurate reading.
-
Polymerization: The inherent risk of polymerization with this compound necessitates careful temperature control. The presence of an inhibitor like MEHQ is crucial. It is also important to ensure that the this compound has not been stored for an extended period, as the effectiveness of the inhibitor can diminish over time. Commercial this compound should be stored under air, as oxygen is required for the inhibitor to function effectively.[3][5]
-
Pressure: The boiling point is dependent on atmospheric pressure. For highly accurate work, the measured boiling point should be corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation. The melting point is not significantly affected by minor changes in pressure.[12]
Conclusion
This technical guide has provided a detailed examination of the boiling and melting points of pure this compound. By understanding the theoretical underpinnings of these phase transitions and adhering to the carefully outlined experimental protocols, researchers and professionals can confidently and safely determine these critical physical properties. The emphasis on mitigating the risk of polymerization through controlled heating and awareness of the role of stabilizers ensures the generation of reliable and accurate data, which is fundamental to the successful application of this compound in scientific and industrial settings.
References
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- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
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Solubility of ethyl acrylate in water and common organic solvents.
An In-Depth Technical Guide to the Solubility of Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (EA) is the ethyl ester of acrylic acid, with the chemical formula C₅H₈O₂.[1][2] It is a clear, colorless liquid characterized by a sharp, acrid odor.[1] As a monofunctional monomer, this compound is a crucial building block in the synthesis of a wide array of polymers and copolymers.[2][3] Its versatile reactivity, particularly its ability to undergo polymerization and addition reactions, makes it a foundational component in the manufacturing of paints, coatings, adhesives, textiles, and plastics.[2] A comprehensive understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective application in formulation, synthesis, and purification processes. This guide provides a detailed examination of the solubility of this compound, the underlying physicochemical principles governing its behavior, and a standardized protocol for its empirical determination.
Part 1: Aqueous Solubility of this compound
The solubility of this compound in water is limited. It is most accurately described as slightly or sparingly soluble.[2][4] This partial solubility is a direct consequence of its molecular structure, which features both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.
-
The Hydrophilic Moiety: The ester group (-COOC₂H₅) is the polar center of the molecule. The oxygen atoms of the carbonyl and ether functionalities can act as hydrogen bond acceptors, allowing for limited interaction with the hydrogen atoms of water molecules.
-
The Hydrophobic Moiety: The vinyl group (CH₂=CH-) and the ethyl group (-CH₂CH₃) are nonpolar and do not favorably interact with water. These hydrocarbon portions of the molecule disrupt the hydrogen-bonding network of water, leading to an overall low affinity.
The balance between these opposing characteristics results in a solubility of approximately 1.5 to 2.0 grams per 100 mL of water at ambient temperature.[4][5]
-
At 20°C, the solubility of this compound in water is reported as 2 g/100 mL.[5]
-
At 25°C, the solubility is reported as 1.5 g/100 mL.[4][6][7]
-
Conversely, the solubility of water in this compound at 20°C is 1.5 g/100 g.[5]
This limited solubility is a critical factor in applications such as emulsion polymerization, where this compound monomers are dispersed as droplets in an aqueous phase.
Part 2: Solubility in Organic Solvents
In contrast to its behavior in water, this compound is completely soluble or miscible with a wide range of organic solvents.[8] This high degree of solubility is explained by the "like dissolves like" principle of chemistry, where substances with similar polarities and intermolecular forces tend to be miscible.
-
Polar Protic Solvents: this compound is completely miscible with alcohols such as ethanol and methanol.[9] This is due to favorable dipole-dipole interactions and the ability of the alcohol's hydroxyl group to hydrogen-bond with the ester's oxygen atoms.
-
Polar Aprotic Solvents: It is soluble in solvents like acetone and dimethyl sulfoxide (DMSO).[1][9] The solubility is driven by strong dipole-dipole interactions between the polar ester group of this compound and the polar functionalities of the solvent.
-
Nonpolar Solvents: this compound is soluble in nonpolar solvents such as toluene, diethyl ether, and chloroform.[4][9][10] The nonpolar ethyl and vinyl groups of the this compound molecule interact favorably with these solvents through London dispersion forces.
This broad miscibility makes this compound a versatile reactant and component in various organic synthesis and formulation processes, allowing for homogeneous reaction conditions and ease of product purification.
Quantitative Solubility Data Summary
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 20 °C (68 °F) | 2.0 g/100 mL | [5][11] |
| Water | 25 °C (77 °F) | 1.5 g/100 mL | [4][6][7] |
| Ethanol | Ambient | Miscible / Completely Soluble | [4][9] |
| Diethyl Ether | Ambient | Miscible / Completely Soluble | [4][9] |
| Methanol | Ambient | Soluble | [1] |
| Acetone | Ambient | Soluble | [1] |
| Toluene | Ambient | Soluble | [1] |
| Chloroform | Ambient | Soluble | [4][9][10] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble | [9] |
Part 3: Factors Governing this compound Solubility
The solubility behavior of this compound is a complex interplay of molecular structure, solvent properties, and environmental conditions. A deeper understanding of these factors is essential for predicting and controlling its behavior in various systems.
Caption: Factors influencing the solubility of this compound.
Causality Behind Solubility Choices
-
Molecular Structure (The Solute): As illustrated in the diagram, the dual nature of the this compound molecule is the primary determinant of its solubility. The polar ester group facilitates interactions with polar solvents, while the nonpolar hydrocarbon portion favors nonpolar solvents. The limited size of the hydrophobic part is not sufficient to make it completely insoluble in water, but it prevents full miscibility.
-
Solvent Polarity and Hydrogen Bonding (The Solvent):
-
In Water: Water is a highly polar, protic solvent capable of extensive hydrogen bonding. While this compound can accept hydrogen bonds at its ester oxygen, its inability to donate hydrogen bonds and the presence of its hydrophobic tail limit its integration into the water's hydrogen-bond network.
-
In Alcohols: Alcohols are also polar and protic. They can interact with this compound via both hydrogen bonding (donating a hydrogen to the ester oxygen) and dipole-dipole interactions, leading to complete miscibility.
-
In Nonpolar Solvents: Solvents like toluene rely on weaker London dispersion forces for solvation. The hydrocarbon portions of this compound interact effectively with these solvents, resulting in high solubility.
-
Part 4: Experimental Protocol for Solubility Determination
To ensure scientific integrity, empirical determination of solubility must follow a robust, self-validating protocol. The isothermal shake-flask method is a standard and reliable technique for this purpose.
Workflow: Isothermal Shake-Flask Method
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: In a series of sealed glass vials, add a volume of the chosen solvent (e.g., purified water). Add an excess amount of this compound to each vial. The presence of a visible, undissolved phase of this compound is necessary to ensure a saturated solution is formed.
-
Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to permit the separation of the two phases. Alternatively, for faster separation, centrifuge the vials at the controlled temperature.
-
Sampling: Carefully extract a precise volume (an aliquot) from the clear, upper aqueous phase (the supernatant) using a calibrated pipette. Be cautious not to disturb the undissolved this compound layer.
-
Quantification: Analyze the collected aliquot using a validated analytical method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is highly suitable for quantifying volatile compounds like this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation and Validation: Calculate the concentration of this compound in the aliquot based on the calibration curve. Convert this concentration to the desired solubility units (e.g., g/100 mL). The protocol's trustworthiness is validated by running the experiment in triplicate to ensure reproducibility and calculating the mean and standard deviation of the results.
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A Technical Guide to the Natural Sources, Biosynthesis, and Occurrence of Ethyl Acrylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl acrylate (CH₂CHCO₂CH₂CH₃) is a volatile ester recognized for its characteristic acrid odor and significant industrial applications, primarily in the synthesis of polymers for paints, textiles, and adhesives.[1][2][3] Beyond its anthropogenic origins, this compound is a naturally occurring volatile organic compound (VOC) found in a variety of fruits and fermented foods, where it contributes to the characteristic aroma profile. This guide provides a comprehensive technical overview of the natural occurrence of this compound, explores its putative biosynthetic pathways in plants, discusses its environmental fate, and details the analytical methodologies required for its detection and quantification in natural matrices. Understanding the natural baseline and metabolic pathways of this compound is crucial for professionals in toxicology, food science, and drug development, particularly when assessing exposure and metabolic fate.
Introduction to this compound
This compound, the ethyl ester of acrylic acid, is a colorless liquid with a molecular weight of 100.12 g/mol .[1] While its industrial production involves the acid-catalyzed esterification of acrylic acid with ethanol, its presence in nature is a result of biochemical processes in certain plants and microorganisms.[3] It is slightly soluble in water but miscible with organic solvents like ethanol and ether. As a volatile compound, it plays a role in the complex aroma profiles of various foods. Its natural occurrence is an important consideration in food chemistry and sensory science, while its metabolic fate is of interest in toxicology and pharmacology due to its rapid hydrolysis into acrylic acid and ethanol by carboxylesterases in mammalian tissues.
Natural Occurrence in Biota
This compound has been identified as a natural volatile component in a range of fruits and some fermented products, where it contributes to their sensory characteristics.
Fruits and Vegetables
The presence of this compound is well-documented in several fruit species. It is a known volatile component of pineapples (Ananas comosus), where it contributes to the fruit's complex aroma.[4][5] It has also been identified in passion fruit, durian, blackberries, and raspberries.[6][7] The formation of this compound and other esters is a key process during fruit ripening, often intensifying as the fruit matures and contributing significantly to its final flavor profile.[8] For instance, in pineapples, esters are the most abundant class of volatile compounds, and this compound is among the many esters that create the characteristic scent.[9][10]
Fermented Products
Beyond fruits, this compound is found in certain foods produced via microbial fermentation. It has been notably identified as a volatile component in Beaufort cheese, a firm, raw cow's milk cheese from the French Alps.[4][5] Its presence is likely due to the metabolic activity of the specific microbial consortia involved in the cheese's ripening process, which can produce the necessary alcohol (ethanol) and acyl-CoA precursors for ester synthesis.
Quantitative Analysis of Natural this compound
The concentration of this compound in natural sources is generally low, though it can be a significant contributor to the overall aroma due to its odor threshold. Quantitative data is limited and can vary based on the specific cultivar, ripeness, and analytical method used.
| Natural Source | Reported Concentration | Reference(s) |
| Pineapple (Ananas comosus) | 0.01 mg/kg | [6] |
| Pineapple (Ananas comosus) | 0.77 mg/kg | [7] |
| Vanilla (heat extract) | up to 1 ppm (1 mg/kg) | [5] |
| Note: The discrepancy in reported pineapple concentrations highlights the variability in natural product analysis. |
Biosynthesis and Metabolic Pathways
Putative Biosynthetic Pathway in Plants
The definitive biosynthetic pathway for this compound in plants has not been fully elucidated. However, it is widely understood that the formation of volatile esters in fruits is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[4][8] These enzymes facilitate the final step in ester biosynthesis: the esterification of an alcohol with an acyl-CoA molecule.[4]
The precursors for this compound are ethanol and acryloyl-CoA.
-
Ethanol Formation: Ethanol can be produced in plant tissues through various metabolic pathways, including glycolysis followed by fermentation, particularly under conditions of low oxygen or during ripening.
-
Acryloyl-CoA Formation: The formation of acryloyl-CoA is less clear. It is a derivative of acrylic acid. In general, short-chain acyl-CoAs in plants are derived from the β-oxidation of fatty acids or the metabolism of amino acids.[4]
-
Esterification: The final step is the enzymatic reaction where an alcohol acyltransferase (AAT) catalyzes the transfer of the acryloyl group from acryloyl-CoA to ethanol, forming this compound and releasing Coenzyme A.[8]
The availability of the precursors—ethanol and acryloyl-CoA—is the primary rate-limiting factor for the synthesis of this compound in plant tissues.[5][8]
Caption: Putative biosynthetic pathway of this compound in plants.
Metabolism in Mammalian Systems
In mammalian systems, this compound is rapidly metabolized. The primary metabolic pathway is hydrolysis, catalyzed by carboxylesterase enzymes, which are abundant in the liver, blood, and other tissues. This reaction cleaves the ester bond to yield acrylic acid and ethanol. These metabolites then enter endogenous biochemical pathways. This rapid hydrolysis is considered a detoxification reaction, as it prevents the systemic accumulation of the parent ester.
Environmental Fate and Occurrence
While this compound occurs naturally, the majority of its environmental presence is due to industrial activity.[11] It may be released into the environment through stack emissions or in wastewater during its production and use in paints, adhesives, and textiles.[4][12]
-
Atmosphere: Due to its volatility, a significant portion of released this compound partitions to the atmosphere. It is degraded relatively quickly by reacting with hydroxyl radicals, with a half-life of approximately 6 to 11 hours.[8]
-
Water: In water, this compound is subject to evaporation and biodegradation.[8] The time for half of a given quantity to evaporate from a river is estimated to be a few hours.[8] It is considered to be readily biodegradable in both freshwater and seawater.[8]
-
Soil: this compound is expected to have high mobility in soils.[8]
-
Bioaccumulation: Due to its rapid metabolism and moderate water solubility, this compound is not expected to bioaccumulate in organisms.[8]
Methodologies for Detection and Quantification
The analysis of this compound, particularly in complex natural matrices like fruit, requires sensitive and specific analytical techniques due to its volatility and typically low concentrations.
Sample Collection and Preparation
The primary challenge in analyzing volatile compounds from a solid or liquid matrix is their efficient extraction without introducing artifacts.
-
Headspace-Solid Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for extracting VOCs from food samples.[7][13] The sample (e.g., fruit puree) is placed in a sealed vial and gently heated to allow volatiles to partition into the headspace. A fused-silica fiber coated with an adsorbent material (e.g., polydimethylsiloxane, PDMS) is then exposed to the headspace, where it adsorbs the analytes. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.[7][14]
-
Liquid-Liquid Extraction (LLE): A traditional method where the sample is homogenized and extracted with a non-polar organic solvent (e.g., dichloromethane).[12] The solvent layer containing the analytes is then concentrated and injected into the GC.
Analytical Instrumentation and Protocols
Gas Chromatography (GC) is the standard technique for separating and detecting volatile compounds like this compound.[15][16]
-
Detector: A Flame Ionization Detector (FID) is commonly used and provides high sensitivity for organic compounds.[17][18][19] For unambiguous identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides structural information based on the mass fragmentation pattern of the molecule.[13][20]
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5), is typically used for separation.[12][21]
Experimental Protocol: Quantification of this compound in Pineapple using HS-SPME-GC-FID
-
Sample Preparation: Homogenize fresh pineapple pulp. Weigh a precise amount (e.g., 5 g) of the homogenate into a 20 mL headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix and enhance the partitioning of volatiles into the headspace.[13]
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., ethyl valerate) for accurate quantification.
-
HS-SPME Extraction: Seal the vial and place it in a heated agitator (e.g., 50-60°C for 20-30 min).[13][14] Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace for a defined period to allow for equilibrium or consistent adsorption.
-
GC-FID Analysis:
-
Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption in splitless mode.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 2-4 min), then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 240-280°C) to elute all compounds.[12][13]
-
Detector: FID at a high temperature (e.g., 275-300°C).[20][21]
-
-
Quantification: Identify the this compound peak based on its retention time relative to an authentic standard. Calculate the concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known standards.
Caption: Workflow for this compound analysis in fruit.
Conclusion
This compound is a naturally occurring compound found in various fruits and fermented foods, where it is synthesized enzymatically and contributes to the overall aroma. Its presence in these matrices is a result of complex biochemical pathways involved in ripening and fermentation. While industrial sources are the primary contributors to its environmental load, its natural background, rapid environmental degradation, and efficient metabolism in mammals are critical factors for a complete toxicological and safety assessment. The analytical methods for its detection, primarily HS-SPME-GC-MS, are well-established, allowing for sensitive and accurate quantification in complex food matrices. For professionals in drug development and related fields, understanding these aspects provides a crucial foundation for evaluating potential interactions, metabolic fates, and the significance of low-level exposures from natural dietary sources.
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An In-depth Technical Guide to Ethyl Acrylate: Nomenclature, Properties, and Applications
This guide provides a comprehensive technical overview of ethyl acrylate, a pivotal monomer in polymer science and a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its formal nomenclature, physicochemical properties, reactivity, and key applications, with a strong emphasis on the scientific principles underpinning its use.
Part 1: Core Chemical Identity: Nomenclature and Synonyms
The precise identification of a chemical compound is fundamental to scientific communication and safety. This compound is known by several names, each with its own context and origin.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is ethyl prop-2-enoate .[1][2] This name is derived from its structure: it is the ethyl ester of prop-2-enoic acid (commonly known as acrylic acid). The "prop-" indicates a three-carbon chain, "-en-" signifies the double bond, and "-oate" denotes the ester functional group.
Common Names and Synonyms
While "ethyl prop-2-enoate" is the systematic name, the compound is most commonly referred to as This compound .[1] In industrial and laboratory settings, this is the accepted and prevalent term. It is also frequently identified by its synonym, acrylic acid ethyl ester .[1][3] A comprehensive list of synonyms and identifiers is crucial for literature searches and regulatory compliance.
Table 1: Synonyms and Key Identifiers for this compound
| Identifier Type | Value | Source |
| IUPAC Name | ethyl prop-2-enoate | PubChem[1], Veeprho[2] |
| Common Name | This compound | PubChem[1] |
| Synonym | Acrylic acid ethyl ester | PubChem[1], Ataman Kimya |
| Synonym | 2-Propenoic acid, ethyl ester | PubChem[1], Fisher Scientific[4] |
| Synonym | Ethyl propenoate | PubChem[1], Solventis[5] |
| CAS Number | 140-88-5 | ChemicalBook[6], PubChem[1] |
| EC Number | 205-438-8 | PubChem[1], TCI Chemicals[7] |
| UN Number | 1917 | PubChem[1] |
| Molecular Formula | C₅H₈O₂ | PubChem[1], Ataman Kimya |
The relationship between these core identifiers is visualized below.
Caption: Relationship between IUPAC name, common name, CAS number, and chemical formula.
Part 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in experimental design, process scale-up, and safety assessments. This compound is a clear, colorless, and volatile liquid with a characteristic sharp, acrid odor.[6]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 100.12 g/mol | PubChem[8], Solventis[5] |
| Appearance | Clear, colorless liquid | Ataman Kimya, Jamorin[9] |
| Odor | Acrid, pungent | ChemicalBook[6], Ataman Kimya |
| Density | 0.922 g/cm³ at 20 °C | Jamorin[9] |
| Boiling Point | 99 °C (210 °F) | ChemicalBook[6], Solventis[5] |
| Melting Point | -71 °C (-96 °F) | ChemicalBook[6], Solventis[5] |
| Flash Point | 9 °C (closed cup) | Ataman Kimya |
| Autoignition Temperature | 383 °C (721 °F) | PubChem[8] |
| Solubility in Water | 1.5 g/100 mL (slightly soluble) | Wikipedia[10], ChemicalBook[6] |
| Solubility in Organic Solvents | Completely soluble in alcohols, ethers | Ataman Kimya, Solventis[5] |
| Vapor Pressure | 39 mbar at 20°C | Jamorin[9] |
| log Pow (Octanol/Water) | 1.18 | Fisher Scientific[4] |
Part 3: Synthesis and Reactivity
This compound's utility stems from its high reactivity, which is dominated by the chemistry of its carbon-carbon double bond and its ester functional group.
Industrial Synthesis
The predominant industrial method for producing this compound is the acid-catalyzed esterification of acrylic acid with ethanol .[10][11] This reaction is a classic Fischer esterification where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. Other manufacturing routes include reactions involving acetylene, carbon monoxide, and ethanol (Reppe reaction) or from acrylonitrile and ethanol.[5][10][12]
Reactivity and Polymerization
This compound is highly prone to polymerization, a reaction that can be initiated by heat, light, or peroxides.[1][6] This process can be rapid and highly exothermic, potentially leading to violent container rupture if not controlled.[8] For this reason, commercial preparations are stabilized with inhibitors such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[5][10]
The molecule's vinyl group (C=C) readily participates in free-radical polymerization. It can be homopolymerized to form poly(this compound) or copolymerized with a wide array of other monomers, including other acrylates, methacrylates, styrene, vinyl acetate, and vinyl chloride.[9] This versatility allows for the synthesis of polymers with tailored properties, such as varying degrees of hardness, flexibility, and tack.[11] The ester group, meanwhile, provides a site for other chemical reactions and contributes to the polymer's polarity and adhesive properties.
Experimental Protocol: Self-Initiated Thermal Bulk Polymerization
This protocol describes a conceptual laboratory-scale procedure for the self-initiated thermal polymerization of this compound, a method studied at elevated temperatures.[13]
Causality: This experiment relies on the principle that at sufficiently high temperatures (e.g., 140-220 °C), this compound can generate its own free radicals to initiate polymerization without the need for an external chemical initiator.[13] This process is relevant for understanding polymer behavior under extreme processing conditions and for producing polymers with specific molecular architectures.[14]
Methodology:
-
Inhibitor Removal: Prior to polymerization, the stabilizing inhibitor (e.g., MEHQ) must be removed from the this compound monomer. This is typically achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) in a separatory funnel, followed by washing with deionized water until neutral, and finally drying with an anhydrous salt (e.g., MgSO₄).
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet/outlet. The setup must allow for precise temperature control and maintenance of an inert atmosphere.
-
Inerting the System: The system is purged with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Reaction Initiation: The purified this compound is charged into the reaction flask. The flask is then immersed in a preheated oil bath set to the desired reaction temperature (e.g., 180 °C).[13]
-
Polymerization: The reaction is allowed to proceed under continuous stirring and a gentle nitrogen blanket. The viscosity of the solution will increase as the polymerization progresses. Samples may be withdrawn periodically to monitor monomer conversion via techniques like gravimetry or gas chromatography (GC).
-
Termination and Isolation: After the desired reaction time, the polymerization is quenched by rapidly cooling the flask in an ice bath. The resulting polymer, poly(this compound), is a highly viscous liquid or a rubbery solid.[15] It can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
-
Characterization (Self-Validation): The integrity of the experiment is validated by characterizing the resulting polymer. Molecular weight and molecular weight distribution can be determined using Gel Permeation Chromatography (GPC). The polymer's thermal properties, such as the glass transition temperature (Tg), can be measured using Differential Scanning Calorimetry (DSC). The Tg for poly(this compound) is very low, around -24 °C, making it a sticky, rubbery polymer at room temperature.[15]
Visualization of Free-Radical Polymerization
The fundamental steps of free-radical polymerization are initiation, propagation, and termination.
Caption: A simplified workflow of free-radical polymerization of this compound.
Part 4: Applications in Research and Drug Development
This compound is a commodity monomer with broad applications, primarily in the production of polymers.[5] Its specific properties also make it a valuable reagent in the synthesis of fine chemicals and pharmaceuticals.
Polymer and Copolymer Production
The vast majority of this compound is used as a comonomer in the production of emulsion-based polymers.[5]
-
Paints and Coatings: Acrylic emulsion polymers containing this compound are major components of latex paints, valued for their durability, flexibility, and weather resistance.[1][16]
-
Adhesives: It is a key building block for acrylic pressure-sensitive adhesives (PSAs), used in tapes and labels.[11]
-
Textile and Leather Finishing: Copolymers are used to coat textiles, paper, and leather, providing properties like softness, durability, and water resistance.[16][17]
-
Plastics and Rubber: It is used to produce various plastics, rubbers, and even denture materials.[10]
Role in Pharmaceutical Synthesis
In drug development and organic synthesis, this compound serves as a versatile intermediate.[6][10]
-
Michael Acceptor: As an α,β-unsaturated ester, it is an excellent Michael acceptor. This reactivity is leveraged in the synthesis of various pharmaceutical intermediates where a nucleophile is added to the carbon-carbon double bond.[10]
-
Pharmaceutical Intermediates: It has been used as a reagent in the synthesis of drugs such as the hypnotic glutethimide and the vasodilator vincamine.[10]
-
Specialty Copolymers: Copolymers of this compound with other monomers like methacrylic acid are used to create functional polymers for drug delivery. For example, the Eudragit® family of polymers, used for enteric coatings on tablets, often contains acrylate and methacrylate esters to control the pH-dependent release of active pharmaceutical ingredients (APIs).[10]
Part 5: Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is a highly flammable liquid and vapor.[18] The vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] It is harmful if swallowed, inhaled, or absorbed through the skin.[4][7][19] It causes skin and serious eye irritation and may cause an allergic skin reaction and respiratory irritation.[4][19] It is also classified as possibly carcinogenic to humans.[5]
-
Handling: Work should be conducted in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] All ignition sources must be eliminated from the handling area.[18] Containers should be grounded to prevent static discharge.[19]
-
Storage: this compound must be stored in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials like oxidizing agents.[5] Crucially, the presence and concentration of a polymerization inhibitor must be maintained during storage to prevent spontaneous and hazardous polymerization.[1][5] The level of dissolved oxygen should also be replenished for long-term storage, as it is often part of the inhibition system.[9]
Conclusion
This compound, systematically named ethyl prop-2-enoate, is a cornerstone of the polymer industry and a valuable tool for synthetic chemists. Its dual reactivity, stemming from its vinyl and ester functionalities, allows for the creation of a vast range of materials with finely tuned properties. For researchers and professionals, a deep understanding of its nomenclature, physicochemical characteristics, reactivity, and handling requirements is paramount for its safe and effective use in developing new materials, from everyday coatings to advanced pharmaceutical delivery systems.
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Spectroscopic data interpretation for ethyl acrylate (NMR, IR, Mass Spec).
An In-Depth Technical Guide to the Spectroscopic Interpretation of Ethyl Acrylate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C₅H₈O₂) is a fundamental monomer in polymer synthesis and a key intermediate in various chemical manufacturing processes. Unambiguous structural confirmation and purity assessment are critical for its application in research and industry, particularly in fields like drug development where excipient and material quality is paramount. This technical guide provides a comprehensive, in-depth analysis of this compound using a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and professionals, offering not just data, but the underlying scientific rationale for its interpretation, grounded in field-proven methodologies.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. A robust characterization relies on the synergy of multiple spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.
-
Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic molecular vibrations.
-
Mass Spectrometry (MS) determines the molecular weight and provides vital structural clues through the analysis of fragmentation patterns.
By integrating these techniques, we build a self-validating system of evidence that confirms the molecular structure of this compound with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the exact arrangement and bonding of atoms.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. For a volatile liquid like this compound, the following protocol ensures high-resolution data.
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte and has minimal interfering signals. Deuterated chloroform (CDCl₃) is a common and effective choice for nonpolar organic compounds.[1] The deuterium provides a lock signal for the spectrometer.[2]
-
Sample Concentration: For a standard ¹H NMR experiment, accurately weigh approximately 5-20 mg of this compound.[1] A slightly higher concentration (20-50 mg) may be beneficial for ¹³C NMR to improve the signal-to-noise ratio.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube.[2] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of cotton or glass wool.[2][4]
-
Homogenization & Capping: Ensure the final sample volume in the NMR tube is between 4 and 5 cm.[1] Cap the tube securely to prevent the evaporation of the volatile solvent and analyte.[1]
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton types, their relative ratios, and their neighboring protons.
Data Summary:
| Signal Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H_c | 1.20 | Triplet (t) | 3H | J_cd = 8.0 | -O-CH₂-CH₃ |
| H_d | 4.18 | Quartet (q) | 2H | J_dc = 8.0 | -O-CH₂ -CH₃ |
| H_a | 5.78 | Doublet of Doublets (dd) | 1H | J_ab = 12.0, J_ac' ≈ 0 | =CHH (geminal, cis to C=O) |
| H_b | 6.09 | Doublet of Doublets (dd) | 1H | J_ba = 12.0, J_bc = 18.0 | -CH= (trans to H_a) |
| H_a' | 6.37 | Doublet of Doublets (dd) | 1H | J_a'b = 18.0, J_a'a ≈ 0 | =CHH (geminal, trans to C=O) |
| Note: Literature values may vary slightly. Data synthesized from multiple sources.[5] |
Interpretation:
-
Ethyl Group (-CH₂CH₃): The signals at 1.20 ppm and 4.18 ppm are characteristic of an ethyl group attached to an electronegative atom, in this case, the ester oxygen. The H_c methyl protons (1.20 ppm) are split into a triplet by their two neighbors on the methylene carbon (H_d ), following the n+1 rule (2+1=3). Conversely, the H_d methylene protons (4.18 ppm) are split into a quartet by their three methyl neighbors (3+1=4). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Vinyl Group (-CH=CH₂): The three protons on the double bond are in distinct chemical environments, giving rise to a complex splitting pattern known as an AMX system.[5]
-
H_a (5.78 ppm): This proton is cis to the central vinyl proton (H_b ) and shows a coupling constant of J_ab = 12.0 Hz. Geminal coupling to H_a' is typically very small or zero.[5]
-
H_a' (6.37 ppm): This proton is trans to the central vinyl proton (H_b ) and exhibits a larger coupling constant of J_a'b = 18.0 Hz, which is characteristic of trans-vinylic coupling.
-
H_b (6.09 ppm): This proton is coupled to both H_a (J=12.0 Hz) and H_a' (J=18.0 Hz), resulting in a doublet of doublets. Its chemical shift is influenced by resonance with the carbonyl group.[5]
-
Logical Relationship: ¹H-¹H Coupling in the Vinyl System
Caption: Spin-spin coupling pathways for this compound's vinyl protons.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.
Data Summary:
| Chemical Shift (δ ppm) | Assignment | Rationale |
| 13.8 | C H₃ | Aliphatic methyl carbon, most upfield. |
| 60.2 | -O-C H₂- | Methylene carbon attached to electronegative oxygen, deshielded. |
| 128.6 | =C H₂ | Vinylic carbon, deshielded relative to alkyl carbons. |
| 130.1 | -C H= | Vinylic carbon, deshielded relative to alkyl carbons. |
| 165.8 | C =O | Ester carbonyl carbon, highly deshielded due to the double bond to oxygen. |
| Data synthesized from multiple sources.[5][6] |
Interpretation: The chemical shifts are highly informative. The carbonyl carbon (C=O ) at 165.8 ppm is the most downfield (deshielded) signal, which is definitive for an ester or carboxylic acid environment. The two signals in the 128-131 ppm range confirm the presence of a C=C double bond. The signal at 60.2 ppm is consistent with a carbon singly bonded to an oxygen, and the most upfield signal at 13.8 ppm is characteristic of a terminal methyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Molecular bonds vibrate at specific quantized frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is the preferred method for analyzing liquids as it requires minimal sample preparation and is highly reproducible.[7]
Methodology:
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected.[8] This is done with a clean, empty ATR crystal to measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, which will then be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.[7][8]
-
Acquire Spectrum: Initiate the scan. The IR beam passes through the crystal and reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where absorption occurs.[7]
-
Cleaning: After the measurement, the crystal can be easily cleaned by wiping it with a soft cloth soaked in a suitable solvent, such as isopropanol.[9]
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080-3020 | C-H Stretch | Vinylic (=C-H) |
| ~2980-2850 | C-H Stretch | Aliphatic (-C-H) |
| ~1730 | C=O Stretch | Ester (Strong, Sharp) |
| ~1635 | C=C Stretch | Alkene |
| ~1410 | =C-H Bend | Alkene |
| ~1200-1180 | C-O Stretch | Ester |
| Data synthesized from multiple sources.[10][11][12] |
Interpretation: The IR spectrum of this compound is dominated by a very strong, sharp absorption peak around 1730 cm⁻¹ . This is a classic, unambiguous indicator of the carbonyl (C=O) stretching vibration of a saturated ester.[11][12] The presence of the alkene is confirmed by the C=C stretch at ~1635 cm⁻¹ and the vinylic C-H stretches above 3000 cm⁻¹. The strong band in the 1200-1180 cm⁻¹ region is characteristic of the C-O single bond stretch of the ester group. Together, these peaks provide definitive evidence for an acrylic ester structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two key pieces of information: the precise molecular weight of the compound and structural information derived from its fragmentation pattern upon ionization. Electron Ionization (EI) is a high-energy "hard" ionization technique that is ideal for analyzing volatile organic compounds, as it produces a rich and reproducible fragmentation pattern that acts as a molecular fingerprint.[13][14]
Experimental Protocol: Electron Ionization (EI)-MS
This compound is typically analyzed by introducing it into the ion source via a Gas Chromatograph (GC-MS), which ensures sample purity.
Methodology:
-
Injection: A dilute solution of this compound is injected into the heated GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a chromatographic column, which separates it from any impurities.
-
Ionization: As the pure this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded by a beam of high-energy (typically 70 eV) electrons.[15] This ejects an electron from the molecule, creating a positively charged radical cation called the molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[16]
-
Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Data Summary:
| m/z | Proposed Fragment Ion | Formula | Notes |
| 100 | [C₅H₈O₂]⁺• | C₅H₈O₂ | Molecular Ion (M⁺•) |
| 73 | [C(O)OCH₂CH₃]⁺ | C₃H₅O₂ | Loss of •CH=CH₂ |
| 55 | [CH₂=CH-C≡O]⁺ | C₃H₃O | Base Peak , Loss of •OCH₂CH₃ |
| 45 | [OCH₂CH₃]⁺ | C₂H₅O | Ethoxy cation |
| 29 | [CH₃CH₂]⁺ | C₂H₅ | Ethyl cation |
| 27 | [CH₂=CH]⁺ | C₂H₃ | Vinyl cation |
| Data synthesized from multiple sources.[17][18][19] |
Interpretation:
-
Molecular Ion (m/z 100): The presence of a peak at m/z 100 corresponds to the molecular weight of this compound (100.12 g/mol ), confirming its elemental formula, C₅H₈O₂.
-
Base Peak (m/z 55): The most abundant ion in the spectrum is the base peak. For this compound, this occurs at m/z 55. This fragment corresponds to the highly stable acryloyl cation, formed by the cleavage and loss of an ethoxy radical (•OCH₂CH₃, mass 45) from the molecular ion. This is a classic alpha-cleavage fragmentation pathway for esters.[20]
-
Other Key Fragments: The peak at m/z 73 results from the loss of a vinyl radical (•C₂H₃, mass 27). The peaks at m/z 29 and 27 represent the ethyl and vinyl cations, respectively.
Logical Relationship: Primary EI Fragmentation Pathway
Caption: Major fragmentation routes for this compound under Electron Ionization.
Conclusion: A Unified Structural Verification
The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous and self-reinforcing structural elucidation of this compound.
-
MS establishes the molecular formula (C₅H₈O₂) with a molecular ion at m/z 100.
-
IR confirms the presence of the key functional groups: a strong ester C=O stretch (~1730 cm⁻¹) and an alkene C=C bond (~1635 cm⁻¹).
-
¹³C NMR verifies the five unique carbon environments, including the characteristic downfield ester carbonyl.
-
¹H NMR provides the final, definitive proof of structure, mapping the precise connectivity of the ethyl group and the distinct cis/trans relationships of the vinyl protons.
This multi-faceted spectroscopic signature serves as a reliable standard for identity, purity, and quality control, essential for the rigorous demands of scientific research and pharmaceutical development.
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Unraveling Ethyl Acrylate: A Theoretical and Computational Guideline for Researchers and Drug Development Professionals
Abstract
Ethyl acrylate (EA), a key monomer in the polymer industry and a reactive intermediate in pharmaceutical synthesis, presents a complex profile of reactivity and toxicity.[1][2] A deep understanding of its molecular behavior is paramount for optimizing its applications and ensuring safety. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. We will explore its fundamental molecular structure and properties, delve into the mechanisms of its polymerization and key chemical reactions, and elucidate the computational models used to predict its toxicological profile. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage computational chemistry in their work with this compound and related α,β-unsaturated carbonyl compounds.
Foundational Insights: The Molecular Architecture of this compound
The starting point for any theoretical investigation is a precise understanding of the molecule's structure and electronic properties. For this compound, computational quantum chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating these characteristics.
Conformational Analysis and Molecular Geometry
DFT calculations have revealed the existence of at least two stable conformers of this compound: the s-cis and s-trans forms, arising from the rotation around the C-C single bond of the acrylic group.[3] The optimized geometries obtained from these calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, show excellent agreement with experimental data from techniques like electron diffraction for similar acrylate molecules.[3]
Experimental Protocol: Geometry Optimization of this compound using DFT
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method:
-
Select the B3LYP hybrid functional. This choice is a well-established compromise between accuracy and computational cost for organic molecules.
-
Choose the 6-311+G(d,p) basis set to provide a good description of both valence and polarization effects.
-
-
Input: Create input files for both the s-cis and s-trans starting geometries of this compound.
-
Calculation: Perform a geometry optimization calculation (Opt) to find the minimum energy structures. A subsequent frequency calculation (Freq) is crucial to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).
-
Analysis: Analyze the output files to obtain the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of the conformers can be determined from the final electronic energies.
Vibrational Spectra and Electronic Properties
The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.[3] For instance, a band around 1646 cm⁻¹ in the IR spectrum can definitively indicate the presence of the s-trans conformer.[3]
Furthermore, DFT provides access to crucial electronic properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms, guiding the understanding of intermolecular interactions.[4]
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
Reactivity and Mechanistic Pathways: A Computational Perspective
Computational studies have been pivotal in mapping the intricate reaction landscapes of this compound, providing insights that are often difficult to obtain through experimental means alone.
Polymerization: Unraveling the Self-Initiation Mystery
High-temperature polymerization of acrylates can occur without the addition of a conventional initiator, a phenomenon known as self-initiation.[5][6] Computational quantum chemistry has been instrumental in elucidating the mechanism of this process.[6][7][8]
DFT calculations have been used to explore various potential pathways, including [4+2] and [2+2] cycloaddition reactions on both singlet and triplet potential energy surfaces.[8] These studies have shown that a triplet diradical intermediate plays a crucial role.[8][9] A plausible mechanism involves the formation of this diradical, followed by hydrogen abstraction by a third monomer molecule to generate a monoradical, which then initiates the polymerization chain.[8]
Workflow: Investigating the Self-Initiation of this compound Polymerization
Caption: Computational workflow for studying the self-initiation of this compound polymerization.
Atmospheric Oxidation: The Role of Radicals
The atmospheric fate of this compound is largely determined by its reactions with oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. Computational studies have detailed the mechanisms and kinetics of these reactions.[10]
For the Cl-initiated oxidation, theoretical calculations at the M06-2X/6-311++G(3df, 2p)//M06-2X/6-31+G(d, p) level of theory have shown that Cl addition to the double bond is more favorable than hydrogen abstraction.[10] However, H-abstraction from the -CH2 and -CH3 groups cannot be disregarded.[10] The rate constants for these elementary reactions can be calculated using Rice–Ramsperger–Kassel–Marcus (RRKM) theory, providing valuable data for atmospheric models.[10]
Nucleophilic Addition: The Aza-Michael Reaction
The aza-Michael addition of amines to acrylates is a fundamental reaction in organic synthesis. A detailed computational study of this reaction with this compound has revealed a preference for a 1,2-addition mechanism for primary and secondary amines.[11] This involves the formation of a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer.[11] The 1,4-addition pathway becomes more competitive with substituted amines or acrylates.[11] Such mechanistic insights are crucial for controlling the regioselectivity and efficiency of these reactions in pharmaceutical synthesis.
Predicting Biological Fate: Computational Toxicology of this compound
For drug development professionals, understanding the toxicological profile of a molecule is of utmost importance. Computational models offer a powerful tool for predicting the potential adverse effects of this compound and its metabolites.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. For this compound, PBPK models have been developed to describe its fate after oral and inhalation exposure.[12][13][14][15]
These models incorporate key metabolic pathways, including:
-
Carboxylesterase-catalyzed hydrolysis to acrylic acid.[14]
-
Conjugation with glutathione (GSH).[14]
-
Binding to proteins.[14]
A significant finding from these models is that this compound can cause depletion of tissue GSH.[12][13] This is a critical aspect of its toxicity, as GSH is a major cellular antioxidant. The models can predict the extent of GSH depletion in specific tissues, such as the nasal olfactory epithelium, which is a primary target for inhaled this compound.[12][13]
Diagram: Key Metabolic Pathways of this compound
Caption: Simplified schematic of the major metabolic pathways of this compound.
Hybrid models that combine computational fluid dynamics (CFD) with PBPK have been particularly useful for risk assessment of inhaled this compound.[12][13] CFD is used to model the airflow and deposition of this compound in the nasal passages, providing more accurate estimates of local tissue dosimetry.[12][13] These hybrid models have been used to establish a chronic Reference Concentration (RfC) for this compound based on GSH depletion in the olfactory epithelium.[12][13]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or toxicity. For acrylates and related compounds, QSAR models have been developed to predict their ecotoxicity.[16] These models often use descriptors based on partial equalization of orbital electronegativity (PEOE) to quantify the electronic effects that govern toxicity.[16]
For α,β-unsaturated carbonyl compounds like this compound, the reactivity towards nucleophiles is a key determinant of toxicity. QSAR models can capture this by incorporating descriptors that reflect the electrophilicity of the β-carbon. Combining these electronic descriptors with hydrophobicity parameters can lead to accurate predictions of toxicity to aquatic organisms like fish and daphnia.[16]
Conclusion and Future Directions
Theoretical and computational studies have provided invaluable insights into the multifaceted nature of this compound. From its fundamental molecular properties to its complex polymerization behavior and toxicological profile, in silico methods have proven to be indispensable tools for researchers and drug development professionals.
The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly lead to an even deeper understanding of this compound and its derivatives. Future research will likely focus on multiscale modeling approaches that can bridge the gap from the quantum mechanical level to macroscopic properties and biological responses. For instance, integrating quantum mechanical calculations of reaction barriers into larger-scale kinetic models of polymerization will enable more precise control over polymer synthesis.[9][17] Similarly, more sophisticated QSAR and PBPK models, incorporating machine learning algorithms and larger datasets, will enhance our ability to predict the toxicity of new acrylate-based compounds, thereby facilitating safer and more effective drug development and material design.
References
- Sweeney, L. M., Andersen, M. E., & Gargas, M. L. (n.d.). This compound Risk Assessment with a Hybrid Computational Fluid Dynamics and Physiologically Based Nasal Dosimetry Model. Toxicological Sciences. [Link]
- Sweeney, L. M., Andersen, M. E., & Gargas, M. L. (2010). This compound Risk Assessment with a Hybrid Computational Fluid Dynamics and Physiologically Based Nasal Dosimetry Model. Toxicological Sciences, 115(2), 349–363. [Link]
- Computational study on the mechanism and kinetics of Cl-initiated oxidation of this compound. (n.d.).
- Laki, S., et al. (2019). Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of this compound.
- Molecular Structure and Vibrational Spectra of 2-Ethylhexyl Acrylate by Density Functional Theory Calculations. (n.d.).
- Van Cauter, K., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11674–11686. [Link]
- DeBethizy, J. D., et al. (1987). A physiologically based pharmacokinetic and pharmacodynamic model to describe the oral dosing of rats with this compound and its implications for risk assessment. Toxicology and Applied Pharmacology, 89(2), 187–196. [Link]
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- Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. (n.d.). University of Pennsylvania. [Link]
- Laki, S., et al. (2019). Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of this compound. Industrial & Engineering Chemistry Research, 58(49), 22233–22244. [Link]
- Srinivasan, S., et al. (2010). Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. The Journal of Physical Chemistry A, 114(30), 7975–7983. [Link]
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- Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. (2018). Polymers, 10(10), 1089. [Link]
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An In-Depth Technical Guide to the Historical Methods of Ethyl Acrylate Synthesis and Discovery
Introduction: The Genesis of a Monomer
Ethyl acrylate, the ethyl ester of acrylic acid, is a cornerstone monomer in the modern polymer industry. Its versatility has led to its use in a vast array of applications, from paints and coatings to textiles and adhesives.[1] The journey of this seemingly simple molecule from its initial discovery in the 19th century to its large-scale industrial production is a compelling narrative of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the historical methods of this compound synthesis, offering researchers, scientists, and drug development professionals a detailed understanding of the foundational chemistry that underpins its contemporary applications. We will delve into the initial discovery, early experimental protocols, and the evolution of manufacturing processes, highlighting the scientific rationale behind these developments.
The Dawn of Acrylates: Discovery and First Synthesis
The story of this compound begins with the isolation of its parent compound, acrylic acid. In 1843, the French chemist Charles-Adolphe Wurtz is credited with the first synthesis of acrylic acid.[2] However, it was not until three decades later that the first synthesis of its ethyl ester, this compound, was documented.
In a seminal 1873 paper published in Justus Liebigs Annalen der Chemie und Pharmacie, German chemists W. Caspary and B. Tollens described the first successful synthesis of methyl and this compound.[3] Their work laid the groundwork for the entire field of acrylate polymer chemistry.
The Pioneering Synthesis of this compound by Caspary and Tollens (1873)
The method employed by Caspary and Tollens was a direct esterification of acrylic acid with ethanol, a process that, in principle, remains a fundamental method for its production today.
Based on the available historical literature, the experimental protocol of Caspary and Tollens can be reconstructed as follows:
-
Preparation of Acrylic Acid: The starting material, acrylic acid, was likely prepared through the oxidation of acrolein, a method known at the time.
-
Esterification Reaction: A mixture of acrylic acid and ethanol was heated in the presence of a strong acid catalyst, likely sulfuric acid. The reaction was carried out in a flask equipped with a reflux condenser to prevent the loss of volatile reactants and products.
-
Reaction Monitoring: The progress of the reaction was likely monitored by observing changes in the physical properties of the reaction mixture, such as its density or refractive index.
-
Isolation and Purification: Upon completion of the reaction, the crude this compound was isolated from the reaction mixture. This would have involved a series of distillations to separate the ester from unreacted acrylic acid, ethanol, water, and the sulfuric acid catalyst. The formation of an azeotrope between this compound, ethanol, and water would have presented a significant purification challenge.[4]
The causality behind their experimental choices was rooted in the established principles of esterification. The use of an excess of one reactant (likely ethanol) and a strong acid catalyst was known to drive the equilibrium of the reaction towards the formation of the ester. The purification by distillation was the standard method for separating volatile organic compounds.
The Evolution of Synthesis: Towards Industrial Production
Following its discovery, the demand for this compound and other acrylic esters grew, driven by the burgeoning polymer industry. This spurred the development of more efficient and economically viable synthesis methods.
The Reppe Process: A Revolution in Acrylate Synthesis
In the 1930s and 1940s, the work of German chemist Walter Reppe at BASF revolutionized industrial organic chemistry. Reppe chemistry, which utilized acetylene as a key feedstock, provided a novel route to acrylic acid and its esters.[5]
The Reppe process for this compound synthesis involves the reaction of acetylene, carbon monoxide, and ethanol in the presence of a nickel carbonyl catalyst.[1]
The reaction is believed to proceed through a series of catalytic steps involving the formation of an intermediate nickel-carbonyl-acetylene complex.
Caption: Synthesis of this compound from acrylonitrile and ethylene.
A representative industrial protocol for this process would include the following steps:
-
Formation of Acrylamide Sulfate: Acrylonitrile is reacted with sulfuric acid under controlled temperature conditions.
-
Formation of Ethyl Sulfates: Ethylene is reacted with sulfuric acid to produce a mixture of ethyl hydrogen sulfate and diethyl sulfate.
-
Esterification: The acrylamide sulfate and ethyl sulfate streams are combined and heated to produce this compound.
-
Purification: The crude this compound is then purified through distillation and other separation techniques.
This method avoided the use of highly toxic nickel carbonyl but involved the handling of corrosive sulfuric acid and generated significant amounts of ammonium bisulfate as a byproduct.
Direct Esterification: The Enduring Method
While the Reppe and acrylonitrile/ethylene processes were historically significant, the direct acid-catalyzed esterification of acrylic acid with ethanol has remained a dominant and continuously refined method for this compound production. [1]
Key Parameters and Considerations
The efficiency of this process is governed by several key parameters:
| Parameter | Influence on Reaction | Typical Conditions |
| Catalyst | Increases the rate of reaction by protonating the carbonyl oxygen of acrylic acid, making it more susceptible to nucleophilic attack by ethanol. | Sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to increased side reactions and polymerization. | 80-120°C |
| Reactant Ratio | An excess of ethanol is often used to shift the equilibrium towards the formation of this compound. | Molar ratio of ethanol to acrylic acid > 1 |
| Water Removal | Water is a byproduct of the reaction, and its removal is crucial to drive the equilibrium towards the product side. This is often achieved through azeotropic distillation. | Use of an entrainer like toluene or operation under vacuum. |
| Polymerization Inhibitor | Acrylic acid and this compound can readily polymerize at elevated temperatures. Inhibitors are added to prevent this. | Hydroquinone, phenothiazine, or their derivatives. |
Conclusion: A Legacy of Chemical Ingenuity
The historical journey of this compound synthesis, from its first preparation in a 19th-century laboratory to its large-scale industrial production, showcases the evolution of chemical engineering principles. The early work of pioneers like Caspary and Tollens laid the foundation, while subsequent innovations such as the Reppe process and the refinement of direct esterification methods enabled its widespread use. Understanding these historical methods provides valuable context for contemporary research and development in polymer science and chemical manufacturing. The continuous pursuit of more efficient, sustainable, and safer synthesis routes for this vital monomer remains an active area of chemical research, building upon the rich legacy of its discovery and development.
References
- Caspary, W. & Tollens, B. (1873). Ueber die Acrylsäure. Justus Liebigs Annalen der Chemie und Pharmacie, 167(2), 241-259.
- Encyclopedia of Polymer Science and Technology. (n.d.). "Acrylic Ester Polymers".
- Wikipedia. (n.d.). This compound.
- Sasseville, D. (2012). Acrylates.
- Google Patents. (n.d.). US3458561A - Esterification of acrylic acid.
- Britannica. (n.d.). Major industrial polymers.
- Wikipedia. (n.d.). Acrylic acid.
- Google Patents. (n.d.). US3445506A - Method for preparing this compound.
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Methodological & Application
Application Note: Laboratory-Scale Synthesis of Ethyl Acrylate via Fischer Esterification
Introduction: The Utility of Ethyl Acrylate
This compound (EA) is the ethyl ester of acrylic acid, presenting as a colorless liquid with a distinctively sharp, acrid odor.[1] Its chemical structure, featuring both an ester group and a terminal double bond, makes it a highly versatile monomer and a crucial building block in the chemical industry.[2] The primary application of this compound is in the production of polymers and copolymers used in a wide array of products, including paints, coatings, adhesives, textiles, plastics, and resins.[2][3] For researchers in materials science and drug development, the ability to synthesize high-purity this compound on a laboratory scale is fundamental for creating novel polymers and functionalized intermediates.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the acid-catalyzed esterification of acrylic acid with ethanol. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and detail methods for product purification and characterization.
The Chemistry: Fischer-Speier Esterification
The synthesis of this compound from acrylic acid and ethanol is a classic example of the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[4][5]
Reaction: CH₂=CHCOOH (Acrylic Acid) + CH₃CH₂OH (Ethanol) ⇌ CH₂=CHCOOCH₂CH₃ (this compound) + H₂O (Water)
Reaction Mechanism
The trustworthiness of this protocol is rooted in a firm understanding of its underlying mechanism. Each step is a reversible equilibrium, and the overall success of the synthesis depends on manipulating these equilibria to favor product formation.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of acrylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][6]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[4][6]
-
Proton Transfer (Tautomerism): A proton is transferred from the newly added alcohol group to one of the original hydroxyl groups of the carboxylic acid. This is a rapid intramolecular or solvent-mediated process that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4][7]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[4]
-
Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final this compound ester and regenerating the acid catalyst.[7]
Driving the Equilibrium
According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants or by removing one of the products as it is formed.[5][7] In this protocol, we employ a molar excess of ethanol, which serves as both a reactant and the reaction solvent, to drive the equilibrium towards the formation of this compound.[8][9]
Critical Safety & Handling Protocols
Trustworthiness in the lab begins with safety. The reagents and the product in this synthesis possess significant hazards that must be rigorously managed. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
Acrylic Acid: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.
-
Ethanol (Absolute): Highly flammable liquid and vapor.
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe burns upon contact. Handle with extreme care.
-
This compound (Product): Highly flammable liquid and vapor.[10][11] It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer.
-
Polymerization Hazard: A critical and often overlooked danger with acrylic monomers is uncontrolled polymerization. Both acrylic acid and this compound can polymerize violently, especially at elevated temperatures or in the presence of contaminants.[12] Commercial preparations contain a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ).[1] Crucially, this inhibitor requires the presence of dissolved oxygen to be effective. Therefore, never handle or store these monomers under an inert atmosphere (e.g., nitrogen).[12]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, where careful execution and observation will lead to a high-purity product.
Materials and Equipment
Reagents:
-
Acrylic Acid (≥99%, stabilized with MEHQ)
-
Ethanol (Absolute, 200 proof)
-
Sulfuric Acid (Concentrated, 98%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Chloride (NaCl), saturated aqueous solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydroquinone (as an additional polymerization inhibitor for distillation)
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser with water lines
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Simple distillation apparatus (or fractional distillation for higher purity)
-
Graduated cylinders and beakers
-
Ice bath
Quantitative Data Summary
The following table outlines the quantities for a typical laboratory-scale reaction. Using an excess of ethanol is a deliberate choice to maximize the conversion of the limiting reagent, acrylic acid.
| Compound | Molecular Wt. ( g/mol ) | Density (g/mL) | Amount (g) | Amount (mL) | Moles | Molar Equiv. |
| Acrylic Acid | 72.06 | 1.051 | 36.0 | 34.3 | 0.50 | 1.0 |
| Ethanol | 46.07 | 0.789 | 69.1 | 87.6 | 1.50 | 3.0 |
| Sulfuric Acid | 98.08 | 1.840 | 4.9 | 2.7 | 0.05 | 0.1 |
Step-by-Step Methodology
Part A: Reaction Setup and Reflux
-
Apparatus Assembly: Set up a 250 mL round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. Ensure the glassware is dry.
-
Reagent Addition: In the fume hood, add 87.6 mL (1.50 mol) of absolute ethanol to the round-bottom flask.
-
Catalyst Addition: While stirring, slowly and carefully add 2.7 mL of concentrated sulfuric acid to the ethanol. Caution: This is an exothermic process. The flask may become warm.
-
Addition of Acrylic Acid: Once the ethanol-acid mixture has cooled slightly, slowly add 34.3 mL (0.50 mol) of acrylic acid to the flask.
-
Reflux: Heat the reaction mixture to a gentle reflux using the heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The target temperature will be near the boiling point of ethanol (~78 °C).
Part B: Work-up and Isolation
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Then, cool it further in an ice bath.
-
Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Neutralization: Slowly add 100 mL of a saturated sodium bicarbonate solution to the separatory funnel in small portions. Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent the funnel frequently to release the pressure. Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid catalyst has been neutralized.
-
Washing: Add 50 mL of deionized water, shake the funnel, allow the layers to separate, and discard the lower aqueous layer. Follow this with a wash using 50 mL of brine to help break any emulsions and remove excess water. Discard the aqueous layer.
-
Drying: Transfer the upper organic layer (crude this compound) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask, swirl, and let it stand for 15-20 minutes to remove residual water.
Part C: Purification by Distillation
-
Filtration: Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
-
Inhibitor: Add a small crystal of hydroquinone to the flask to prevent polymerization during heating.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently to distill the this compound. Collect the fraction that boils between 99-100 °C .
-
Final Product: Weigh the collected pure this compound and calculate the percentage yield. Store the product in a tightly sealed amber bottle in a cool, ventilated area, ensuring it contains an inhibitor.
Experimental Workflow Diagram
The entire process, from reagents to the final purified product, is summarized in the following workflow.
Caption: Workflow for the synthesis and purification of this compound.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following analytical techniques provide a robust validation of the synthesis.
-
Gas Chromatography (GC): This is the primary method for assessing purity. A sample is analyzed by GC with a Flame Ionization Detector (FID).[13][14][15] The resulting chromatogram should show a major peak corresponding to this compound, with minimal peaks for impurities like residual ethanol or unreacted acrylic acid. The peak area can be used to calculate the purity, typically expected to be >99% after careful distillation.
-
¹H NMR Spectroscopy: Proton NMR provides unambiguous structural confirmation. The expected spectrum for this compound in CDCl₃ would show:
-
A triplet at ~1.3 ppm (3H), corresponding to the -CH₃ group.
-
A quartet at ~4.2 ppm (2H), corresponding to the -OCH₂- group.
-
Three distinct signals for the vinyl protons (CH₂=CH-) between 5.8 and 6.4 ppm, showing characteristic doublet of doublets splitting patterns.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will exhibit:
-
A strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the C=O (ester) stretch.
-
A medium absorption band around 1640 cm⁻¹ for the C=C (alkene) stretch.
-
C-H stretching bands just above and below 3000 cm⁻¹.
-
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- Intratec.
- PENPET. This compound (EA) – Versatile Chemical Monomer for Resins. [Link]
- European Basic Acrylic Monomer Group (EBAM).
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- Royal Society of Chemistry. Synthesis of poly(this compound- co -allyl acrylates)
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Application Notes and Protocols for the Laboratory Synthesis of Ethyl Acrylate
Abstract: This document provides a comprehensive guide for the synthesis of ethyl acrylate in a research laboratory setting. The primary method detailed is the Fischer esterification of acrylic acid with ethanol, utilizing an acid catalyst. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of procedural choices, and rigorous safety guidelines. The content emphasizes scientific integrity, drawing from established chemical principles and practices to ensure a reliable and reproducible synthesis.
Introduction
This compound (CH₂=CHCO₂CH₂CH₃) is an organic compound, specifically the ethyl ester of acrylic acid.[1] It presents as a colorless liquid with a characteristic acrid odor.[1] This monomer is of significant industrial importance, primarily serving as a precursor in the production of a wide array of polymers and copolymers.[1] These polymers find applications in paints, textiles, adhesives, plastics, and resins.[1][2] In the context of pharmaceutical research and development, this compound is a valuable reagent in the synthesis of various pharmaceutical intermediates due to its reactivity as a Michael acceptor.[1]
The most common and direct method for preparing this compound is the acid-catalyzed esterification of acrylic acid with ethanol.[1] This reversible reaction, known as Fischer esterification, necessitates careful control of reaction conditions to favor the formation of the ester product. This guide will provide a detailed, step-by-step protocol for this synthesis, along with a thorough discussion of the underlying chemistry, purification techniques, and essential safety measures.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molar Mass | 100.12 g/mol [3] |
| Appearance | Clear, colorless liquid[3][4] |
| Odor | Acrid, pungent[3][4] |
| Boiling Point | 99.4 °C (210.9 °F; 372.5 K)[1] |
| Melting Point | -71 °C (-96 °F; 202 K)[1] |
| Density | 0.922 g/cm³ at 20 °C[4] |
| Solubility in water | 1.5 g/100 mL[1] |
| Flash Point | 15 °C (59 °F; 288 K)[5] |
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is achieved through the Fischer esterification of acrylic acid with ethanol, catalyzed by a strong acid, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants, usually the less expensive one (ethanol), is used.
Reaction Mechanism
The Fischer esterification mechanism involves several key steps:
-
Protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the hydroxyl group of ethanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of water as a leaving group, forming a protonated ester.
-
Deprotonation of the protonated ester to yield the final this compound product and regenerate the acid catalyst.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
Acrylic acid (≥99%)
-
Ethanol (absolute, 200 proof)
-
Concentrated sulfuric acid (98%)
-
Toluene
-
Hydroquinone or Phenothiazine (polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Distillation apparatus (fractional distillation setup recommended)
-
Rotary evaporator (optional)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add acrylic acid (72.06 g, 1.0 mol), absolute ethanol (92.14 g, 117 mL, 2.0 mol), and toluene (100 mL).
-
Add a small amount of a polymerization inhibitor such as hydroquinone (0.5 g) or phenothiazine to the mixture.[1]
-
Assemble a Dean-Stark apparatus with the round-bottom flask and a reflux condenser. This setup will be used to remove the water formed during the reaction azeotropically with toluene, driving the equilibrium towards the product.
-
-
Catalyst Addition and Reflux:
-
While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.0 mL) through the top of the condenser. Caution: The addition of sulfuric acid is exothermic.
-
Heat the mixture to a gentle reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. The lower aqueous layer should be periodically drained to remove the water.
-
Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of water to remove the bulk of the ethanol and some acid.
-
100 mL of saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted acrylic acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release the pressure.
-
100 mL of saturated sodium chloride solution (brine) to remove residual water and salts.[6]
-
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to dry.[7] The drying agent should be added until it no longer clumps together.
-
Filter the dried organic layer to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator or by simple distillation.
-
-
Purification by Fractional Distillation:
-
Add a fresh boiling chip and a small amount of polymerization inhibitor to the crude this compound.
-
Set up a fractional distillation apparatus.
-
Carefully distill the crude product, collecting the fraction that boils at 98-100 °C. This is the pure this compound.
-
The expected yield is typically in the range of 70-85%.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions and Waste Disposal
4.1. Hazard Identification and Personal Protective Equipment (PPE):
-
Acrylic Acid: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.
-
Ethanol: Highly flammable liquid and vapor.
-
Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong oxidizing agent.
-
This compound: Highly flammable liquid and vapor.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and eye irritation and may cause an allergic skin reaction.[8] It is also a suspected carcinogen.
-
Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness.
Mandatory PPE:
-
Chemical splash goggles or a face shield.
-
Flame-resistant lab coat.
-
Chemically resistant gloves (e.g., butyl rubber or laminate).
-
Work in a properly functioning chemical fume hood.
4.2. Safe Handling and Storage:
-
All manipulations should be carried out in a well-ventilated fume hood.[5]
-
Keep all reagents and the reaction mixture away from heat, sparks, open flames, and other ignition sources.[9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[10]
-
Use only non-sparking tools.[10]
-
Store this compound and other flammable liquids in tightly closed containers in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[2]
-
Commercial preparations of this compound contain a polymerization inhibitor.[1] It is crucial to ensure that an inhibitor is present during storage and distillation to prevent spontaneous and potentially explosive polymerization.[11]
4.3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Remove all ignition sources.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
4.4. Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Organic waste containing this compound, toluene, and ethanol should be collected in a designated flammable waste container.
-
Aqueous waste from the work-up should be neutralized before disposal.
Troubleshooting and Key Considerations
-
Low Yield: A common reason for low yield is incomplete reaction. Ensure that water is effectively removed during the reflux. Using a sufficient excess of ethanol can also help drive the equilibrium. Incomplete neutralization or loss of product during work-up can also contribute to lower yields.
-
Polymerization: The formation of a solid polymer during the reaction or distillation is a significant hazard. Always use a polymerization inhibitor. Avoid overheating the reaction mixture or the crude product during distillation. If polymerization is observed, cool the mixture immediately and safely terminate the reaction.
-
Purity Issues: The final product may be contaminated with unreacted starting materials or byproducts. Efficient fractional distillation is key to obtaining high-purity this compound. Ensure the distillation column is efficient and the distillation is performed slowly to allow for proper separation.
Conclusion
The Fischer esterification of acrylic acid with ethanol is a reliable and well-established method for the laboratory synthesis of this compound. By carefully controlling the reaction conditions to favor product formation, performing a thorough work-up to remove impurities, and adhering to strict safety protocols, researchers can safely and efficiently produce high-purity this compound for their research needs. The detailed protocol and accompanying information in this guide are intended to provide a solid foundation for the successful execution of this synthesis.
References
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- Google Patents. (n.d.). EP 0301879 A2 - Inhibition of polymerization during distillation of monomers.
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- Google Patents. (n.d.). US3337610A - Production of this compound.
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- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- University of Wisconsin-La Crosse. (n.d.). Experiment 22 FISCHER ESTERIFICATION.
- Scribd. (n.d.). This compound PDF.
- Chemistry LibreTexts. (2024). 3.2: Drying Agents.
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Common polymerization techniques for ethyl acrylate (emulsion, suspension).
An Application Guide to the Polymerization of Ethyl Acrylate: Emulsion and Suspension Techniques
Introduction: The Versatility of Poly(this compound)
This compound (EA) is a foundational monomer in the polymer industry, prized for its ability to form soft, flexible, and tacky polymers. The resulting poly(this compound) (PEA) possesses a low glass transition temperature (Tg between -8°C and -24°C), making it an ideal component for a vast array of applications, including adhesives, coatings, paints, and binders for textiles and paper.[1][2] The performance and physical form of the final polymer are critically dependent on the synthesis method. Among the most common and industrially significant methods are emulsion and suspension polymerization.
This document serves as a detailed technical guide for researchers, scientists, and development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of both emulsion and suspension polymerization techniques for this compound. We will explore the causality behind experimental choices, present validated protocols, and offer insights into process control and troubleshooting, ensuring a robust and reproducible synthesis.
Part 1: Emulsion Polymerization of this compound
Emulsion polymerization is a cornerstone technique for producing stable aqueous dispersions of polymers, commonly known as latexes.[3] These latexes are often used directly in formulations for paints, adhesives, and coatings, leveraging water as a safe and environmentally friendly continuous phase.[4][5]
Mechanistic Principles: The Smith-Ewart-Harkins Model
The elegance of emulsion polymerization lies in its ability to achieve both a high rate of polymerization and a high molecular weight, a feat difficult to accomplish with other free-radical methods. The process begins with an oil-in-water emulsion containing the water-insoluble monomer (this compound), a continuous water phase, and a surfactant.[3]
The mechanism is best described by the Smith-Ewart-Harkins theory, which outlines three critical intervals:
-
Interval I (Particle Nucleation): A water-soluble initiator (e.g., potassium persulfate) decomposes to form free radicals in the aqueous phase. The surfactant, present above its critical micelle concentration (CMC), forms micelles that are swollen with monomer. Polymerization begins when an initiator radical enters a monomer-swollen micelle, creating a nascent polymer particle. This micellar nucleation is the dominant pathway for particle formation.[3][6]
-
Interval II (Particle Growth): Once particles are formed, they are swollen with monomer that diffuses from the larger monomer droplets through the aqueous phase. The majority of polymerization occurs within these growing latex particles. This interval is characterized by a constant rate of polymerization as the monomer concentration within the particles remains high and constant.
-
Interval III (Monomer Depletion): The separate monomer droplets disappear, and the remaining monomer is located solely within the polymer particles. The polymerization rate decreases as the monomer is consumed within the particles.[3]
The final product is a stable dispersion of polymer particles in water, where the surfactant molecules adsorb on the particle surfaces, preventing coagulation through electrostatic or steric repulsion.[3][7]
Caption: Mechanism of Emulsion Polymerization.
Key Experimental Parameters and Rationale
The success of an emulsion polymerization hinges on the careful control of several key parameters. The rationale for their selection is crucial for achieving desired latex properties.
| Parameter | Typical Range (for EA) | Rationale & Impact on Final Product |
| Monomer | 10-50 wt% of total | Higher concentration increases solids content but can affect stability and heat transfer. |
| Surfactant Type | Anionic, Nonionic, or a blend | Anionic surfactants (e.g., sodium dodecyl sulfate) provide electrostatic stability. Nonionic surfactants (e.g., ethoxylated nonylphenols) offer steric stability, improving electrolyte and freeze-thaw resistance.[7][8] A blend is often used to balance properties.[9] |
| Surfactant Conc. | 0.5-5.0 wt% (based on monomer) | Directly influences particle nucleation and size. Higher concentrations lead to more micelles, resulting in a larger number of smaller particles.[5] Must be above the CMC.[8] |
| Initiator Type | Water-soluble (e.g., KPS, APS) | Ensures radical generation occurs in the aqueous phase, which is fundamental to the emulsion mechanism. Redox initiators (e.g., persulfate/bisulfite) can be used for lower temperature polymerization.[10] |
| Initiator Conc. | 0.1-1.0 wt% (based on monomer) | Affects both the rate of polymerization and the final molecular weight. Higher concentrations increase the rate but decrease the molecular weight due to a higher number of polymer chains being initiated.[11] |
| Temperature | 50-85 °C | Controls the rate of initiator decomposition and propagation. Higher temperatures increase the reaction rate but can lead to a dangerous exothermic "Trommsdorff effect" (auto-acceleration) if heat removal is insufficient.[12] |
| pH / Buffer | 7-9 (often buffered) | Can influence the stability of some surfactants and the rate of decomposition of certain initiators. Important when copolymerizing with acid-functional monomers like methacrylic acid.[13] |
Application Protocol: Batch Emulsion Polymerization of this compound
This protocol describes a standard lab-scale batch process for synthesizing a poly(this compound) latex with a target solids content of ~40%.
Materials & Reagents:
-
Deionized (DI) Water: 300.0 g
-
Sodium Dodecyl Sulfate (SDS), Anionic Surfactant: 4.0 g
-
This compound (EA), Monomer (inhibitor removed): 200.0 g
-
Potassium Persulfate (KPS), Initiator: 1.0 g
-
Sodium Bicarbonate, Buffer: 0.5 g
Equipment:
-
1 L jacketed glass reactor with a four-neck lid
-
Mechanical overhead stirrer with a paddle agitator
-
Reflux condenser
-
Thermocouple for internal temperature monitoring
-
Nitrogen gas inlet/outlet
-
Addition funnel or syringe pump for monomer feed
Procedure:
-
Reactor Setup & Inerting:
-
Assemble the reactor system. Charge the reactor with 280.0 g of DI water, 4.0 g of SDS, and 0.5 g of sodium bicarbonate.
-
Begin stirring at 150-200 RPM to dissolve the solids.
-
Purge the reactor with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[8] Maintain a positive nitrogen blanket throughout the reaction.
-
-
Heating and Initiator Addition:
-
Heat the reactor contents to the target reaction temperature of 75°C using a circulating water bath.
-
While heating, dissolve the 1.0 g of KPS initiator in the remaining 20.0 g of DI water.
-
Once the reactor reaches a stable 75°C, add 20% of the total this compound monomer (40.0 g) to the reactor to create the initial seed particles.
-
After 5 minutes, inject the KPS initiator solution into the reactor to begin the polymerization. An initial slight temperature increase (exotherm) should be observed.
-
-
Monomer Feed and Reaction Monitoring:
-
After the initial exotherm subsides (approx. 15-20 minutes), begin the slow, continuous addition of the remaining this compound (160.0 g) over a period of 2 hours using an addition funnel or syringe pump.[13]
-
Rationale: A semi-batch process (continuous monomer feed) is crucial for controlling the reaction exotherm and ensuring uniform copolymer composition if comonomers are used.[10]
-
Maintain the reaction temperature at 75-80°C. The rate of monomer addition may need to be adjusted to control the exotherm.
-
-
Completion and Cooling:
-
After the monomer feed is complete, hold the reaction at 80°C for an additional 1 hour to ensure high conversion of any residual monomer.
-
Turn off the heating and allow the reactor to cool to room temperature with continued stirring.
-
The final product should be a milky-white, stable latex. Filter it through cheesecloth or a fine mesh to remove any small amount of coagulum.
-
Caption: Workflow for Batch Emulsion Polymerization.
Part 2: Suspension Polymerization of this compound
Suspension polymerization is a heterogeneous process used to produce solid polymer beads or pearls with diameters ranging from 0.1 to 2 mm.[6] It can be visualized as thousands of tiny "bulk" polymerizations occurring simultaneously in monomer droplets suspended in a continuous phase, typically water.[14]
Mechanistic Principles: The "Mini-Bulk" Approach
In contrast to emulsion polymerization, suspension polymerization utilizes a monomer-soluble initiator (e.g., benzoyl peroxide, AIBN). The key components are:
-
Continuous Phase: Water, which acts as a heat transfer medium.
-
Dispersed Phase: Droplets of monomer (this compound) containing the dissolved initiator.
-
Stabilizer (Suspending Agent): A water-soluble polymer (e.g., polyvinyl alcohol, PVA) or a finely divided inorganic solid that adsorbs at the monomer-water interface. Its role is purely physical: to prevent the sticky, polymerizing droplets from coalescing and agglomerating.[15]
The polymerization is initiated and proceeds within each individual monomer droplet, which acts as a self-contained microreactor. The kinetics are similar to bulk polymerization. The final product is a slurry of solid polymer beads in water, which are then easily separated by filtration, washed, and dried.[15]
Caption: Mechanism of Suspension Polymerization.
Key Experimental Parameters and Rationale
Control over bead size, shape, and purity is paramount in suspension polymerization.
| Parameter | Typical Range (for EA) | Rationale & Impact on Final Product |
| Stabilizer Type | Water-soluble polymers (PVA, HPMC) or inorganic powders (talc, phosphates) | Prevents droplet coalescence. The choice of stabilizer affects bead size, porosity, and surface properties. The degree of hydrolysis of PVA is a critical factor. |
| Stabilizer Conc. | 0.1-2.0 wt% (based on water) | Higher concentrations lead to smaller, more stable droplets but can increase product contamination. |
| Agitation Speed | 200-500 RPM (lab scale) | This is the most critical parameter for controlling particle size. Higher agitation speed creates smaller droplets due to increased shear forces.[15] The reactor geometry (baffles, impeller type) is also vital. |
| Initiator Type | Monomer-soluble (e.g., AIBN, Benzoyl Peroxide) | Must be soluble in the monomer phase to initiate polymerization within the droplets.[16] |
| Initiator Conc. | 0.1-1.0 wt% (based on monomer) | Controls polymerization rate and molecular weight, similar to other free-radical systems. |
| Phase Ratio | 1:2 to 1:4 (Monomer:Water) | A sufficient amount of water is needed for effective heat dissipation and to prevent the suspension from becoming too viscous for proper agitation.[14] |
| Temperature | 60-90 °C | Selected based on the thermal decomposition profile (half-life) of the chosen initiator. |
Application Protocol: Suspension Polymerization of this compound
This protocol describes the synthesis of PEA beads of approximately 0.2-0.5 mm in diameter.
Materials & Reagents:
-
Deionized (DI) Water: 400.0 g
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed: 2.0 g
-
This compound (EA), Monomer (inhibitor removed): 150.0 g
-
Azobisisobutyronitrile (AIBN), Initiator: 0.75 g
Equipment:
-
1 L jacketed glass reactor with baffles and a four-neck lid
-
Mechanical overhead stirrer with a pitched-blade or turbine agitator
-
Reflux condenser
-
Thermocouple
-
Nitrogen gas inlet/outlet
-
Buchner funnel and vacuum flask for filtration
Procedure:
-
Aqueous Phase Preparation:
-
Assemble the baffled reactor. Baffles are critical to create the turbulence needed for droplet formation and to prevent a central vortex.
-
Charge the reactor with 400.0 g of DI water and 2.0 g of PVA.
-
Heat to 70-80°C with gentle stirring (100 RPM) to fully dissolve the PVA. Once dissolved, cool back down to room temperature.
-
-
Organic Phase Preparation:
-
In a separate beaker, dissolve 0.75 g of AIBN in 150.0 g of this compound. Stir until the initiator is completely dissolved.
-
-
Dispersion and Inerting:
-
Increase the agitation speed of the aqueous phase in the reactor to 300 RPM. This speed is critical and may require optimization for your specific setup.
-
Slowly pour the organic phase (EA + AIBN) into the reactor. A milky-white dispersion of monomer droplets should form.
-
Allow the dispersion to stabilize for 15 minutes, then begin purging with nitrogen for 30 minutes.
-
-
Polymerization:
-
While maintaining agitation and the nitrogen blanket, heat the reactor to 75°C. This temperature is suitable for the decomposition of AIBN.
-
Hold the reaction at 75°C for 4-5 hours. The polymerization progress can be observed as the droplets transition from liquid to solid, becoming opaque beads.
-
After the initial hold, increase the temperature to 90°C for 1 hour to drive the reaction to completion and reduce residual monomer.
-
-
Product Isolation:
-
Cool the reactor to room temperature. The product will be a slurry of beads in water.
-
Pour the slurry into a Buchner funnel and filter under vacuum.
-
Wash the collected beads thoroughly with hot water (to remove PVA) and then with methanol (to remove any unreacted monomer).
-
Dry the beads in a vacuum oven at 50°C until a constant weight is achieved.
-
Caption: Workflow for Suspension Polymerization.
Part 3: Comparative Summary and Applications
The choice between emulsion and suspension polymerization is dictated entirely by the desired final product form and application.
| Feature | Emulsion Polymerization | Suspension Polymerization |
| Product Form | Aqueous latex dispersion (colloid) | Solid polymer beads (slurry) |
| Particle Size | 50 - 500 nm | 0.1 - 2 mm |
| Initiator Type | Water-soluble (e.g., KPS) | Monomer-soluble (e.g., AIBN) |
| Stabilizing Agent | Surfactant (forms micelles) | Suspending Agent (prevents coalescence) |
| Mechanism Locus | Polymer particles nucleated from micelles | Monomer droplets ("mini-bulk") |
| Product Isolation | Often used directly; requires coagulation/drying for solid polymer | Simple filtration, washing, and drying |
| Contamination | Residual surfactant can affect water sensitivity | Residual stabilizer can affect clarity/purity |
| Typical EA Apps | Adhesives, paints, coatings, paper/textile binders[3][4][17] | Molding resins, ion-exchange resin precursors[15] |
References
- This compound – Knowledge and References. Taylor & Francis. [Link]
- Emulsion polymeriz
- Anionic polymerization of this compound initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing). [Link]
- Polymerization Mechanism and Kinetics of Preparation of Methacrylic Acid-Ethyl Acrylate Copolymer Emulsion Reverse Demulsifier - Taylor & Francis. [Link]
- Batch and Continuous Emulsion Copolymerization of Ethyl Acryl
- Emulsion polymerization of acrylic monomers. Rohm and Haas.
- US5380790A - Process for the preparation of acrylic polymers for pharmaceutical coatings - Google P
- Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study - Drexel University. [Link]
- The role of surfactants in the emulsion polymeriz
- EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION - Pressure Sensitive Tape Council. [Link]
- Poly(this compound) – Knowledge and References - Taylor & Francis. [Link]
- Synthesis and Applications of Polyacrylate based Water White Clear Polymeric Material Fortified with Carbon Nanotubes for Durabl. Journal of Bio- and Tribo-Corrosion. [Link]
- Radical polymerization of this compound with dead end polymerization conditions.
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Application Notes and Protocols: Initiators for the Radical Polymerization of Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the selection and application of initiators for the radical polymerization of ethyl acrylate (EA). This compound is a key monomer in the synthesis of a wide range of polymers with diverse applications, including adhesives, coatings, textiles, and biomedical devices. The choice of initiator is paramount as it dictates the polymerization kinetics, the final polymer properties, and the overall efficiency of the process. This guide delves into the mechanisms and practical applications of various initiator systems, including thermal initiators, photoinitiators, and redox systems. Furthermore, it provides detailed protocols for conventional free-radical polymerization and controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound.
Introduction: The Central Role of Initiators in this compound Polymerization
Radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. The initiation stage, where a reactive species (a free radical) is generated, is the critical first step that triggers the entire polymerization cascade. The initiator is the source of these initial radicals. For the polymerization of this compound, the choice of initiator influences several critical parameters:
-
Polymerization Rate: The rate of decomposition of the initiator directly affects the concentration of radicals and, consequently, the rate of polymerization.
-
Molecular Weight and Polydispersity: The initiator concentration and efficiency impact the number of growing polymer chains, which in turn determines the final molecular weight and the breadth of its distribution (polydispersity index, PDI).
-
Polymer Architecture: In controlled radical polymerization techniques, the initiator plays a crucial role in enabling the synthesis of complex architectures like block copolymers and star polymers.
-
Reaction Conditions: The nature of the initiator dictates the required reaction temperature or light source, influencing the energy efficiency and compatibility with other components of the reaction mixture.
This guide will explore the most common and effective initiators for the radical polymerization of this compound, categorized by their mode of activation.
Thermal Initiators: The Workhorses of Radical Polymerization
Thermal initiators are compounds that decompose upon heating to generate free radicals.[1] They are widely used in industrial and laboratory settings due to their reliability and cost-effectiveness. The key characteristic of a thermal initiator is its half-life (t½), the time it takes for half of the initiator to decompose at a specific temperature.
Azo Initiators
Azo compounds, such as Azobisisobutyronitrile (AIBN), are a popular class of thermal initiators.[2] They decompose upon heating to produce two carbon-centered radicals and a molecule of nitrogen gas.[2] The evolution of nitrogen gas is a strong driving force for the decomposition, making the initiation rate largely independent of the solvent.[2]
Mechanism of AIBN Initiation: The decomposition of AIBN is a first-order reaction that yields two 2-cyano-2-propyl radicals.[2] These radicals then add to the double bond of an this compound monomer, initiating the polymer chain growth.[3]
Figure 2: BPO thermal initiation workflow.
Key Characteristics of BPO:
-
Decomposition Temperature: BPO has a 10-hour half-life temperature of about 73°C. [4]* Advantages: It is a versatile initiator that can be used in a wide range of solvents. * Disadvantages: Peroxides can be shock-sensitive and require careful handling. The decomposition rate can be influenced by the solvent.
Table 1: Comparison of Common Thermal Initiators
| Initiator | Chemical Structure | 10-hour Half-life Temp. (°C) | Advantages | Disadvantages |
| AIBN | ((CH₃)₂C(CN)N)₂ | ~65 | Predictable kinetics, solvent-independent decomposition rate. [5] | Toxic byproducts. |
| BPO | (C₆H₅COO)₂ | ~73 | Versatile, effective in various solvents. | Shock-sensitive, solvent-dependent decomposition rate. |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | ~61 | Water-soluble, ideal for emulsion polymerization. [6][7] | Limited solubility in organic solvents. |
Photoinitiators: Light-Induced Polymerization
Photoinitiators are compounds that generate radicals upon exposure to ultraviolet (UV) or visible light. [8][9]This method offers several advantages, including spatial and temporal control over the polymerization process and the ability to conduct reactions at ambient temperature.
Type I Photoinitiators (Cleavage Type)
Type I photoinitiators undergo unimolecular bond cleavage upon absorbing light to form free radicals. [9][10]A common example is 2,2-dimethoxy-2-phenylacetophenone (DMPA).
Mechanism of Type I Photoinitiation: Upon UV irradiation, a Type I photoinitiator molecule absorbs a photon and undergoes homolytic cleavage to generate two radical fragments, both of which can initiate polymerization. [9]
Type II Photoinitiators (H-abstraction Type)
Type II photoinitiators require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate radicals. [9][10]Benzophenone is a classic example of a Type II photoinitiator.
Mechanism of Type II Photoinitiation: The photoinitiator absorbs light and is promoted to an excited state. In this excited state, it abstracts a hydrogen atom from the co-initiator, creating two radicals that can initiate polymerization. [9] Table 2: Common Photoinitiators for this compound Polymerization
| Initiator Type | Example | Co-initiator Required | Wavelength Range (nm) | Key Features |
| Type I | DMPA | No | 250-400 | High initiation efficiency. |
| Type II | Benzophenone | Yes (e.g., amines) | 250-400 | Less prone to oxygen inhibition. |
Redox Initiators: Low-Temperature Polymerization
Redox initiation systems consist of a pair of compounds, an oxidizing agent and a reducing agent, that react to produce free radicals. [11][12]A key advantage of redox systems is their ability to generate radicals at low temperatures, even at or below room temperature. [11][13]This makes them ideal for emulsion polymerization and for polymerizing temperature-sensitive monomers.
A common redox pair is persulfate (oxidant) and a reducing agent like sodium bisulfite or a tertiary amine. [11][14]For instance, the combination of benzoyl peroxide (BPO) as the oxidant and N,N-dimethylaniline (DMA) as the reductant is an effective system for initiating the polymerization of acrylates at moderate temperatures. [11][15][16] Mechanism of BPO/DMA Redox Initiation: The reaction between BPO and DMA involves an electron transfer from the amine to the peroxide, leading to the cleavage of the O-O bond and the formation of a benzoyloxy radical and a radical cation of the amine. [11][15]
Figure 3: BPO/DMA redox initiation workflow.
Controlled/Living Radical Polymerization (CLRP)
CLRP techniques have revolutionized polymer synthesis by enabling precise control over molecular weight, polydispersity, and polymer architecture. The initiator in these systems plays a pivotal role in establishing the controlled nature of the polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CLRP method that employs a transition metal complex (catalyst) to reversibly activate and deactivate a dormant polymer chain, which is initiated from an alkyl halide initiator. [17] Initiators for ATRP of this compound: The initiator for ATRP is typically an alkyl halide with a structure similar to the dormant polymer chain end. [17]For the ATRP of this compound, common initiators include ethyl α-bromoisobutyrate (EBiB) and ethyl α-bromophenylacetate (EBPA). [18][19]The choice of initiator affects the initiation efficiency and the overall control of the polymerization. [17]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CLRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. While technically not an "initiator" in the traditional sense, the RAFT agent is the key component for achieving control. The actual radical generation comes from a conventional thermal or photoinitiator.
RAFT Agents for this compound Polymerization: The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs. [20]The initiator (e.g., AIBN) is used in smaller amounts relative to the RAFT agent to generate the initial radicals.
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound using AIBN
Objective: To synthesize poly(this compound) via conventional free-radical polymerization in solution.
Materials:
-
This compound (EA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a dry round-bottom flask with a condenser and a nitrogen inlet.
-
Reagent Addition: To the flask, add this compound (e.g., 10 g, 0.1 mol) and toluene (e.g., 20 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Initiator Addition: Dissolve AIBN (e.g., 0.082 g, 0.5 mmol) in a small amount of toluene and add it to the reaction mixture under a nitrogen blanket.
-
Polymerization: Heat the reaction mixture to 70°C with constant stirring.
-
Monitoring: Monitor the progress of the polymerization by taking samples periodically and analyzing the conversion (e.g., by ¹H NMR or gravimetry). [21]8. Termination: After the desired conversion is reached (e.g., 4-6 hours), cool the reaction to room temperature.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity using size exclusion chromatography (SEC). [22][23]
Protocol 2: ATRP of this compound
Objective: To synthesize well-defined poly(this compound) with a narrow molecular weight distribution using ATRP.
Materials:
-
This compound (EA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Nitrogen/vacuum line
Procedure:
-
Monomer and Ligand Purification: Purify this compound as described in Protocol 1. Distill PMDETA under reduced pressure.
-
Reaction Setup: Assemble a Schlenk flask under a nitrogen atmosphere.
-
Catalyst and Initiator Addition: To the Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and a magnetic stir bar.
-
Reagent Solution Preparation: In a separate flask, prepare a solution of this compound (e.g., 2 g, 20 mmol), EBiB (e.g., 0.019 g, 0.1 mmol), PMDETA (e.g., 0.017 g, 0.1 mmol), and anisole (e.g., 2 mL).
-
Degassing: Subject the reagent solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Initiation: Using a nitrogen-purged syringe, transfer the degassed reagent solution to the Schlenk flask containing the CuBr.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 60°C and stir.
-
Monitoring and Termination: Monitor the reaction as described in Protocol 1. After the desired time, cool the reaction and expose it to air to quench the polymerization.
-
Purification and Characterization: Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol. Dry and characterize the polymer as in Protocol 1.
Conclusion
The selection of an appropriate initiator is a critical decision in the synthesis of poly(this compound). Thermal initiators like AIBN and BPO are robust and widely used for conventional free-radical polymerization. Photoinitiators provide excellent temporal and spatial control, while redox systems enable polymerization at low temperatures. For the synthesis of well-defined polymers with controlled architectures, initiators for controlled/living radical polymerization techniques such as ATRP and RAFT are indispensable. The detailed protocols provided in this guide offer a practical starting point for researchers to successfully polymerize this compound for a variety of applications.
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of Ethyl Acrylate Copolymers
Abstract
Ethyl acrylate (EA) is a foundational monomer in the polymer industry, prized for its ability to form versatile copolymers with a wide range of properties. These copolymers are integral to numerous applications, including water-based adhesives, paints, coatings, and textiles.[1] The final properties of the copolymer—such as its glass transition temperature (Tg), molecular weight, and chemical resistance—are directly dictated by the choice of comonomers, the synthesis method, and the reaction conditions. This guide provides an in-depth exploration of the synthesis of this compound copolymers via established free-radical polymerization techniques and details the essential analytical protocols for their comprehensive characterization. The methodologies are presented with a focus on the underlying scientific principles to empower researchers, scientists, and drug development professionals in their polymer design and development endeavors.
The Rationale of Copolymerization: Designing with this compound
Poly(this compound) homopolymer has a low glass transition temperature (Tg ≈ -24°C), making it soft and rubbery at room temperature. While useful for certain applications, its mechanical properties are often insufficient. Copolymerization—the process of polymerizing two or more different monomers—is a powerful strategy to tailor the final properties of the material.[2] By incorporating other monomers, such as methyl methacrylate (MMA) or methacrylic acid (MAA), one can precisely tune the Tg, hardness, adhesion, and chemical functionality of the resulting polymer.
Free-radical polymerization is the most common industrial method for producing acrylate polymers due to its tolerance of various functional groups and reaction conditions.[3][4] The process involves three key stages: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two radicals combine to end the reaction.[2] Controlling these stages is critical to achieving the desired polymer characteristics. A crucial step in this process is the removal of oxygen, a known inhibitor of radical polymerization, typically achieved by purging the reaction vessel with an inert gas like nitrogen.[5]
Synthesis Protocols for this compound Copolymers
This section details two robust and widely used methods for synthesizing this compound copolymers: Emulsion Polymerization and Solution Polymerization.
Protocol 1: Emulsion Polymerization of this compound and Methyl Methacrylate
Emulsion polymerization is a water-based technique that yields high molecular weight polymers in a stable aqueous dispersion known as a latex.[6] It is extensively used for producing binders for paints and adhesives.[1][7][8] The process involves emulsifying the monomers in water with a surfactant, where polymerization occurs within the resulting micelles.
Causality Behind Component Selection:
-
Monomers (EA/MMA): EA provides flexibility and adhesion, while MMA increases the Tg and hardness. The ratio determines the final mechanical properties.
-
Surfactant (e.g., Sodium Dodecyl Sulfate): Stabilizes the monomer droplets and the growing polymer particles, preventing coagulation.
-
Initiator (e.g., Potassium Persulfate): A water-soluble initiator that decomposes upon heating to generate free radicals in the aqueous phase, initiating polymerization.[4]
-
Deionized Water: The continuous phase, providing an excellent medium for heat transfer.
Experimental Workflow Diagram
Caption: Workflow for Emulsion Polymerization.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a feeding pump for the monomer emulsion.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 2.0 g of an anionic surfactant (e.g., sodium dodecyl sulfate) in 300 mL of deionized water.
-
Monomer Pre-emulsion: In another beaker, prepare the monomer pre-emulsion by mixing 100 g of this compound and 100 g of methyl methacrylate. Stir vigorously to create a uniform emulsion.
-
Reaction Initiation:
-
Transfer the aqueous surfactant solution to the reactor.
-
Begin stirring at 150-200 rpm and start purging with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Heat the reactor to 80°C using a circulating water bath.
-
Dissolve 0.5 g of potassium persulfate (initiator) in 20 mL of deionized water and add it to the reactor.
-
-
Monomer Feed: After adding the initiator, immediately begin the slow, continuous addition of the monomer pre-emulsion to the reactor over 3-4 hours using the feeding pump.[8]
-
Reaction Completion:
-
Once the monomer feed is complete, maintain the reaction temperature at 80°C for an additional hour to ensure full conversion of the monomers.[8]
-
Turn off the heating and allow the reactor to cool to room temperature while maintaining gentle stirring.
-
-
Product Recovery: Filter the resulting latex through a 100-mesh filter to remove any coagulum. The final product is a stable, milky-white polymer latex.
Comprehensive Characterization of Copolymers
Thorough characterization is essential to confirm the successful synthesis and to understand the structure-property relationships of the copolymer. The following protocols outline key analytical techniques.
Characterization Techniques and Their Purpose
Caption: Mapping Characterization Techniques to Polymer Properties.
Structural Verification and Composition
A. Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For acrylate copolymers, the disappearance of the C=C vinyl peak from the monomers and the presence of the characteristic C=O ester peak in the polymer confirm successful polymerization.[9][10][11]
-
Protocol:
-
Prepare a sample by casting a thin film of the latex on a KBr salt plate and allowing it to dry completely in an oven at 60°C.
-
Alternatively, precipitate the polymer by adding the latex to methanol, filter, and dry the solid polymer under vacuum. Mix a small amount of the dry polymer with KBr powder and press it into a pellet.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2950-2850 | C-H stretching (aliphatic) | Indicates the polymer backbone. |
| ~1730 | C=O stretching (ester) | A strong, sharp peak confirming the acrylate units.[8] |
| ~1635 | C=C stretching (vinyl) | Should be absent or significantly reduced in the final polymer, indicating high monomer conversion.[10] |
| ~1240-1160 | C-O stretching (ester) | Confirms the presence of the ester group. |
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR provides detailed information about the chemical structure and composition of the copolymer. By integrating the signals corresponding to the protons of each monomer unit, the molar ratio of the monomers in the copolymer can be accurately calculated.[12][13][14]
-
Protocol:
-
Prepare a dried polymer sample as described for FTIR.
-
Dissolve 10-15 mg of the dry copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Interpretation (for an EA/MMA copolymer):
-
Poly(this compound) (PEA) signals: A broad peak around 4.1 ppm (2H, -O-CH₂ -CH₃) and a peak around 1.2 ppm (3H, -O-CH₂-CH₃ ).
-
Poly(methyl methacrylate) (PMMA) signal: A sharp peak around 3.6 ppm (3H, -O-CH₃ ).
-
Calculation of Composition:
-
Let I4.1 be the integral of the peak at 4.1 ppm (from EA).
-
Let I3.6 be the integral of the peak at 3.6 ppm (from MMA).
-
Mole fraction of EA = (I4.1 / 2) / [(I4.1 / 2) + (I3.6 / 3)]
-
Mole fraction of MMA = (I3.6 / 3) / [(I4.1 / 2) + (I3.6 / 3)]
-
-
Molecular Weight Determination
A. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Principle: GPC is a type of liquid chromatography that separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[15][16] Larger molecules elute from the chromatography column faster than smaller molecules.[17] This technique determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.[18]
-
Protocol:
-
Prepare a dried polymer sample.
-
Dissolve the polymer in a suitable mobile phase (e.g., Tetrahydrofuran - THF) to a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates.
-
Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene).
-
Inject the filtered sample into the GPC system.
-
-
Data Interpretation:
| Parameter | Description | Typical Values for Emulsion Polymerization |
| Mn | Number-Average Molecular Weight | 10,000 - 200,000 g/mol |
| Mw | Weight-Average Molecular Weight | 50,000 - 1,000,000 g/mol |
| PDI | Polydispersity Index (Mw/Mn). A measure of the distribution of molecular weights. | 2.0 - 5.0 (can be broader) |
Thermal Properties Analysis
A. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions, most importantly the glass transition temperature (Tg) for amorphous copolymers. The Tg is the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state.
-
Protocol:
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.
-
Crimp the pan shut.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from -50°C to 150°C at 10°C/min.
-
Cool from 150°C to -50°C at 10°C/min.
-
Heat again from -50°C to 150°C at 10°C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[19]
-
-
Data Interpretation: The Tg of the copolymer will be between the Tg of the respective homopolymers (PEA ≈ -24°C, PMMA ≈ 105°C) and is dependent on the copolymer composition.
B. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the polymer and its decomposition profile.[20]
-
Protocol:
-
Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., platinum or ceramic).
-
Place the crucible onto the TGA balance.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Interpretation:
| Parameter | Description | Significance |
| Tonset | The temperature at which significant weight loss begins. | Indicates the onset of thermal degradation. |
| Tmax | The temperature at which the rate of weight loss is maximum (from the derivative TGA curve).[19] | Represents the point of greatest thermal instability. |
| Char Yield | The percentage of material remaining at the end of the experiment (e.g., at 600°C). | Provides insight into the degradation mechanism. Acrylates typically have low char yields. |
Conclusion
The synthesis and characterization of this compound copolymers are fundamental processes in materials science, enabling the creation of polymers with highly tunable properties for a vast array of applications. The emulsion and solution polymerization protocols provided offer reliable pathways to produce these materials, while the detailed characterization techniques—FTIR, NMR, GPC, DSC, and TGA—form a comprehensive analytical suite. By understanding the causality behind each experimental step and the principles of each analytical method, researchers can effectively control the synthesis process, validate the copolymer structure, and correlate its molecular characteristics with macroscopic performance. This integrated approach is crucial for the rational design and development of next-generation polymeric materials.
References
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- ResolveMass Laboratories Inc. (2022). What is Gel Permeation Chromatography.
- Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics.
- EAG Laboratories. (n.d.). Gel Permeation Chromatography | GPC.
- ResearchGate. (n.d.). The FT-IR spectra of acrylate copolymer (a) and VSO modified polyacrylate (b).
- ER Publications. (n.d.). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials.
- Bentham Science Publisher. (n.d.). NMR Spectroscopy for the Characterization of Polymers.
- RSC Publishing. (2019). Low-field 1 H-NMR spectroscopy for compositional analysis of multicomponent polymer systems.
- ResearchGate. (n.d.). NMR spectroscopy of Polymers.
- AIP Publishing. (n.d.). Synthesis and Characterization of Functional Acrylic Copolymers via RAFT Mini-Emulsion Polymerization.
- Rohm and Haas. (n.d.). Emulsion polymerization of acrylic monomers.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- ACS Publications. (n.d.). NMR Characterization of Copolymers That Exhibit Nonsymmetric Compositional Heterogeneity.
- Magritek. (2020). Determination of copolymer composition by benchtop NMR.
- ResearchGate. (2002). Radical polymerization of this compound with dead end polymerization conditions.
- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates.
- Google Patents. (n.d.). US5380790A - Process for the preparation of acrylic polymers for pharmaceutical coatings.
- ResearchGate. (n.d.). TGA thermogram of poly(this compound) P(EA), poly(thioacrylate)s.
- Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.
- TSI Journals. (n.d.). Preparation and Characterization of Nano-Copolymers (Styrene/2-Ethyl Hexyl Acrylate) based on Two Different Surfactants and Use it as a Binder for Surface Coatings.
- SciELO. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels.
- Wiley Online Library. (1994). Synthesis and characterization of methacrylic acid-ethyl acrylate copolymers.
- RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates.
- ResearchGate. (2013). Ethylene-ethyl acrylate copolymers via ADMET polymerization: Effect of sequence distribution on thermal properties.
- ResearchGate. (n.d.). Synthesis and Radical Copolymerization of this compound and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide.
- ResearchGate. (n.d.). (1) TGA, (2) DSC analysis for (a) the copolymer and (b) poly(MMA-co-BA) with VTES.
- ResearchGate. (n.d.). (PDF) Copolymerization of Methyl Methacrylate, this compound, and Butyl Acrylate with N-2-Anisylmaleimide and Characterization of the Copolymers.
- ACS Publications. (n.d.). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties.
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- Semantic Scholar. (n.d.). Synthesis and Characterization of Ethylene-Acrylic Acid Copolymers Produced under High Pressure.
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- RSC Publishing. (n.d.). Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization.
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- YouTube. (2023). What Is The Acrylate Polymerization Process?.
- ResearchGate. (n.d.). Emulsion copolymerization of methyl methacrylate with this compound, 1. Effect of the initiator concentration on the polymerization behaviour.
- PubMed Central (PMC). (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals.
- SpringerLink. (1997). Thermal degradation of poly(ethyl methacrylate) and its copolymer with poly(this compound).
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The Role of Ethyl Acrylate in Polymer Chemistry: A Guide for Researchers
Ethyl acrylate (EA) stands as a cornerstone monomer in the vast field of polymer chemistry. Its versatility and reactivity have cemented its role in the synthesis of a diverse array of polymeric materials that find applications in countless industries, from coatings and adhesives to textiles and pharmaceuticals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, its polymerization behavior, and detailed protocols for its use in creating tailored polymeric architectures.
Understanding this compound: A Monomer Profile
This compound (CH₂=CHCOOCH₂CH₃) is the ethyl ester of acrylic acid, a colorless liquid with a characteristic acrid odor.[1] Its structure, featuring a vinyl group and an ester functionality, dictates its high reactivity in polymerization and its utility in introducing specific properties into the resulting polymer.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is paramount for its safe handling and effective use in polymerization.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [2] |
| Molar Mass | 100.12 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.922 g/cm³ at 20 °C | [3] |
| Boiling Point | 99.4 °C | [1] |
| Melting Point | -71 °C | [1] |
| Glass Transition Temperature (Tg) of Poly(this compound) | -23 °C | [3] |
| Solubility in Water | 1.5 g/100 mL | [1] |
The low glass transition temperature (Tg) of its homopolymer, poly(this compound) (PEA), at -23 °C renders it a soft and tacky material at room temperature.[4] This inherent flexibility is a key attribute that formulators leverage when designing materials requiring elasticity and adhesion.
Reactivity and Polymerization Tendency
The vinyl group in this compound is highly susceptible to free-radical attack, making it readily polymerizable.[2] Commercial preparations of this compound are typically stabilized with inhibitors like hydroquinone or its methyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1] It is crucial to remove these inhibitors before initiating a controlled polymerization to achieve predictable reaction kinetics and polymer properties. To avoid premature polymerization, this compound should always be stored in the presence of air (oxygen), as the common inhibitors require oxygen to function effectively.[3]
The Art of Polymerization: Synthesizing Poly(this compound) and its Copolymers
This compound can be polymerized through various techniques, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and final properties. It readily forms homopolymers and can be copolymerized with a wide range of other monomers, including other acrylates and methacrylates, styrene, vinyl acetate, and acrylonitrile, to tailor the properties of the final material for specific applications.[3][5]
Caption: Overview of polymerization methods for this compound.
Free-Radical Polymerization
This is the most common and industrially significant method for polymerizing this compound. It involves the use of a free-radical initiator, such as a peroxide or an azo compound, to initiate the polymer chain growth.
-
Objective: To synthesize poly(this compound) via bulk free-radical polymerization. This method is straightforward but can be difficult to control due to the high viscosity and potential for autoacceleration (the Trommsdorff effect).
-
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Reaction vessel with a nitrogen inlet, condenser, and magnetic stirrer.
-
-
Procedure:
-
Inhibitor Removal: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To the reaction vessel, add the purified this compound.
-
Initiator Addition: Add the initiator (e.g., 0.1 mol% relative to the monomer).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) with continuous stirring. The polymerization will be evident by an increase in viscosity.
-
Termination and Isolation: The reaction is highly exothermic and can proceed rapidly. Once the desired conversion is reached (or the reaction becomes too viscous), cool the vessel rapidly in an ice bath to quench the polymerization. The resulting polymer can be dissolved in a suitable solvent like toluene or tetrahydrofuran (THF) and precipitated in a non-solvent such as methanol to purify it.
-
Drying: Dry the precipitated polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Emulsion Polymerization
Emulsion polymerization is a water-based technique that is widely used to produce acrylic latexes for paints, coatings, and adhesives.[6] This method offers excellent heat transfer and viscosity control.
-
Objective: To synthesize a stable poly(this compound) latex.
-
Materials:
-
This compound (inhibitor removed)
-
Deionized water
-
Sodium dodecyl sulfate (SDS) or other suitable surfactant
-
Potassium persulfate (KPS) (water-soluble initiator)
-
Sodium bicarbonate (buffer)
-
Reaction vessel with a nitrogen inlet, condenser, mechanical stirrer, and dropping funnels.
-
-
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the surfactant and buffer in deionized water.
-
Inert Atmosphere: Heat the aqueous phase to the reaction temperature (e.g., 70-80 °C) under a nitrogen purge with stirring.
-
Initiator Addition: Add a portion of the initiator to the aqueous phase.
-
Monomer Emulsion Feed: In a separate beaker, prepare a pre-emulsion of this compound, a portion of the surfactant, and deionized water. Slowly feed this monomer emulsion into the reactor over a period of 2-3 hours.
-
Polymerization: Maintain the reaction temperature and stirring throughout the feed and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. The resulting latex can be filtered through a fine mesh to remove any coagulum.
-
Controlled/"Living" Radical Polymerization (CRP)
Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer's molecular weight, polydispersity, and architecture (e.g., block copolymers, star polymers).
-
Objective: To synthesize well-defined poly(this compound) with a narrow molecular weight distribution.
-
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or another suitable solvent
-
Schlenk flask and line for handling air-sensitive reagents.
-
-
Procedure:
-
Reaction Setup: In a Schlenk flask, add CuBr and the solvent.
-
Ligand Addition: Add the PMDETA ligand to form the catalyst complex.
-
Monomer and Initiator Addition: Add the purified this compound and the EBiB initiator.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the sealed flask in a thermostated oil bath (e.g., 60-90 °C) to initiate polymerization.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing them by techniques like ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and polydispersity). To terminate the polymerization, cool the flask and expose the contents to air, which will oxidize the Cu(I) catalyst.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol.
-
Drying: Dry the purified polymer under vacuum.
-
Applications of this compound-Based Polymers
The versatility of this compound as a monomer translates into a broad spectrum of applications for its polymers and copolymers.
-
Adhesives and Sealants: The inherent tackiness and flexibility of PEA make it an excellent base for pressure-sensitive adhesives (PSAs) and sealants.[2][6]
-
Paints and Coatings: Copolymers of this compound are key components in water-based latex paints, providing durability, flexibility, and good weather resistance.[2][6]
-
Textile and Leather Finishing: EA-based polymers are used to impart softness, water repellency, and durability to textiles and leather goods.[2][7]
-
Plastics and Rubbers: this compound is used in the production of various plastics and synthetic rubbers, contributing to their elasticity and impact resistance.[1]
-
Pharmaceuticals: Copolymers of this compound and methacrylic acid are utilized as enteric coatings for tablets, protecting the drug from the acidic environment of the stomach and allowing for targeted release in the intestines.[1]
Caption: Major application areas of this compound polymers.
Characterization of Poly(this compound)
Proper characterization of the synthesized polymers is essential to ensure they meet the desired specifications for a particular application.
| Technique | Information Obtained |
| Size Exclusion Chromatography (SEC/GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, determines monomer conversion, and can be used for end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups in the polymer, confirming the incorporation of the this compound monomer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[9] |
Safety Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor.[10] Keep away from heat, sparks, and open flames.[11]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[10] It can cause skin and eye irritation and may cause an allergic skin reaction.[10]
-
Handling: Always work in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Storage: Store in a cool, well-ventilated area, away from sources of ignition.[12] Ensure the presence of an inhibitor and oxygen for stable storage.
Always consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.[10][11][13]
Conclusion
This compound's unique combination of reactivity and the desirable properties it imparts to polymers makes it an indispensable monomer in both academic research and industrial applications. By understanding its fundamental chemistry and mastering the various polymerization techniques, researchers can continue to innovate and develop new materials with tailored functionalities for a wide range of scientific and technological advancements.
References
- Wikipedia.
- Synerzine.
- Taylor & Francis.
- Ataman Kimya.
- Gantrade Corporation.
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- Ayers international.
- Oxford Academic. Poly(this compound)
- ResearchGate.
- Aditya Dye Chem.
- Ayers international.
- RSC Publishing. Synthesis of poly(this compound-co-allyl acrylates)
- PubChem.
- Polymer Source.
- ResearchGate. Synthesis of poly(this compound) by single electron transfer-degenerative chain transfer living radical polymerization in water catalyzed by Na2S2O4 | Request PDF. [Link]
- Polymer Source.
- ResearchGate. (PDF) Synthesis of poly(this compound-co-allyl acrylates)
- OUCI.
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- DOI.
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- PubChem - NIH.
- ResearchGate. TGA thermogram of poly(this compound) P(EA)
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Application Notes & Protocols: Ethyl Acrylate in Diels-Alder Cycloaddition Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Power of a Classic Cycloaddition
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers an unparalleled method for the construction of six-membered rings through a concerted [4+2] cycloaddition.[1] First detailed by Otto Diels and Kurt Alder in 1928, its profound impact on chemical synthesis was recognized with the 1950 Nobel Prize in Chemistry.[1] The reaction's power lies in its ability to form two new carbon-carbon bonds and up to four stereocenters in a single, highly predictable step.
At the heart of many successful Diels-Alder transformations is the dienophile, an alkene component that reacts with a conjugated diene. Ethyl acrylate stands out as a prototypical and highly effective dienophile. Its utility stems from the electron-withdrawing ester functionality, which is conjugated with the double bond. This feature significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with standard electron-rich dienes.[2] This guide provides an in-depth exploration of the mechanistic principles, practical applications, and detailed protocols for employing this compound in Diels-Alder reactions, tailored for researchers, scientists, and professionals in drug development.
Section 1: Mechanistic Foundations and Selectivity
The [4+2] Concerted Mechanism and Frontier Molecular Orbitals (FMO)
The Diels-Alder reaction proceeds through a pericyclic mechanism, involving a cyclic redistribution of six π-electrons within a single transition state, without the formation of intermediates.[1] The reaction's facility is best explained by Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.
The ester group in this compound is an electron-withdrawing group, which lowers the energy of its π* (LUMO) orbital. This reduction in the HOMO-LUMO energy gap between the diene and this compound leads to a stronger orbital interaction and a lower activation energy, thus accelerating the reaction.[2][3] Consequently, dienes bearing electron-donating groups (EDGs), which raise the diene's HOMO energy, react most rapidly with this compound.
Caption: Kinetic preference for the endo transition state.
Section 2: Enhancing Reactivity and Selectivity through Catalysis
While thermal Diels-Alder reactions are highly effective, their rates and selectivities can be dramatically improved through catalysis. Lewis acids are the most common and potent catalysts for this purpose.
Lewis Acid Catalysis
Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and calcium triflate (Ca(OTf)₂) accelerate Diels-Alder reactions, often allowing them to proceed at lower temperatures with significantly enhanced regio- and stereoselectivity. [3][4] Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the this compound. This coordination has two primary effects:
-
LUMO-Lowering: It powerfully withdraws electron density from the ester, which further lowers the energy of the dienophile's LUMO, strengthening its interaction with the diene's HOMO. [3][5]2. Reduced Pauli Repulsion: Recent computational studies suggest that the primary role of the Lewis acid is to reduce the destabilizing Pauli (steric) repulsion between the electron clouds of the diene and dienophile, thereby lowering the activation barrier. [1][6] This catalytic activation often leads to a more pronounced preference for the endo product and can lock the conformation of the dienophile to favor a specific regiochemical outcome.
Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction.
Table 1: Common Lewis Acids for this compound Diels-Alder Reactions
| Lewis Acid Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages |
| Aluminum Chloride (AlCl₃) | 5 - 100 | CH₂Cl₂, Toluene | -20 to 25 | High activity, readily available. [4] |
| Tin(IV) Chloride (SnCl₄) | 5 - 50 | CH₂Cl₂ | -78 to 0 | Strong catalyst, good for less reactive systems. [3] |
| Boron Trifluoride (BF₃·OEt₂) | 10 - 100 | CH₂Cl₂, Hexane | -78 to 25 | Milder than AlCl₃, versatile. [6] |
| Calcium Triflate (Ca(OTf)₂) | 10 - 20 | CH₂Cl₂ | -20 to 25 | Sustainable, milder alternative to traditional Lewis acids. [3] |
| Chiral Oxazaborolidine | 10 - 20 | CH₂Cl₂ | -78 | Enables highly enantioselective transformations. [7] |
Section 3: Experimental Protocols
General Laboratory Considerations:
-
Atmosphere: Lewis acid-catalyzed reactions are highly sensitive to moisture. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents: Anhydrous solvents are critical for catalyzed reactions.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: Products are typically purified by flash column chromatography on silica gel.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Myrcene
This protocol is adapted from studies on solvent-free reactions with biorenewable terpenes and demonstrates a straightforward thermal cycloaddition. [8] Objective: To synthesize the cyclohexene adduct from myrcene and this compound under neat (solvent-free) thermal conditions.
Materials:
-
Myrcene (1.0 eq)
-
This compound (1.1 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry round-bottom flask, add myrcene.
-
Add this compound to the flask. The ratio of myrcene to dienophile is typically near 1:1, with a slight excess of the more volatile component sometimes used. [8]3. Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction for 5 hours. High conversion (>95%) is expected within this timeframe. [8]6. After cooling to room temperature, the crude product can be analyzed directly.
-
Purification (Optional): If necessary, purify the product by vacuum distillation or flash column chromatography (eluting with a hexane/ethyl acetate gradient) to remove any unreacted starting material or minor byproducts.
Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder of this compound and Cyclopentadiene
This protocol is a representative procedure for a highly selective, low-temperature catalyzed reaction, based on principles demonstrated by Yamamoto and others. [7]It aims for high regio- and stereocontrol.
Objective: To perform a highly diastereoselective and enantioselective Diels-Alder reaction using a chiral Lewis acid catalyst.
Materials:
-
Chiral Catalyst (e.g., Brønsted acid-activated chiral oxazaborolidine, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.2 eq)
-
Dry, inert-atmosphere reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Syringes for transfer of reagents
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask under a positive pressure of argon.
-
Catalyst Preparation: In the reaction flask, dissolve the chiral catalyst in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dienophile Addition: Slowly add this compound to the stirred catalyst solution via syringe. Allow the mixture to stir for 15-20 minutes to ensure complete coordination of the Lewis acid to the dienophile.
-
Diene Addition: Add freshly cracked cyclopentadiene dropwise to the reaction mixture over 5 minutes. A color change may be observed.
-
Reaction: Stir the reaction at -78 °C. The reaction is typically complete within a few hours. Monitor progress by TLC, quenching small aliquots with saturated NaHCO₃ solution before spotting.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure Diels-Alder adduct. The enantiomeric excess (ee) can be determined by chiral HPLC or NMR analysis with a chiral shift reagent. High yields and ee (>95%) are often achievable with optimized catalyst systems. [7]
Conclusion
This compound is a versatile and highly valuable dienophile for the Diels-Alder reaction. Its electronic properties ensure robust reactivity with a broad scope of dienes, while the predictability of the reaction's stereochemical outcome provides a reliable platform for complex molecular construction. The ability to dramatically enhance both the rate and selectivity using Lewis acid catalysis has cemented the role of this compound in both academic research and industrial applications, including the synthesis of natural products and pharmaceuticals. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully harness the power of this fundamental transformation.
References
- A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry. [Link]
- A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry. [Link]
- A Computational Study of the Diels- Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity.
- A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity. PubMed. [Link]
- Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society. [Link]
- Verstraete, B., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry. [Link]
- Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Diels–Alder reaction. Wikipedia. [Link]
- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
- Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
- Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
- How Lewis Acids Catalyze Diels–Alder Reactions. PMC, NIH. [Link]
- Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acryl
- Metal ion catalyzed reactions of acrylonitrile, acrylamide, and this compound by way of their Diels-Alder cycloadducts. Journal of the American Chemical Society. [Link]
- Enantioselective Diels-Alder reactions with this compound.
- Solved I want mechanisms for the this reactions (Diels-Alder). Chegg.com. [Link]
- Diels—Alder Reactions of Acrylic Acid Derivatives Catalyzed by Aluminum Chloride. The Journal of Organic Chemistry. [Link]
- Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Publishing. [Link]
- Diels-Alder Reactions between ?ra«sl-Af-Acylamino-l,3-dienes and Methyl. ElectronicsAndBooks. [Link]
- The simplest Diels–Alder reactions are not endo -selective. Chemical Science, RSC Publishing. [Link]
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- 8. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
Application Notes and Protocols for Ethyl Acrylates in Michael Addition Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl acrylate as a Michael acceptor in organic synthesis. The document elucidates the underlying mechanistic principles, offers detailed and validated experimental protocols, and discusses the broader applications of this versatile reaction.
Introduction: The Michael Addition and the Role of this compound
The Michael addition, or conjugate 1,4-addition, is a cornerstone of C-C and C-X (X = N, S, O) bond formation in organic chemistry.[1][2] It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] this compound, with its electron-deficient double bond activated by the adjacent ester group, serves as an exemplary Michael acceptor. Its reactivity and versatility make it a valuable reagent in the synthesis of a wide array of compounds, including pharmaceutical intermediates.[4]
This guide will delve into the mechanistic nuances of the Michael addition with this compound, provide practical, step-by-step protocols for various classes of nucleophiles, and offer insights into reaction optimization and safety.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for successful and reproducible synthetic outcomes. The Michael addition to this compound is not always a straightforward 1,4-addition, and the predominant pathway can be influenced by the nature of the nucleophile and the reaction conditions.
Aza-Michael Addition: The Case of Amine Nucleophiles
The addition of amines to this compound, known as the aza-Michael addition, is a widely used transformation.[1] Computational and experimental studies have shown that for primary and secondary amines, the reaction can proceed through two competitive pathways: a direct 1,4-addition or a 1,2-addition followed by rearrangement.[5]
For many primary and secondary amines, the reaction preferentially follows a 1,2-addition mechanism, leading to the formation of a zwitterionic intermediate.[5] This is followed by a rate-determining proton transfer, often assisted by another amine molecule, to yield the final product.[5] The alternative 1,4-addition pathway becomes more competitive when substituents are present on the amine or the acrylate double bond.[5] Notably, primary amines tend to react faster than secondary amines due to better solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step.[5]
Caption: Aza-Michael addition via a 1,2-addition pathway.
Thiol-Michael Addition
The addition of thiols to this compound is a highly efficient reaction, often proceeding under mild conditions. The mechanism can be initiated through either base catalysis or direct nucleophilic attack by the catalyst.[6]
-
Base Catalysis: A base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of this compound.
-
Nucleophilic Initiation: A nucleophilic catalyst, such as a tertiary phosphine, can directly attack the this compound to form a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate which enters the catalytic cycle.[6]
For both mechanisms, the conversion is primarily governed by an anionic cycle involving the addition of the thiolate to the acrylate, followed by a rate-determining proton transfer from another thiol molecule to the resulting Michael adduct anion.[6]
Carbon-Michael Addition
The addition of carbon nucleophiles, such as enolates derived from β-ketoesters (e.g., ethyl acetoacetate), is a powerful method for C-C bond formation.[2][3] The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to generate a stabilized enolate.[3][7] This enolate then undergoes a 1,4-conjugate addition to the this compound.[3] The driving force for this reaction is the formation of a more stable σ-bond at the expense of a π-bond.[3]
Caption: General workflow for a base-catalyzed Carbon-Michael addition.
Experimental Protocols
Crucial Safety Preamble: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[8] It is also a skin and respiratory irritant.[8] Always work in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber or Teflon are recommended), and a lab coat.[8][9] Ensure that all glassware is properly grounded.[9][10] An emergency shower and eyewash station should be readily accessible.[9]
Protocol 1: Aza-Michael Addition of Amines (Solvent-Free)
This protocol is adapted from methodologies demonstrating the efficiency of solvent-free reactions, often catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11]
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
DBU (catalyst)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv).
-
Add this compound (1.0-1.2 mmol, 1.0-1.2 equiv).
-
Add a catalytic amount of DBU (e.g., 0.02-0.2 mmol, 2-20 mol%).
-
Stir the mixture at room temperature. For less reactive amines, gentle heating (e.g., 50-75°C) may be required.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the crude product can often be purified directly by flash column chromatography on silica gel.
| Nucleophile | Catalyst (mol%) | Conditions | Yield | Reference |
| Benzylamine | DBU (20%) | RT, 30 min | 56% | [11] |
| Diethylamine | LiClO4 | RT, 2-3 days | High | [1] |
| Morpholine | LiClO4 | RT, 2-3 days | High | [1] |
Protocol 2: Thiol-Michael Addition with Phosphine Catalyst
This protocol utilizes a phosphine catalyst, which is highly effective for the thiol-ene Michael addition.[12]
Materials:
-
This compound
-
Thiol (e.g., 1-dodecanethiol)
-
Dimethylphenylphosphine (DMPP) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in THF.
-
Add the phosphine catalyst (e.g., DMPP, 1-5 mol%) to the solution.
-
Stir the reaction at room temperature. These reactions are often very fast, reaching completion in minutes.[12]
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 3: Carbon-Michael Addition of Ethyl Acetoacetate
This protocol describes the classic base-catalyzed addition of a β-ketoester to this compound.[3]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Base (e.g., Potassium Carbonate - K2CO3, or DBU)
-
Solvent (optional, e.g., THF, DMSO)[3]
-
Three-necked round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a three-necked flask equipped with a stirrer and condenser, add ethyl acetoacetate (1.0 equiv) and solvent (if used).
-
Warm the mixture to the desired reaction temperature (e.g., 35°C).[3]
-
Add the base (e.g., K2CO3, 1-5 mol%).[3]
-
Slowly add this compound (1.0-1.4 equiv) to the mixture.
-
Stir the reaction and monitor its progress by in-situ ATR-FTIR, ¹H NMR, or TLC.[3]
-
After completion, neutralize the catalyst with a mild acid (if necessary), filter if a solid base was used, and remove the solvent in vacuo.
-
Purify the product by distillation or column chromatography.
Factors Influencing Reactivity and Selectivity
Optimizing a Michael addition requires an understanding of the key variables that influence its outcome.
-
Catalyst: The choice and concentration of the catalyst are critical. For aza-Michael additions, bases like DBU are effective.[11] For thiol additions, phosphines are highly efficient.[12] For carbon-Michael additions, both organic bases (DBU) and inorganic bases (K2CO3) can be used, with concentration directly impacting the reaction rate.[3]
-
Solvent: While many Michael additions can be run neat, the choice of solvent can influence reaction rates.[3] Polar aprotic solvents can be effective, but solvent-free conditions are often preferred for green chemistry considerations.[11][13]
-
Stoichiometry: The ratio of Michael donor to acceptor can be crucial, especially for primary amines which can undergo double addition.[14] Using a slight excess of the acrylate can ensure full conversion of the donor, while an excess of the amine may be needed to favor mono-addition.
-
Temperature: While many reactions proceed at room temperature, heating can be used to accelerate slower reactions.[11] However, elevated temperatures can also lead to side reactions, such as the polymerization of this compound.[15]
Applications in Drug Development and Synthesis
The nucleophilic addition to this compound is a powerful strategy in the synthesis of pharmaceutical intermediates.[4] The resulting β-functionalized esters are versatile building blocks. For instance, the thiol-acrylate Michael addition has been employed to create polymer prodrugs with acid-labile linkages for pH-responsive drug delivery systems.[16] The reaction is also used in the synthesis of various therapeutics, such as the COPD agent cilomilast and the nootropic leteprinim.[4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Steric hindrance. | Use a more active catalyst (e.g., DBU, phosphine); Gently heat the reaction; Increase reaction time. |
| Polymerization of this compound | High reaction temperature; Presence of radical initiators. | Run the reaction at a lower temperature; Ensure this compound is fresh and properly inhibited; Use radical inhibitors if necessary. |
| Formation of Double Adduct (with primary amines) | High ratio of acrylate to amine; Prolonged reaction time. | Use a 1:1 or slight excess of amine stoichiometry; Monitor the reaction closely and stop it once the mono-adduct is maximized.[14] |
| Side Reactions | Retro-Michael reaction; Self-condensation of the donor. | Use milder reaction conditions; Choose a non-hydroxylic solvent.[3] |
References
- Desmet, G. B., et al. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry - ACS Publications.
- New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY. NJ.gov.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0267 - this compound. Inchem.org.
- Ayers international. (n.d.). MSDS this compound.
- Martinez-Vargas, A., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI.
- ResearchGate. (n.d.). Aza-Michael addition of secondary amine to this compound.
- Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194.
- Wikipedia. (n.d.). This compound.
- ResearchGate. (n.d.). Michael addition of phthalhydrazide to this compound (as the model reaction) at 90°C.
- ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to this compound (2).
- Zhang, Y., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry, 29(9), 2969-2978.
- Soro, B., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(2), 806-815.
- ResearchGate. (n.d.). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids.
- de la Torre, M. C., et al. (2004). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 9(4), 269-281.
- Schulte, V. A., et al. (2013). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 4(24), 5859-5867.
- ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
- de la Torre, M. C., et al. (2004). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health.
- Frantz, S. W., & Gargas, M. L. (2006). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology and Applied Pharmacology, 215(1), 69-76.
- Desmet, G. B., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 698-707.
- ResearchGate. (n.d.). Mechanism of carbon–carbon Michael nucleophilic 1,4-addition reactions.
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Application Notes & Protocols: Ethyl Acrylate as a Versatile Precursor in the Synthesis of Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl acrylate, an α,β-unsaturated ester, stands as a cornerstone in modern organic synthesis, particularly in the construction of complex molecular frameworks essential for pharmaceutical development. Its intrinsic electrophilicity at the β-carbon, coupled with the reactivity of the ester moiety, renders it a versatile building block for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of this compound's application as a precursor in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of pivotal reactions, provide validated, step-by-step protocols, and offer insights gleaned from extensive laboratory experience to empower researchers in their drug discovery endeavors. The protocols herein are designed not merely as instructions but as self-validating systems, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
The Chemical Persona of this compound: A Gateway to Molecular Complexity
This compound (CH₂=CHCO₂CH₂CH₃) is a colorless liquid characterized by a distinct acrid odor.[1] Its utility in pharmaceutical synthesis is primarily dictated by its electronic structure. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is the foundation for several powerful synthetic transformations.
Key Reactive Sites of this compound:
-
β-Carbon: Highly electrophilic and prone to conjugate (Michael) addition by a wide range of nucleophiles.
-
α,β-Unsaturated System: Acts as a dienophile in cycloaddition reactions and a substrate for various transition-metal-catalyzed cross-coupling reactions.
-
Ester Moiety: Susceptible to hydrolysis, transesterification, and condensation reactions.
This multifaceted reactivity allows for the strategic incorporation of the ethyl propionate backbone into more complex molecules, which can then be further elaborated to yield pharmaceutically active compounds.
Core Synthetic Strategies Employing this compound
The judicious application of this compound in synthesis can significantly streamline the path to valuable pharmaceutical intermediates. Below, we detail some of the most impactful synthetic strategies.
The Aza-Michael Addition: A Direct Route to β-Amino Esters
The conjugate addition of amines to this compound, known as the aza-Michael addition, is a highly efficient method for synthesizing β-amino esters.[1][2] These motifs are prevalent in a wide array of pharmaceuticals, including cardiovascular and antiviral agents. The reaction is often catalyzed by Lewis acids or can proceed under neat conditions.[1]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic β-carbon of this compound. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final β-amino ester product. The choice of catalyst can influence reaction rates and, in some cases, stereoselectivity.
Protocol 1: Synthesis of Ethyl 3-(diethylamino)propanoate
This protocol details a solvent-free aza-Michael addition, which is both environmentally benign and efficient.
Materials:
-
This compound (stabilized)
-
Diethylamine
-
Lithium perchlorate (LiClO₄) (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add diethylamine (1.1 eq) to the stirred this compound. An exothermic reaction may be observed.
-
(Optional) For catalyzed reactions, add LiClO₄ (0.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the product can be purified by vacuum distillation.
Data Summary Table:
| Reactant/Product | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| This compound | 1.0 | 100.12 | 10.01 | 10.88 |
| Diethylamine | 1.1 | 73.14 | 8.05 | 11.42 |
| Product (Expected) | - | 173.26 | - | - |
The Mizoroki-Heck Reaction: Forging Aryl-Alkene Bonds
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes.[3] When this compound is used as the alkene component, this reaction yields ethyl cinnamate derivatives, which are precursors to a variety of pharmaceuticals, including those with antiplatelet aggregation activity.[4]
Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful Heck reaction.[3] The catalyst (e.g., Pd(OAc)₂) is the active species, the ligand (e.g., triphenylphosphine) stabilizes the palladium complex, the base (e.g., triethylamine) neutralizes the hydrogen halide formed during the reaction, and the solvent solubilizes the reactants.
Protocol 2: Palladium-Catalyzed Heck Reaction of Iodobenzene with this compound
This protocol outlines a typical procedure for the synthesis of ethyl cinnamate.
Materials:
-
Iodobenzene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and anhydrous acetonitrile.
-
Stir the mixture for 10 minutes at room temperature.
-
Add iodobenzene (1.0 eq), this compound (1.2 eq), and triethylamine (1.5 eq) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Data Summary Table:
| Reactant/Catalyst | Molar Eq. | MW ( g/mol ) | Amount (mg) |
| Iodobenzene | 1.0 | 204.01 | 204 |
| This compound | 1.2 | 100.12 | 120 |
| Pd(OAc)₂ | 0.02 | 224.50 | 4.5 |
| PPh₃ | 0.04 | 262.29 | 10.5 |
| Triethylamine | 1.5 | 101.19 | 152 |
The Baylis-Hillman Reaction: Creating Functionalized Allylic Alcohols
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[5] With this compound, this reaction produces highly functionalized allylic alcohols, which are valuable intermediates in the synthesis of a variety of natural products and pharmaceuticals.[6]
Expert Insight: A key challenge in the Baylis-Hillman reaction is often the slow reaction rate. The use of protic co-solvents, such as water or alcohols, can dramatically accelerate the reaction.[5]
Protocol 3: DABCO-Catalyzed Baylis-Hillman Reaction of Benzaldehyde with this compound
This protocol provides a method for the synthesis of ethyl 2-(hydroxy(phenyl)methyl)acrylate.
Materials:
-
Benzaldehyde
-
This compound
-
DABCO
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 eq), this compound (1.5 eq), and DABCO (0.2 eq).
-
Add DMF as a solvent.
-
Stir the reaction mixture at room temperature. The reaction can be slow and may require several days to go to completion. Monitor by TLC.
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table:
| Reactant/Catalyst | Molar Eq. | MW ( g/mol ) | Amount (g) |
| Benzaldehyde | 1.0 | 106.12 | 1.06 |
| This compound | 1.5 | 100.12 | 1.50 |
| DABCO | 0.2 | 112.17 | 0.22 |
Visualization of Key Synthetic Workflows
To further elucidate the synthetic pathways discussed, the following diagrams, generated using Graphviz, illustrate the core transformations.
Caption: Aza-Michael Addition Workflow.
Caption: Mizoroki-Heck Reaction Catalytic Cycle.
Safety and Handling of this compound
This compound is a flammable liquid and vapor, and it is harmful if swallowed, inhaled, or in contact with skin.[7][8] It can cause skin and eye irritation and may cause an allergic skin reaction.[7][9] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All ignition sources should be eliminated from the work area.[8][10]
Emergency Procedures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]
-
Ingestion: Rinse mouth and seek immediate medical attention.[8]
Purification and Characterization of Intermediates
The purification of pharmaceutical intermediates derived from this compound is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Common purification techniques include:
-
Distillation: Effective for purifying liquid products with different boiling points from starting materials and byproducts.[11][12]
-
Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase.
-
Crystallization: Used for the purification of solid intermediates.
Characterization of the purified intermediates is typically performed using a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
This compound's rich and versatile chemistry makes it an indispensable tool in the synthesis of pharmaceutical intermediates. A thorough understanding of its reactivity, coupled with the implementation of robust and well-designed synthetic protocols, is paramount for the successful development of new therapeutic agents. The application notes and protocols provided in this guide are intended to serve as a valuable resource for researchers, fostering innovation and efficiency in the journey from molecule to medicine. By grounding our methodologies in sound scientific principles and practical experience, we aim to empower the scientific community to harness the full potential of this remarkable precursor.
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Application Notes & Protocols: Investigating the Properties of Poly(ethyl acrylate) for Materials Science
Introduction: Understanding Poly(ethyl acrylate)
Poly(this compound) (PEA) is a synthetic acrylate polymer with the general formula (CH₂CHCO₂CH₂CH₃)n.[1] It is produced from the polymerization of the this compound monomer, a colorless liquid with a characteristic acrid odor.[2] A defining feature of PEA is its low glass transition temperature (Tg), typically reported between -8 °C and -24 °C.[1][3][4] This low Tg means that at room temperature, PEA is in a rubbery, flexible state, making it inherently soft and tacky.[3]
While the homopolymer has its uses, PEA is frequently copolymerized with other monomers like methyl methacrylate, styrene, or vinyl acetate to tailor specific properties for a vast range of applications.[1][2] These applications span from industrial uses like coatings, adhesives, and textile finishing to advanced biomedical applications.[5][6][7][8] This guide provides a comprehensive overview of the essential protocols for synthesizing and characterizing PEA, offering insights into how its fundamental properties dictate its performance in various materials science contexts.
Synthesis of Poly(this compound)
PEA can be synthesized through several free-radical polymerization methods, including bulk, solution, suspension, and emulsion polymerization.[8] Emulsion polymerization is a common and versatile industrial method that allows for high molecular weight polymers to be produced at a rapid rate, with effective heat dissipation via the water medium.[8][9]
Protocol 2.1: Laboratory-Scale Emulsion Polymerization of PEA
This protocol describes a semi-batch emulsion polymerization, a widely used method for producing stable latexes.[10]
Causality and Experimental Rationale:
-
Semi-Batch Process: This approach, where the monomer is added gradually, allows for better control over the reaction kinetics and heat generation compared to a batch process, which is crucial for safety and achieving a desired particle size distribution.
-
Initiator: A water-soluble initiator like Ammonium or Potassium Persulfate is used. When heated, it decomposes to form sulfate free radicals, initiating polymerization in the aqueous phase and inside the monomer-swollen surfactant micelles.
-
Surfactant (Emulsifier): A surfactant (e.g., an anionic surfactant) is used to stabilize the monomer droplets and the growing polymer particles, preventing coagulation of the latex.
-
Nitrogen Purge: Oxygen is a potent inhibitor of free-radical polymerization. Purging the reactor with an inert gas like nitrogen is essential to remove dissolved oxygen and ensure the reaction proceeds efficiently.
Materials:
-
This compound (monomer, inhibitor removed)
-
Deionized Water
-
Anionic Surfactant (e.g., Sodium Lauryl Sulfate)
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (initiator)
-
Sodium Bicarbonate (buffer, to maintain pH)
-
Hydroquinone solution (short-stop, to terminate the reaction for sampling)
Step-by-Step Methodology:
-
Reactor Setup: Assemble a 1 L reaction vessel equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a feeding pump for the monomer pre-emulsion.
-
Initial Charge: Charge the reactor with a portion of the deionized water, surfactant, and buffer. Begin stirring and purge the system with nitrogen for at least 30 minutes while heating the vessel to the reaction temperature (typically 75-85°C).[11]
-
Pre-emulsion Preparation: In a separate beaker, prepare a stable pre-emulsion by adding the this compound monomer to the remaining water and surfactant under high shear stirring.[10]
-
Initiation: Once the reactor reaches the target temperature, add a small portion of the initiator solution to the reactor to create a "seed" of polymer particles.[12]
-
Monomer Feed: After a brief seeding period (approx. 15 minutes), begin the continuous, slow addition of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.[10] Maintain a constant temperature throughout the feed. A milky-white appearance indicates the formation of a stable latex.
-
Post-Polymerization: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion of the remaining monomer.[10]
-
Cooling and Collection: Cool the reactor to room temperature while maintaining gentle stirring. Filter the resulting latex through cheesecloth or a fine mesh to remove any coagulum.
Diagram 1: Free-Radical Polymerization of this compound
This diagram illustrates the three key stages of the polymerization process: initiation, propagation, and termination.
Caption: Workflow of free-radical polymerization.
Characterization of Poly(this compound)
Thorough characterization is essential to understand the structure-property relationships that govern the performance of PEA in its intended application.
Molecular Weight and Distribution by Gel Permeation Chromatography (GPC)
Application Note: The molecular weight (MW) and polydispersity index (PDI, Mw/Mn) are fundamental properties of polymers. Higher MW generally leads to increased mechanical strength and toughness, while a narrow PDI indicates a more uniform polymer population, which can be critical for applications requiring precise rheological or degradation behavior. GPC, a type of size-exclusion chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution.[13]
Protocol 3.1.1: GPC Analysis of PEA Validated against principles described in polymer analysis literature.[13][14]
-
Solvent and Sample Preparation:
-
Select a suitable solvent in which PEA is fully soluble, such as Tetrahydrofuran (THF) or Toluene.[15][16]
-
Prepare polymer solutions at a concentration of approximately 1-2 mg/mL.[14]
-
Allow the samples to dissolve completely overnight, with gentle agitation if necessary.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates before injection.
-
-
Instrumentation and Conditions:
-
System: An Agilent 1260 Infinity system or similar, equipped with a refractive index (RI) detector.[14]
-
Columns: A set of Styragel or PLgel columns suitable for the expected molecular weight range.[14][17]
-
Mobile Phase: Use the same solvent (e.g., THF) as used for sample preparation.
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible results.[14]
-
-
Calibration:
-
Data Analysis:
-
Inject the prepared PEA sample.
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI for the sample.[13]
-
Table 1: Representative Molecular Weight Data for PEA
| Property | Symbol | Typical Value | Significance |
| Number-Average MW | Mn | 20,000 - 200,000 g/mol | Relates to colligative properties |
| Weight-Average MW | Mw | 50,000 - 500,000 g/mol [19] | Influences bulk properties (e.g., strength) |
| Polydispersity Index | PDI (Mw/Mn) | 1.5 - 4.0 | Measures the breadth of the MW distribution |
Thermal Properties by DSC and TGA
Application Note: Thermal analysis reveals the operational temperature range and stability of a polymer. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a soft, rubbery state.[20] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[20]
Protocol 3.2.1: DSC for Glass Transition Temperature (Tg) Based on standard methods like ASTM D3418.[21]
-
Sample Preparation: Accurately weigh 5-10 mg of the PEA sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to 100°C at a rate of 10°C/min to erase any prior thermal history.
-
Cool the sample to -80°C at 10°C/min.
-
Heat the sample from -80°C to 100°C at 10°C/min. The Tg is determined from this second heating scan.
-
-
-
Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[22]
Protocol 3.2.2: TGA for Thermal Stability Based on standard methods like ASTM E1131.[21]
-
Sample Preparation: Weigh 10-15 mg of the PEA sample into a ceramic or platinum TGA pan.
-
Instrumentation:
-
Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from room temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset of decomposition, often reported as the temperature at which 5% weight loss occurs (T₅%). The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Table 2: Typical Thermal Properties of PEA
| Property | Method | Typical Value | Significance |
| Glass Transition Temp. | DSC | -24°C to -8°C[1][3] | Defines the transition from a glassy to a rubbery state |
| 5% Weight Loss Temp. | TGA | > 300°C[23] | Indicates the onset of significant thermal degradation |
Mechanical Properties by Tensile Testing
Application Note: Mechanical testing is crucial for any application where the material will be subjected to physical stress. Tensile testing provides key parameters like tensile strength (the maximum stress it can withstand), Young's modulus (stiffness), and elongation at break (ductility).[24][25] As PEA is a soft, rubbery polymer, it is expected to have low tensile strength and modulus but high elongation at break.
Protocol 3.3.1: Tensile Property Measurement Based on the ASTM D638 standard for plastics.[24][25][26]
-
Specimen Preparation:
-
Prepare PEA films of uniform thickness (e.g., by solution casting or compression molding).
-
Cut the films into a "dog-bone" shape using a die cutter, as specified by ASTM D638 Type V for flexible materials. This geometry ensures that failure occurs in the central, narrow region of the specimen.
-
-
Instrumentation:
-
Use a universal testing machine equipped with grips suitable for soft films.
-
Measure the width and thickness of the narrow section of each specimen.
-
-
Test Procedure:
-
Mount the specimen securely in the grips.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 500 mm/min, as is common for flexible polymers) until the specimen breaks.[24]
-
Record the force (stress) and the extension (strain) throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress recorded before the specimen fails.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of failure.
-
Table 3: Representative Mechanical Properties of PEA
| Property | Symbol / Unit | Typical Value Range | Significance |
| Young's Modulus | E / MPa | 1 - 10 | Stiffness of the material |
| Ultimate Tensile Strength | σ_UTS / MPa | 0.5 - 5 | Maximum stress before failure |
| Elongation at Break | ε_f / % | > 500% | Ductility and flexibility |
Note: These values are illustrative and can vary significantly with molecular weight, crosslinking, and testing conditions.
Integrated Workflow and Applications
The properties of PEA are intrinsically linked to its performance in various applications. The low Tg and high flexibility make it an excellent base for pressure-sensitive adhesives, while its film-forming capabilities are leveraged in coatings.[6][27] In the biomedical field, its biocompatibility is a key asset for applications like drug delivery platforms and tissue engineering scaffolds.[8][28][29]
Diagram 2: Integrated PEA Workflow: From Synthesis to Application
Caption: Overall workflow from PEA synthesis to application.
Diagram 3: Linking PEA Properties to Key Applications
Caption: Relationship between PEA properties and applications.
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Application Notes & Protocols: Formulation of Adhesives and Coatings Using Ethyl Acrylate
Abstract
Ethyl acrylate (EA) is a foundational monomer in the polymer industry, prized for its ability to impart flexibility, adhesion, and durability to a wide array of materials.[1][2] Its versatile reactivity makes it a cornerstone in the formulation of water-based adhesives and coatings, particularly pressure-sensitive adhesives (PSAs) and latex paints.[2] This document provides an in-depth technical guide for researchers and formulation scientists on the principles and practices of utilizing this compound. We will explore the causality behind formulation choices, present detailed experimental protocols for synthesizing and formulating with EA-based polymers, and discuss the critical interplay between chemical composition and final material performance.
The Role of this compound in Polymer Formulation
This compound (C₅H₈O₂) is the ethyl ester of acrylic acid, a colorless, volatile liquid characterized by a sharp, acrid odor.[3] Its utility in polymer science stems from the combination of a polymerizable vinyl group and a reactive ester group. The key to its widespread use is its low homopolymer glass transition temperature (Tg) of approximately -21°C, which allows it to introduce softness, flexibility, and tackiness into copolymer systems.[2]
When copolymerized, EA contributes excellent weathering characteristics, UV stability, and clarity.[2] Its relatively high ester content compared to other "soft" acrylic monomers like butyl acrylate makes it more polar, which significantly improves adhesive and binding properties on polar surfaces.[2] These attributes make it an indispensable component in formulations for adhesives, sealants, paints, textiles, and paper coatings.[1]
Core Physicochemical Properties
A fundamental understanding of EA's properties is crucial for effective formulation design.
| Property | Value | Source |
| IUPAC Name | Ethyl prop-2-enoate | [3][4] |
| Molecular Formula | C₅H₈O₂ | [1][4] |
| Molecular Weight | 100.12 g/mol | [1][5] |
| Boiling Point | ~99.5 °C | [3][6] |
| Glass Transition Temp (Tg) | -21 °C | [2] |
| Flash Point | 9-13 °C (Highly Flammable) | [3] |
| Solubility | Slightly soluble in water (~6%); fully miscible in most organic solvents. | [1][3] |
Safety and Handling of this compound
Utmost caution is required when handling this compound. It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[7] Furthermore, it is an irritant to the skin, eyes, and respiratory tract and may cause skin sensitization upon repeated contact.[7][8]
Core Safety Directives:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Ignition Sources: Prohibit all potential ignition sources, including open flames, sparks, and smoking, in handling and storage areas.[7][8] Use explosion-proof electrical equipment.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant goggles, gloves, and protective clothing.[8] If ventilation is inadequate, a respirator is necessary.
-
Storage: Store in a cool, dry, dark, and well-ventilated area, away from heat and direct sunlight.[7][8] EA is typically supplied with a polymerization inhibitor (e.g., hydroquinone) to ensure stability.[9] Uninhibited vapors can polymerize and block vents.[7]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[10] Absorb the spill with inert material like sand or dirt and collect it in sealable containers for proper disposal.[7][10]
Polymerization Technique: Emulsion Polymerization
For water-based adhesives and coatings, emulsion polymerization is the most prevalent and industrially significant method for polymerizing this compound.[3][11] This technique involves dispersing the monomer (EA and any co-monomers) in water with the aid of a surfactant. The polymerization is then initiated by a water-soluble initiator, forming a stable dispersion of polymer particles known as a latex.[11]
Causality of Component Selection:
-
Monomers: The choice of co-monomers is the primary determinant of the final polymer's properties.
-
Surfactant (Emulsifier): Stabilizes the monomer droplets and the resulting polymer particles, preventing coagulation. The type and concentration affect particle size and latex stability.
-
Initiator: A free-radical source (e.g., ammonium persulfate) that decomposes upon heating to start the polymerization process.[11][12]
-
Continuous Phase (Water): Provides an excellent medium for heat transfer, allowing for safe control of the exothermic polymerization reaction.
Diagram: Generalized Emulsion Polymerization Workflow
Caption: Workflow for a typical semi-batch emulsion polymerization process.
Application Protocol: Formulation of an EA-Based Adhesive
This compound is a primary component in acrylic pressure-sensitive adhesives (PSAs), where it provides the requisite tack and flexibility.[2] To achieve a balance of adhesive properties (tack, peel, shear), EA is almost always copolymerized with other monomers.
The Balance of Adhesive Properties
The final performance of a PSA is a delicate balance between adhesive (stickiness) and cohesive (internal strength) forces.
-
Tack: The initial "grab" of the adhesive to a surface with minimal pressure. Primarily influenced by soft monomers like EA.
-
Peel Adhesion: The force required to remove the adhesive from a substrate. A balance of soft and hard monomers is needed.
-
Shear Strength: The adhesive's ability to resist sliding forces; a measure of its internal cohesive strength. Primarily influenced by hard monomers and crosslinking.
Diagram: Monomer Influence on PSA Properties
Caption: Interplay of monomer types and resulting adhesive properties.
Protocol: Synthesis of an EA/Butyl Acrylate/Acrylic Acid PSA Latex
This protocol describes a lab-scale semi-batch emulsion polymerization for a general-purpose PSA.
Materials:
-
This compound (EA)
-
Butyl Acrylate (BA)
-
Acrylic Acid (AA)
-
Ammonium Persulfate (APS) - Initiator
-
Sodium Bicarbonate - Buffer
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Deionized Water
-
Nitrogen Gas
Equipment:
-
1L Jacketed Glass Reactor with reflux condenser, mechanical stirrer, thermocouple, and nitrogen inlet.
-
Monomer feed pump.
-
Heating/cooling circulator.
Procedure:
-
Reactor Charge: To the reactor, add 200g of deionized water, 1.0g of sodium bicarbonate, and 2.0g of anionic surfactant.
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes while stirring at 150 RPM. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Heat the reactor contents to 80°C.
-
Pre-emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion by mixing 150g EA, 140g BA, and 10g AA with 100g deionized water and 4.0g of anionic surfactant. Agitate until a stable, milky-white emulsion is formed.
-
Initiation: Once the reactor reaches 80°C, add 10% of the pre-emulsion to the reactor. Immediately after, add an initiator charge of 0.5g APS dissolved in 20g of deionized water.
-
Monomer Feed: Wait for a slight exotherm (temperature increase of 2-3°C) and a visual change in the reactor contents (becoming bluer/more translucent), indicating polymerization has begun. This typically takes 10-15 minutes.
-
Continuous Feed: Begin the continuous, uniform addition of the remaining pre-emulsion over 3 hours. Simultaneously, start a co-feed of 0.5g APS dissolved in 50g of water, also over 3 hours. Maintain the reaction temperature at 80-82°C.
-
Hold Period: After the feeds are complete, hold the batch at 82°C for 1 hour to ensure high monomer conversion.
-
Chaser: To reduce residual monomer, add a "chaser" shot of 0.2g APS in 10g water. Hold for another hour at 82°C.
-
Cooling & Finalization: Cool the reactor to room temperature. Adjust the pH to 7.0-8.0 with ammonium hydroxide. Filter the resulting latex through a 100-mesh screen.
Application Protocol: Formulation of an EA-Based Coating
In architectural coatings (latex paints), the EA-based copolymer acts as the binder, forming a continuous film that holds the pigment and protects the substrate.[3][13] EA provides excellent durability, water resistance, and flexibility to the final paint film.[1]
Structure of a Latex Paint Formulation
A paint is a complex colloidal system. The EA-based latex is the "letdown" phase, which is combined with a "grind" phase containing pigments and dispersants.
Diagram: Components of a Water-Based Coating
Caption: Structural overview of a typical latex paint formulation.
Protocol: Preparation of a Simple White Architectural Coating
This protocol outlines the blending process to create a basic paint using a pre-made EA-based latex binder (such as the one synthesized in Protocol 4.2).
Materials:
-
EA Copolymer Latex (50% solids)
-
Titanium Dioxide (TiO₂) - Pigment
-
Polymeric Dispersant
-
Defoamer
-
Rheology Modifier (Thickener)
-
Coalescing Solvent (e.g., Texanol™)
-
Biocide
-
Deionized Water
-
Ammonium Hydroxide (28%)
Equipment:
-
High-speed disperser (for grind phase)
-
Low-speed overhead mixer (for letdown phase)
-
Beakers, balance
Procedure:
-
Grind Phase:
-
To a mixing vessel, add 150g of water, 10g of polymeric dispersant, and 2g of defoamer.
-
While mixing at low speed, slowly add 250g of TiO₂ pigment.
-
Once all pigment is added, increase the speed of the disperser to high shear (a vortex should be visible). Mix for 20-30 minutes until the pigment is finely dispersed (a Hegman gauge can be used to check). This is the "Grind Base."
-
-
Letdown Phase:
-
In a separate, larger vessel, add 350g of the EA Copolymer Latex.
-
Under low-speed agitation, add the Grind Base from step 1 to the latex. Rinse the grind vessel with a small amount of water (e.g., 20g) and add it to the main batch.
-
Add 10g of coalescing solvent and 2g of defoamer. Mix for 15 minutes.
-
Add 2g of biocide.
-
Premix 10g of the rheology modifier with 50g of water. Slowly add this mixture to the batch to achieve the desired viscosity.
-
Adjust the final pH to 8.5-9.0 using ammonium hydroxide.
-
Mix for a final 20 minutes at low speed.
-
The resulting paint can then be applied to a substrate and tested for properties like gloss, hardness, and adhesion after drying.
References
- Ataman Kimya. (n.d.). This compound.
- Alpha Chemical Co. (2023, May 20). This compound: Properties, Uses, and Benefits.
- Gantrade Corporation. (n.d.). This compound Uses & FAQ.
- Aditya Dye Chem. (n.d.). This compound (EA).
- International Labour Organization & World Health Organization. (n.d.). ICSC 0267 - this compound.
- Ayers international. (n.d.). MSDS this compound.
- Sasol. (2023, October 25). Safety Data Sheet: this compound.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: this compound.
- Dormer Laboratories Inc. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- E Plus Chemical Co., Ltd. (n.d.). Acrylate Polymer Production Process.
Sources
- 1. alphachem.biz [alphachem.biz]
- 2. gantrade.com [gantrade.com]
- 3. adityadyechem.com [adityadyechem.com]
- 4. This compound | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkema.com [arkema.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ICSC 0267 - this compound [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
- 9. solventis.net [solventis.net]
- 10. ayersintl.com [ayersintl.com]
- 11. epluschemical.com [epluschemical.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. dormer.com [dormer.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Polymerization of Ethyl Acrylate
Welcome to the technical support guide for selecting and utilizing inhibitors to prevent the premature polymerization of ethyl acrylate. This resource is designed for researchers, scientists, and drug development professionals who handle this highly reactive monomer. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you ensure the stability of your this compound and the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding this compound stability and inhibition.
Q1: What is this compound, and why is it prone to premature polymerization?
This compound (EA) is the ethyl ester of acrylic acid, a colorless liquid with a characteristic acrid odor.[1][2] Its chemical structure includes a vinyl group (a carbon-carbon double bond) directly attached to a carbonyl group. This arrangement makes the double bond highly susceptible to free-radical polymerization. Spontaneous polymerization can be initiated by heat, light (UV radiation), or contaminants like peroxides and metal salts.[3][4] This process is highly exothermic and can lead to a dangerous, uncontrolled reaction known as "runaway polymerization," potentially causing a violent rupture of the container.[2][3][5]
Q2: What is the role of a polymerization inhibitor?
A polymerization inhibitor is a chemical compound added to a monomer to prevent spontaneous polymerization. These molecules function by acting as "radical scavengers." They intercept and deactivate the free radicals that initiate and propagate the polymerization chain reaction, thus stabilizing the monomer during transport and storage.[6][7][8] The selection of an appropriate inhibitor is critical for the safe handling and use of reactive monomers like this compound.
Q3: What is the standard inhibitor supplied with commercial this compound?
The most common standard inhibitor used for storing and shipping this compound is the Monomethyl Ether of Hydroquinone (MEHQ) , also known as 4-methoxyphenol.[9] It is typically added at a concentration of 15 ± 5 parts per million (ppm).[9][10]
Q4: How does MEHQ work, and why is oxygen necessary for its function?
MEHQ is an aerobic inhibitor, meaning it requires the presence of dissolved oxygen to function effectively.[8][10][11][12] The mechanism involves a synergistic relationship with oxygen. MEHQ itself does not directly react with the initial alkyl radicals (R•). Instead, oxygen first reacts with the alkyl radical to form a peroxyl radical (ROO•). MEHQ then efficiently donates a hydrogen atom to this peroxyl radical, terminating the chain reaction and forming a stable, non-radical species. This is why this compound must always be stored under an air headspace and never under an inert gas like nitrogen or argon.[10][12] Purging with an inert gas depletes the dissolved oxygen, rendering the MEHQ inhibitor ineffective.[13]
Section 2: A Practical Guide to Inhibitor Selection and Use
This section provides detailed guidance on choosing the right inhibitor for your specific application and troubleshooting common issues.
Q5: My experiment requires heating the this compound above ambient temperature. Is MEHQ still effective?
MEHQ is an excellent inhibitor for storage at ambient temperatures (below 35°C).[9][10] However, its effectiveness diminishes at elevated temperatures.[8] For processes that require heating, especially above 60°C, or for applications where oxygen must be excluded, a different type of inhibitor is required.[7][8] In these scenarios, Phenothiazine (PTZ) is a highly effective alternative.[6][7]
Q6: What is Phenothiazine (PTZ) and when should I use it?
Phenothiazine (PTZ) is a robust radical scavenger that, unlike MEHQ, does not require oxygen to function.[6][7] This makes it ideal for high-temperature polymerizations or reactions conducted under anoxic (oxygen-free) conditions. PTZ can effectively trap alkyl radicals directly, providing excellent stability during processing.[6] It is often used as a "process inhibitor" during manufacturing and distillation, while MEHQ is used as a "storage inhibitor."[7][14]
Inhibitor Selection Guide
The choice between MEHQ and PTZ depends critically on your experimental conditions. The following diagram outlines a simple decision-making workflow.
Caption: Decision workflow for selecting an appropriate inhibitor.
Comparative Analysis of Common Inhibitors
| Feature | MEHQ (Monomethyl Ether of Hydroquinone) | PTZ (Phenothiazine) |
| Mechanism | Aerobic; requires oxygen to scavenge peroxyl radicals.[8] | Anoxic; directly scavenges alkyl radicals.[6][7] |
| Oxygen Requirement | Essential. Ineffective in inert atmospheres.[10][12] | Not required. Effective in anoxic conditions.[6] |
| Typical Concentration | 10-20 ppm for storage.[9] | 100-500 ppm for process inhibition. |
| Temperature Range | Optimal for ambient storage (<35°C).[10] Efficiency decreases >60°C.[8] | Highly effective at elevated temperatures.[6] |
| Common Use Case | Standard inhibitor for shipping and long-term storage.[14] | Process inhibitor for distillation, high-temp reactions.[7] |
Q7: I stored my this compound under nitrogen for a week and now I see polymer forming. What happened?
This is a classic case of inhibitor deactivation. By storing the monomer under an inert gas like nitrogen, you displaced the air in the headspace, which gradually depleted the dissolved oxygen required for the MEHQ inhibitor to function.[10][11] Without active inhibition, even ambient temperatures or trace contaminants could initiate polymerization.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems related to this compound instability.
Q8: I've observed a sudden increase in the temperature of my stored this compound. What should I do?
An uncontrolled temperature increase is a critical warning sign of runaway polymerization.[5] This is an emergency situation.
Immediate Actions:
-
Evacuate Personnel: Immediately evacuate all personnel from the immediate area.
-
Alert Emergency Services: Contact your facility's emergency response team and the local fire department. Inform them of a potential runaway chemical reaction.[15]
-
Cool the Container: If it can be done safely from a distance, use a water spray to cool the exterior of the container.[5] Do not apply a direct water stream to any leaks, as it may spread the flammable liquid.[13]
-
Do Not Open the Container: The internal pressure may be extremely high. Opening the container could lead to a violent eruption of hot, flammable material.
Troubleshooting Workflow for Premature Polymerization
If you discover solid polymer in a container that has not undergone a runaway reaction, use this workflow to diagnose the cause.
Caption: Diagnostic flowchart for unexpected polymerization issues.
Section 4: Experimental Protocols
Protocol 1: Monitoring Inhibitor Concentration (MEHQ)
It is good practice to periodically check the inhibitor level, especially for older stock or material that has been exposed to temperature fluctuations. High-Performance Liquid Chromatography (HPLC) is a suitable method.[16][17]
Objective: To quantify the concentration of MEHQ in this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
MEHQ standard
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (detection at ~290 nm) and a C18 column.
Methodology:
-
Standard Preparation: Prepare a stock solution of MEHQ in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 15, 20 ppm) by diluting the stock solution.
-
Sample Preparation: Dilute an accurately weighed amount of the this compound sample in acetonitrile. A 1:1 dilution is typically sufficient.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 290 nm.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.
-
Calculation: Quantify the MEHQ concentration in the sample by comparing its peak area to the calibration curve. If the concentration is below 5 ppm, the monomer should be used with caution or re-stabilized.
Protocol 2: Replenishing Dissolved Oxygen in Stored Monomer
For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content to ensure the MEHQ remains active.[10][12]
Objective: To safely re-introduce oxygen into a container of this compound.
WARNING: This procedure must be performed in a well-ventilated area (fume hood) away from all ignition sources. This compound is flammable.[5]
Methodology:
-
Preparation: Ensure all equipment is properly grounded to prevent static discharge.[11]
-
Aeration: Obtain a source of clean, dry air. DO NOT USE PURE OXYGEN.
-
Procedure: Gently bubble the clean, dry air through the liquid monomer via a dip tube for a short period (e.g., 5-10 minutes). The goal is to saturate the liquid with dissolved oxygen from the air, not to continuously purge it.
-
Resealing: Securely reseal the container, ensuring an air headspace remains.
-
Verification: After aeration, it is recommended to re-test the inhibitor concentration to ensure stability.
References
- This compound / Technical Data Sheet / En - Jamorin. (n.d.). Jamorin.
- Ethyl Acryl
- This compound - SasolTechD
- Ethyl Acryl
- Ethyl methacrylate, contains 15-20 ppm monomethyl ether hydroquinone as inhibitor, 99%. (n.d.). Sigma-Aldrich.
- Ethyl methacrylate Yes monomethyl ether hydroquinone 15-20ppm inhibitor, 99. (n.d.). Sigma-Aldrich.
- HYDROQUINONE MONOMETHYL ETHER - Ataman Kimya. (n.d.).
- Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acryl
- MSDS this compound - Ayers international. (n.d.).
- Hydroquinone Monomethyl Ether (MEHQ) - Aarnee international, antioxidant chemical. (n.d.).
- Troubleshooting failed polymerization of acryl
- High-Temperature Homopolymerization of this compound andn-Butyl Acrylate: Polymer Characterization. (2025).
- This compound, STABILIZED - CAMEO Chemicals. (n.d.). NOAA.
- Analytical Method for Residual Monomer this compound Determination in Commercial Latex Resin using Gas Chrom
- Analytical Method for Residual Monomer this compound Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. (2022).
- Inhibition of the polymerization of methyl methacrylate and mthis compound by mixtures of chloranil with phenothiazine. (1985). OSTI.gov.
- Phenothiazine (PTZ)
- This compound - Methyl Acryl
- Phenothiazine as Stabilizer for Acrylic Acid. (n.d.).
- Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. (n.d.).
- The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2025).
- Method for removal of phenothiazine inhibitor from acrylic acid. (1998).
- Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. (2019). University of Pennsylvania.
- This compound – Knowledge and References. (n.d.). Taylor & Francis.
- This compound BIO BASED STABILIZED. (2020). Synthomer.
- Safe Handling and Storage of Acryl
- HPLC: Analysis of Acryl
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences.
- Emergency Runaway Reaction - What Precedes?
- EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe.
- Ethyl acryl
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020).
- This compound | C5H8O2 | CID 8821. (n.d.). PubChem.
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High-purity distillation of ethyl acrylate for sensitive experiments.
This guide is designed for researchers, scientists, and drug development professionals who require high-purity ethyl acrylate for sensitive experiments. It provides in-depth technical troubleshooting and frequently asked questions to ensure the successful purification of this highly reactive monomer.
The Criticality of Purity in Sensitive Applications
This compound is a versatile monomer used in the synthesis of a wide range of polymers and pharmaceutical intermediates.[1] For applications such as controlled polymerization, synthesis of high-molecular-weight polymers, and the creation of materials with specific optical or electronic properties, the purity of the monomer is paramount. Impurities, which can include water, alcohols, other esters, and the inhibitor added for stabilization, can interfere with reaction kinetics, lead to unpredictable molecular weights, and compromise the final properties of the material.[2]
Commercial this compound typically contains a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to ensure stability during transport and storage.[1][3][4] However, for most sensitive polymerization reactions, this inhibitor must be removed.[5][6] Distillation is a common and effective method for this purification, but it is not without its challenges, primarily the risk of premature polymerization.[7][8]
Troubleshooting Guide: High-Purity Distillation
This section addresses common problems encountered during the distillation of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My this compound is polymerizing in the distillation flask. What's causing this and how can I prevent it?
Answer: Premature polymerization during distillation is the most frequent and hazardous issue. It is typically caused by excessive heat, the presence of contaminants that can initiate polymerization, or the complete removal of the inhibitor before the vapor phase is reached.[9][10]
Causality & Prevention:
-
Excessive Temperature: The distillation pot temperature should be kept as low as possible. This compound boils at 99.4°C at atmospheric pressure.[1] To minimize thermal stress, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point significantly. For example, at 135 mm Hg, the boiling point is around 70°C.[9]
-
Lack of Gaseous Phase Inhibition: While the liquid phase may contain a non-volatile inhibitor, the vapor phase is uninhibited and susceptible to polymerization.[10] Introducing a slow stream of a gas containing oxygen, such as dry air or a mixture of nitrogen and oxygen, into the distillation flask can help to inhibit polymerization in the vapor phase.[11][12] Oxygen is necessary for many common inhibitors to function effectively.[11]
-
Contamination: Acidic or basic impurities can catalyze polymerization. Ensure your glassware is scrupulously clean and dry. It can be beneficial to wash the this compound with a dilute sodium hydroxide solution to remove acidic impurities, followed by washing with deionized water to remove the base, and then drying with a suitable agent like anhydrous magnesium sulfate before distillation.[5]
-
Hot Spots: Localized overheating on the flask surface can initiate polymerization. Use a heating mantle with a stirrer to ensure even heating. Avoid direct flame heating.
Q2: I'm seeing a lower than expected yield of purified this compound. Where could it be going?
Answer: A low yield can be attributed to several factors, including incomplete distillation, polymerization (as discussed in Q1), or the formation of azeotropes.
Causality & Solutions:
-
Azeotrope Formation: this compound forms azeotropes with water and ethanol.[13][14] If your starting material is contaminated with either, a portion of the this compound will distill over with the contaminant at a lower temperature than its boiling point.
-
Addressing Azeotropes: If water is a known contaminant, a pre-distillation drying step is crucial. If ethanol is present, fractional distillation is necessary to separate the azeotrope from pure this compound.
-
Premature Stoppage: Ensure the distillation is allowed to proceed to completion. Monitor the temperature at the distillation head; a sharp drop indicates that the majority of the product has distilled over.
Q3: How can I effectively remove the polymerization inhibitor before my experiment?
Answer: While distillation is effective at separating the non-volatile inhibitor, sometimes a pre-treatment is desired, or an alternative method is needed.
Methods for Inhibitor Removal:
-
Column Chromatography: Passing the this compound through a column of activated basic alumina is a common and effective method for removing phenolic inhibitors like MEHQ.[15]
-
Caustic Washing: Washing the monomer with an aqueous sodium hydroxide solution can extract the acidic phenolic inhibitors.[5] This must be followed by thorough washing with water to remove the sodium hydroxide and subsequent drying.
-
Specialized Resins: Anion exchange resins can also be used for inhibitor removal.[7]
It's important to note that after inhibitor removal, the this compound is highly prone to polymerization and should be used immediately or stored at low temperatures (below 10°C) for a very short period.[13]
Q4: My purified this compound is turning cloudy or showing signs of polymerization during storage. What are the best storage practices?
Answer: Purified, uninhibited this compound has a very limited shelf life. Polymerization can be initiated by light, heat, and the presence of oxygen (which can form peroxides).[10][13]
Optimal Storage Conditions:
-
Temperature: Store at or below 4°C in a refrigerator or cold room.
-
Atmosphere: While oxygen is needed for many inhibitors to work, for uninhibited monomer, storage under an inert atmosphere (like nitrogen or argon) can be beneficial to prevent peroxide formation. However, this must be done with extreme care and for short durations.
-
Light: Store in an amber glass bottle or a container protected from light.[10]
-
Re-addition of Inhibitor: If the purified monomer needs to be stored for any significant length of time, it is advisable to add a small amount of a pure inhibitor, such as phenothiazine or DPPH, which can be more effective than hydroquinone-based inhibitors.[8]
Frequently Asked Questions (FAQs)
Safety & Handling
-
What are the primary safety hazards associated with distilling this compound?
-
This compound is highly flammable, with a flash point of 9°C. Vapors can form explosive mixtures with air.[10] All distillation equipment must be properly grounded, and the use of explosion-proof equipment is recommended.[16] It is also toxic if inhaled and can cause skin and eye irritation.[17] A well-ventilated fume hood is essential.
-
-
What personal protective equipment (PPE) should I wear?
-
Chemical-resistant gloves, safety goggles, and a flame-retardant lab coat are mandatory.
-
Experimental Protocol
-
Can you provide a basic protocol for vacuum distillation of this compound?
-
Preparation: Ensure all glassware is clean and dry. The this compound can be pre-treated by washing with a 5% NaOH solution, followed by deionized water, and then dried over anhydrous MgSO₄.
-
Assembly: Assemble a standard vacuum distillation apparatus. Use a stirring plate and a magnetic stir bar in the distillation flask.
-
Inhibitor Addition (Optional but Recommended): Add a small amount of a non-volatile inhibitor like phenothiazine to the distillation flask to prevent polymerization in the liquid phase.[8]
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the applied pressure.
-
Storage: Store the purified this compound in a cool, dark place and use it as soon as possible.[10]
-
-
How do I confirm the purity of my distilled this compound?
-
Gas Chromatography (GC) is the standard method for determining the purity of acrylate esters.[2] It can effectively separate and quantify impurities such as residual alcohols, other esters, and water.[2] Other methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[18]
-
Technical Specifications
-
What are some key physical properties of this compound?
| Property | Value |
| Boiling Point (atm) | 99.4 °C[1] |
| Melting Point | -71 °C[1] |
| Density | 0.9405 g/mL[1] |
| Flash Point | 9 °C |
| Solubility in Water | 1.5 g/100 mL[1] |
Visualizing the Process
Workflow for this compound Purification
Caption: A flowchart illustrating the key stages of this compound purification.
Troubleshooting Logic for Polymerization
Caption: A decision tree for troubleshooting polymerization issues.
References
- Standard Test Method for Purity of Acrylate Esters by Gas Chromatography. (n.d.). ASTM International.
- Method for producing this compound. (2005). Google Patents.
- SAFETY DATA SHEET this compound. (n.d.). Synerzine.
- Standard Test Method for Purity of Acrylate Esters by Gas Chromatography. (n.d.). ASTM International.
- This compound Safety Data Sheet. (2023). Sasol.
- acrylic acid. (n.d.). Organic Syntheses.
- Removal of inhibitors from ethylenically unsaturated monomers. (1966). Google Patents.
- Ethyl Acryl
- Method for preparing this compound. (1969). Google Patents.
- This compound - Mthis compound. (n.d.). OSHA.
- This compound - analysis. (n.d.). Analytice.
- This compound Production Process. (n.d.). Scribd.
- Optimum Design of this compound Process with Coupled Reactor/Columns Configuration. (2005).
- Study on the synthesis of this compound via catalytic distillation. (2008). ResearchGate.
- MSDS this compound. (n.d.).
- ICSC 0267 - this compound. (n.d.). ILO/WHO.
- Production of this compound. (1961). Google Patents.
- Process for recovery and purification of acrylate and methacrylate esters by extractive distillation with water. (1969). Google Patents.
- Can anyone advise me on distilling hydroxythis compound? (2013). ResearchGate.
- How can I remove an inhibitor from acrylic acid? (2014). ResearchGate.
- Inhibition of polymerization during distillation of monomers. (1989). European Patent Office.
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020).
- Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. (n.d.). Royal Society of Chemistry.
- This compound STABILIZED. (2020). Synthomer.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Reactive distillation configuration for the production of ethyl acryl
- Reactive distillation configuration for the production of this compound. (2024). ResearchGate.
- This compound Production. (n.d.).
- This compound. (n.d.). LG Chem On.
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Identifying and minimizing side reactions in ethyl acrylate polymerization.
Welcome to the comprehensive support center for ethyl acrylate (EA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of EA polymerization, with a focus on identifying and minimizing common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve controlled and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the free-radical polymerization of this compound?
A1: Free-radical polymerization of this compound is susceptible to several side reactions that can significantly impact the final polymer's microstructure and properties. The most common side reactions include:
-
Intramolecular Chain Transfer (Backbiting): This is a dominant side reaction in acrylate polymerization.[1] The propagating radical can abstract a hydrogen atom from the polymer backbone, typically from the third or fifth carbon atom, leading to the formation of a more stable tertiary mid-chain radical.[2][3] This results in short-chain branching.
-
Intermolecular Chain Transfer to Polymer: A propagating radical abstracts a hydrogen atom from a neighboring polymer chain. This process leads to the formation of long-chain branches and can broaden the molecular weight distribution.[3]
-
Chain Transfer to Monomer: A hydrogen atom is abstracted from a monomer molecule by the propagating radical. This terminates one polymer chain and initiates a new one.[4][5]
-
β-Scission: The tertiary mid-chain radicals formed from backbiting can undergo scission, leading to the formation of a terminal double bond (a macromonomer) and a new propagating radical.[2][6]
-
Termination by Combination vs. Disproportionation: Two propagating radicals can terminate by either combining to form a single longer chain or by one radical abstracting a hydrogen from the other, resulting in one saturated and one unsaturated chain end.
Q2: Why is backbiting more prevalent in acrylate polymerization compared to methacrylate polymerization?
A2: The key difference lies in the structure of the propagating radicals. Acrylate monomers generate secondary propagating radicals, which are more reactive and less sterically hindered than the tertiary radicals formed from methacrylate monomers. This higher reactivity makes the acrylate radicals more prone to abstracting a hydrogen atom from the polymer backbone, leading to a higher incidence of backbiting.[7]
Q3: How do side reactions affect the properties of poly(this compound)?
A3: Side reactions introduce architectural complexities into the polymer chains, which in turn alter the material's bulk properties:
-
Branching (Short and Long Chain): Increased branching lowers the density and crystallinity of the polymer. It can also decrease the glass transition temperature (Tg) and affect the rheological properties, such as melt viscosity.[8]
-
Molecular Weight and Distribution: Chain transfer reactions tend to lower the average molecular weight, while branching can lead to a broader molecular weight distribution (polydispersity index, PDI).
-
Mechanical Properties: The degree of branching and cross-linking (from gelation) significantly impacts the mechanical strength, elasticity, and toughness of the final polymer.
Troubleshooting Guide
This section addresses common issues encountered during this compound polymerization in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Monomer Conversion
Question: My this compound polymerization is showing low conversion, even after an extended reaction time. What could be the cause?
Answer: Low monomer conversion can be attributed to several factors, often related to the initiation step or the presence of inhibiting species.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Inhibitor | Commercial this compound is shipped with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization.[9][10] These inhibitors scavenge free radicals, preventing the initiation of polymerization. | Protocol: Before use, pass the monomer through a column of activated basic alumina to remove the inhibitor. See the detailed protocol below. |
| Insufficient Initiator Concentration | The concentration of the initiator may be too low to generate a sufficient number of primary radicals to overcome the residual inhibitor and sustain the polymerization.[9] | Action: Increase the initiator concentration. The optimal concentration depends on the desired molecular weight and reaction temperature. |
| Oxygen Inhibition | Molecular oxygen is a strong inhibitor of free-radical polymerization at lower temperatures as it reacts with propagating radicals to form less reactive peroxy radicals.[11] | Protocol: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization. |
| Low Reaction Temperature | The rate of decomposition of the initiator is temperature-dependent. If the temperature is too low, the rate of radical generation will be slow, leading to low conversion. | Action: Increase the reaction temperature to ensure an adequate rate of initiator decomposition. Be aware that higher temperatures can also increase the rate of side reactions.[12] |
Issue 2: Broad Molecular Weight Distribution (High PDI)
Question: The GPC analysis of my poly(this compound) shows a very broad molecular weight distribution. How can I achieve a more uniform polymer?
Answer: A high polydispersity index (PDI) is often a result of uncontrolled side reactions and termination events.
| Potential Cause | Explanation | Recommended Solution |
| Extensive Chain Transfer | Chain transfer to monomer, polymer, or solvent terminates growing chains and initiates new ones, leading to a wide range of polymer chain lengths.[13] | Action: Lower the reaction temperature to reduce the rate of chain transfer reactions. If using a solvent, choose one with a low chain transfer constant. The use of a chain transfer agent (CTA) can paradoxically help in some cases by controlling the molecular weight.[14] |
| Gel Effect (Trommsdorff–Norrish effect) | At high conversions, the viscosity of the reaction medium increases, which slows down the termination reactions due to reduced radical mobility. This leads to a rapid increase in the polymerization rate and the formation of very long chains, broadening the PDI.[13] | Action: Perform the polymerization in solution to maintain a lower viscosity. If bulk polymerization is necessary, stop the reaction at a lower conversion before the gel effect becomes significant. |
| High Initiator Concentration | A high concentration of initiator can lead to a high initial rate of polymerization and the formation of a large number of shorter chains, while also increasing the probability of termination reactions, contributing to a broader PDI.[12] | Action: Optimize the initiator concentration. A lower concentration will generally lead to higher molecular weights and a narrower PDI, but may also result in lower conversion. |
| Uncontrolled Polymerization Technique | Conventional free-radical polymerization offers limited control over the growth of polymer chains. | Action: Employ a controlled radical polymerization (CRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights and low PDIs.[15] |
Issue 3: Gel Formation
Question: My polymerization reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?
Answer: Gelation, or the formation of a cross-linked network, is a common problem in acrylate polymerization, especially at high conversions.
| Potential Cause | Explanation | Recommended Solution |
| High Monomer Conversion | As the concentration of polymer increases, the likelihood of intermolecular chain transfer to the polymer rises, leading to the formation of a cross-linked network.[16] | Action: Limit the monomer conversion by stopping the reaction earlier. Polymerization in a more dilute solution can also help to reduce the probability of intermolecular reactions. |
| Presence of Divinyl Impurities | Commercial monomers may contain small amounts of difunctional impurities that can act as cross-linking agents. | Action: Ensure the purity of the monomer. If necessary, distill the monomer under reduced pressure before use. |
| High Temperature | Higher temperatures increase the rates of chain transfer and other side reactions that can lead to branching and cross-linking.[17] | Action: Conduct the polymerization at a lower temperature. This will slow down the side reactions responsible for gel formation. |
| Inappropriate Initiator/Monomer Ratio | A very high initiator concentration can lead to a high radical concentration, increasing the probability of bimolecular termination reactions that can contribute to cross-linking. | Action: Optimize the initiator-to-monomer ratio to maintain a controlled radical concentration. |
Key Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove the inhibitor (e.g., MEHQ) from commercial this compound.
Materials:
-
This compound (inhibited)
-
Basic activated alumina
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Fill the column with basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified. A general rule is to use a column height that is at least 10 times its diameter.
-
Gently tap the column to ensure the alumina is well-packed.
-
Place a collection flask under the column.
-
Carefully pour the inhibited this compound onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in the collection flask.
-
The purified monomer should be used immediately as it is now susceptible to spontaneous polymerization.[18] If storage is necessary, keep it at a low temperature (e.g., in a refrigerator) and in the dark for a short period.
Protocol 2: Standard Free-Radical Polymerization of this compound
Objective: To perform a standard bulk polymerization of this compound.
Materials:
-
Purified this compound
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or heating mantle with temperature control
-
Methanol (for precipitation)
Procedure:
-
Place the desired amount of purified this compound and the initiator (e.g., 0.1 mol% relative to the monomer) into the reaction vessel with a magnetic stir bar.
-
Seal the vessel and deoxygenate the mixture by bubbling with an inert gas for 30 minutes.
-
While maintaining a positive pressure of the inert gas, place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed with stirring for the desired amount of time. The viscosity of the solution will increase as the reaction progresses.
-
To stop the polymerization, cool the reaction vessel in an ice bath.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
Analytical Techniques for Polymer Characterization
13C NMR Spectroscopy for Branching Analysis
Principle: 13C NMR spectroscopy is a powerful tool for determining the microstructure of poly(this compound), including the degree of branching.[8][19] The chemical shifts of the carbon atoms in the polymer backbone are sensitive to their local environment. The presence of branches creates unique chemical environments that can be detected and quantified.
Key Signals:
-
The carbonyl carbon signal is particularly sensitive to the local stereochemistry and sequence distribution.[20]
-
The quaternary carbon signals resulting from branching can be identified and integrated to quantify the degree of branching.[1]
Gel Permeation Chromatography (GPC)
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[20]
Application in Troubleshooting:
-
A high PDI value is indicative of a poorly controlled polymerization with significant side reactions.
-
The presence of a high molecular weight shoulder in the GPC chromatogram can suggest the formation of branched or cross-linked species.
Visualizing Key Concepts
Mechanism of Backbiting in this compound Polymerization
Caption: Intramolecular hydrogen abstraction (backbiting) leads to a mid-chain radical.
Troubleshooting Workflow for Low Polymer Conversion
Caption: A step-by-step guide to troubleshooting low monomer conversion.
References
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- Liu, S., Srinivasan, S., Rappe, A., & Soroush, M. (2014). Backbiting and β‐scission reactions in free‐radical polymerization of mthis compound. International Journal of Quantum Chemistry, 114(12), 787-798. [Link]
- Edeleva, M., Van Steenberge, P. H. M., Sabbe, M., & D'hooge, D. R. (2021). Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art. Polymers, 13(18), 3097. [Link]
- Asua, J. M., & Leiza, J. R. (2015). The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. Macromolecules, 48(16), 5559-5565. [Link]
- Guillaneuf, Y., & Gigmes, D. (2005). Radical polymerization of this compound with dead end polymerization conditions. Polymer, 46(18), 7626-7634. [Link]
- ResearchGate. (n.d.). Mechanisms proposed for transfer to polymer reactions.
- Hutchinson, R. A. (2002). Determination of Intramolecular Chain Transfer and Midchain Radical Propagation Rate Coefficients for Butyl Acrylate by Pulsed Laser Polymerization. Macromolecules, 35(25), 9475-9481. [Link]
- Dubé, M. A. (2012). Investigation into branching in acrylate polymerization: advanced characterization and kinetics. UC Research Repository. [Link]
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- ResearchGate. (n.d.). Various plausible side reactions of the acrylate polymerization.
- Grady, M. C., & Soroush, M. (2011). High-Temperature Homopolymerization of this compound and n-Butyl Acrylate: Polymer Characterization. Macromolecular Symposia, 302(1), 163-173. [Link]
- Penlidis, A., & Duever, T. A. (2017). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 9(12), 675. [Link]
- Soroush, M., & Rappe, A. M. (2019).
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Research India Publications. (2015). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of Applied Chemistry, 11(2), 245-256. [Link]
- Likozar, B. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research, 60(26), 9347-9367. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 110(3), 1545-1563. [Link]
- Anseth, K. S., & Bowman, C. N. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 35(15), 3227-3235. [Link]
- Wang, Y., Zhang, Y., & Liu, J. (2022). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar.
- Hsieh, H. L. (1971). U.S. Patent No. 3,554,997. Washington, DC: U.S.
- Zhu, S., & Hamielec, A. E. (2001). Gel Formation in Atom Transfer Radical Polymerization of 2-(N,N-Dimethylamino)ethyl Methacrylate and Ethylene Glycol Dimethacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 39(21), 3780-3788. [Link]
- Brar, A. S., & Singh, G. (2018). Synthesis and Stereosequence Distribution Analysis of poly (Styrene-co-Ethyl Acrylate) by NMR Spectroscopy. International Journal of Innovative Research in Technology, 5(2), 1-8. [Link]
- Ataman Kimya. (n.d.). This compound.
- Liu, S., Chua, L., Shamsabadi, A. A., & Rappe, A. M. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. The Journal of Physical Chemistry B, 125(33), 9575-9582. [Link]
- Imaging.org. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates.
- Brar, A. S. (2004). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 76(2), 431-438. [Link]
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Technical Support Center: Managing Exotherms in Ethyl Acrylate Emulsion Polymerization
Welcome to the technical support guide for managing and controlling exothermic reactions during the emulsion polymerization of ethyl acrylate. This document is designed for researchers, scientists, and process development professionals who handle this highly energetic reaction. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to ensure safe, predictable, and successful polymerizations.
The polymerization of acrylic monomers is a fundamentally exothermic process. This compound, in particular, releases significant heat during polymerization, approximately 655-779 kJ/kg (or ~78 kJ/mol).[1][2] If not properly managed, this heat can accumulate, leading to a rapid, self-accelerating increase in reaction rate and temperature—a dangerous phenomenon known as a thermal runaway.[3][4][5] This guide provides practical, field-tested strategies to mitigate these risks.
Section 1: Troubleshooting Guide - "My Reaction is Overheating!"
This section addresses common signs of thermal control loss in a direct question-and-answer format.
Q1: My reactor temperature is rising uncontrollably despite maximum coolant flow. What are the immediate steps?
A1: This situation indicates that the rate of heat generation is dangerously exceeding the system's heat removal capacity, placing you on the verge of a thermal runaway. Immediate, decisive action is required.
Immediate Actions (The "Emergency Stop" Protocol):
-
Stop Monomer Feed: Immediately cease the addition of all monomers to the reactor. This cuts off the fuel for the polymerization reaction.
-
Inject Short-Stop Inhibitor: Add a pre-prepared solution of a polymerization inhibitor (e.g., hydroquinone, phenothiazine) to the reactor. Inhibitors act as radical scavengers, terminating the growing polymer chains and abruptly halting the reaction.[4][6] The quantity and injection method should be pre-determined in your safety protocols.[6]
-
Maintain Maximum Cooling: Ensure the reactor jacket and any internal cooling coils are operating at maximum capacity.
-
Prepare for Emergency Quenching: If the temperature continues to rise after inhibitor injection, be prepared to use a pre-determined emergency quenching procedure, such as adding a large volume of cold, inert liquid ("drown-out") to absorb the heat.[6][7]
The core principle of this emergency response is to break the feedback loop where increasing temperature accelerates the reaction, which in turn generates more heat.[4]
Diagram 1: Emergency Shutdown Workflow
This flowchart outlines the critical decision-making process during a thermal excursion.
Sources
Troubleshooting and improving low yields in ethyl acrylate synthesis.
Answering the complex challenges of chemical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of ethyl acrylate. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a self-validating framework for troubleshooting and optimizing your reactions, ensuring both scientific rigor and successful outcomes.
This guide moves beyond simple protocols to explain the causality behind each experimental choice, empowering you to diagnose issues, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common and critical issues encountered during this compound synthesis in a direct question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes?
Low yield in an esterification reaction is a classic problem that can almost always be traced back to a few key principles. Fischer esterification, the most common method for synthesizing this compound from acrylic acid and ethanol, is a reversible reaction.[1] To achieve high yields, the equilibrium must be actively shifted towards the product side.
Core Areas to Investigate:
-
Water Management: The presence of water, a byproduct of the reaction, can push the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[1][2]
-
Insight: Ensure your starting materials, particularly ethanol, are as anhydrous as possible. The continuous removal of water as it is formed is the single most effective strategy for maximizing yield. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by using reactive distillation columns in industrial settings.[3][4][5]
-
-
Reactant Stoichiometry: While a 1:1 molar ratio of acrylic acid to ethanol is the stoichiometric requirement, driving the reaction to completion often requires using one reactant in excess.
-
Catalyst Inefficiency: The acid catalyst is crucial for protonating the carbonyl group of the acrylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Insight: Both homogeneous catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous catalysts (e.g., acidic ion-exchange resins) are effective.[6][8][9] If using a homogeneous catalyst, ensure the concentration is adequate (typically 4-8% by weight in the reactor).[7] For heterogeneous catalysts, ensure the resin bed is not fouled or deactivated from previous runs. Sulfuric acid has been shown to be a highly efficient catalyst for this esterification.[8]
-
-
Suboptimal Reaction Temperature: Temperature influences both reaction rate and equilibrium.
-
Insight: The reaction should be heated sufficiently to proceed at a reasonable rate, typically to the boiling point of the reaction mixture to facilitate azeotropic water removal. However, excessive temperatures can promote side reactions, especially polymerization. A typical temperature range is 85°C to 105°C.[7]
-
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for diagnosing the root cause of low this compound yields.
Caption: The reaction mechanism for Fischer esterification of acrylic acid.
Q4: What analytical techniques are used to monitor the reaction and product purity?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for both monitoring the disappearance of reactants and quantifying the purity of the final this compound product. [10][11][12][13]It can effectively separate this compound from reactants and most common side products. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable.
Protocols for Synthesis and Purification
Protocol 1: Standard Laboratory Scale Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a reflux condenser, and a Dean-Stark apparatus.
-
Charge Reagents: To the flask, add acrylic acid (1.0 mol), absolute ethanol (1.2 mol), a suitable acid catalyst (e.g., 2-3 mL concentrated H₂SO₄), and a polymerization inhibitor (e.g., 200 ppm MEHQ).
-
Reaction: Fill the side arm of the Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane). Heat the mixture to a gentle reflux.
-
Water Removal: Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours), indicating the reaction has reached completion.
-
Monitoring: Progress can be monitored by taking small aliquots (carefully) and analyzing them via GC-FID.
Protocol 2: Post-Reaction Work-up and Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with cold 5% sodium bicarbonate solution until the aqueous layer is no longer acidic. Vent the funnel frequently to release CO₂ gas.
-
Wash with deionized water (2x).
-
Wash with saturated brine solution (1x).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Distillation: Add a small amount of fresh polymerization inhibitor to the filtrate. Set up for fractional distillation and carefully collect the fraction boiling at ~99°C.
References
- Ethyl acryl
- This compound Production.
- This compound.
- This compound Production Process | PDF | Distill
- Ethyl Acryl
- This compound – Knowledge and References. Taylor & Francis. [Link]
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- Process for production of this compound.
- Analytical Method for Residual Monomer this compound Determination in Commercial Latex Resin using Gas Chrom
- This compound | C5H8O2 | CID 8821. PubChem - NIH. [Link]
- Optimum Design of this compound Process with Coupled Reactor/Columns Configur
- Switchable Synthesis of Ethylene/Acrylate Copolymers by a Dinickel Catalyst.
- This compound - Methyl Acryl
- Ethyl acryl
- Determining the optimal reaction conditions for ethylene and alkyl...
- Method for producing this compound.
- Reactive distillation configuration for the production of this compound.
- How to Start an this compound Manufacturing Business? Entrepreneur India. [Link]
- Effect of solvent on yield and selectivity of this compound a.
- Reactive distillation configuration for the production of ethyl acryl
- This compound PDF | PDF | Ester | Ethanol. Scribd. [Link]
- Radical Polymerization of Acrylates, Methacrylates, and Styrene.
- What factors may influence the yield of an ester? Quora. [Link]
- Method for preparing this compound.
- This compound PRODUCTION.
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Methods to prevent particle agglomeration in suspension polymerization of ethyl acrylate.
Welcome to the Technical Support Center for the suspension polymerization of ethyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent particle agglomeration, a common challenge in achieving monodisperse polymer particles. Here, we delve into the causative factors behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your polymerization reactions.
Troubleshooting Guide: Preventing Particle Agglomeration
Particle agglomeration is a critical issue in suspension polymerization that can lead to failed batches, broad particle size distribution, and poor product performance. This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Rapid agglomeration of monomer droplets at the beginning of the polymerization.
Question: My this compound monomer droplets are coalescing and forming large aggregates as soon as the reaction starts. What could be the cause, and how can I fix it?
Answer: This issue typically points to an inefficient stabilization of the monomer droplets in the continuous phase. The primary function of a stabilizer (or protective colloid) is to form a robust barrier around the monomer droplets to prevent their coalescence.[1][2]
Potential Causes & Solutions:
-
Inadequate Stabilizer Concentration: An insufficient amount of stabilizer will not provide complete coverage of the droplet surface, leading to coalescence.[2]
-
Solution: Increase the concentration of your stabilizer. It's crucial to find the optimal concentration, as an excess can sometimes lead to the formation of micelles in the aqueous phase, potentially causing emulsion polymerization and the formation of fine secondary particles.[1]
-
-
Improper Stabilizer Selection: The chosen stabilizer may not have the appropriate hydrophilic-lipophilic balance (HLB) for the this compound-water system.
-
Solution: Select a stabilizer with a suitable HLB value. For oil-in-water suspensions like this compound, hydrophilic stabilizers such as polyvinyl alcohol (PVA), polyvinylpyrrolidone (PVP), or cellulose derivatives are commonly used.[3] Sometimes, a combination of stabilizers can provide better stability.
-
-
Incorrect pH of the Aqueous Phase: For pH-responsive protective colloids, such as salts of polymethacrylic acid, the pH of the continuous phase is critical for their stabilizing effect.[4][5]
-
Solution: Measure and adjust the pH of the aqueous phase to ensure the stabilizer is in its most effective form. For instance, increasing the pH can enhance the stabilizing properties of ammonium polymethacrylate.[5]
-
Issue 2: Agglomeration occurs during the "sticky stage" of the polymerization.
Question: The polymerization proceeds well initially, but then the particles start to agglomerate as the monomer conversion increases. Why is this happening?
Answer: This is a classic problem occurring during the "sticky stage" of polymerization. As monomer is converted to polymer, the particles become tacky and are more prone to agglomeration upon collision.[6]
Potential Causes & Solutions:
-
Sub-optimal Agitation Speed: The stirring speed plays a dual role. It needs to be vigorous enough to disperse the monomer and prevent droplet coalescence, but excessive speed can increase the frequency and energy of particle collisions, promoting agglomeration, especially during the sticky stage.[7][8][9]
-
High Monomer Concentration (Dispersed Phase Volume): A higher volume of the dispersed phase increases the probability of collisions between the sticky particles.
-
Solution: Reduce the monomer-to-water ratio. This increases the distance between particles, decreasing the likelihood of collisions and subsequent agglomeration.
-
-
Slow Polymerization Rate through the Sticky Stage: A prolonged sticky stage increases the time window for agglomeration to occur.[6]
Issue 3: Formation of a bimodal particle size distribution with a high amount of fine particles.
Question: My final product has the desired large particles, but also a significant amount of very fine particles, leading to a bimodal distribution. What is causing this?
Answer: The presence of a significant fine particle fraction alongside the desired larger beads is often due to secondary nucleation, where polymerization occurs outside of the monomer droplets.[3][12]
Potential Causes & Solutions:
-
Initiator Solubility in the Aqueous Phase: If the initiator has some solubility in the continuous (aqueous) phase, it can initiate the polymerization of dissolved monomer in the water, leading to the formation of new, small particles via emulsion polymerization.[3][13]
-
Solution: Use an initiator that is highly soluble in the monomer phase (oil-soluble) and has very low solubility in the aqueous phase. Benzoyl peroxide (BPO) is a common choice for this reason.
-
-
Monomer Solubility in the Aqueous Phase: this compound has some solubility in water. Radicals can exit the main monomer droplets and initiate polymerization of the dissolved monomer in the aqueous phase, leading to the formation of secondary particles.[3][12]
-
Solution: While difficult to eliminate completely, optimizing the stabilizer to effectively encapsulate the monomer droplets can help. Some studies suggest that certain particulate surfactants (Pickering emulsions) can help in adsorbing these secondary particles onto the main microspheres.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a protective colloid in preventing agglomeration?
A1: A protective colloid, or stabilizer, adsorbs onto the surface of the monomer droplets, forming a protective layer.[2] This layer prevents the droplets from coalescing into larger masses through steric hindrance and/or electrostatic repulsion.[14] The effectiveness of a protective colloid depends on its ability to provide high surface activity, optimal viscosity to the continuous phase, and in some cases, an adequate electric charge.[15]
Q2: How does stirring speed influence particle size and agglomeration?
A2: Stirring speed is a critical parameter that affects the balance between droplet breakage and coalescence.[13]
-
Low Stirring Speed: Insufficient agitation leads to poor dispersion and the formation of large, unstable droplets that can easily coalesce.[7]
-
Optimal Stirring Speed: At an optimal speed, a stable dispersion of droplets is achieved, leading to a more uniform particle size.[8][9]
-
High Stirring Speed: Excessive stirring increases the shear forces, which can break down droplets to a smaller size.[16] However, it also increases the frequency of collisions between particles, which can lead to agglomeration, especially if the particles are in a "sticky" state.[7]
Q3: Can the initiator concentration affect particle stability?
A3: Yes, the initiator concentration can influence particle size and stability, although its effect can be complex.
-
Increased Initiator Concentration: A higher initiator concentration generally leads to a faster polymerization rate. This can be beneficial for quickly passing through the sticky stage, thus reducing the window for agglomeration.[6] However, some studies have shown that a very high initiator concentration can lead to the formation of smaller particles or even clusters, potentially due to increased radical flux and secondary nucleation events.[10][11][17] The effect of initiator concentration on particle size can also vary depending on the specific polymerization system.[18][19]
Experimental Protocols
Protocol 1: Optimization of Agitation Speed
This protocol outlines a method to determine the optimal stirring speed for your specific reactor setup.
-
Preparation: Prepare your standard suspension polymerization formulation (monomer, water, initiator, and a fixed concentration of stabilizer).
-
Initial Agitation: Start the agitation at a moderate speed (e.g., 300 rpm) before adding the monomer to create a vortex for good initial dispersion.
-
Dispersion: Add the monomer phase to the aqueous phase while maintaining the initial agitation speed. Allow the system to homogenize for 10-15 minutes.
-
Varying Agitation Speed: Set up a series of experiments where the only variable is the agitation speed (e.g., 200, 300, 400, 500, 600 rpm).
-
Polymerization: Initiate the polymerization by raising the temperature.
-
Monitoring: Visually monitor the reaction for signs of agglomeration. Take samples at regular intervals to analyze particle size and distribution using techniques like optical microscopy or laser diffraction.
-
Analysis: After the polymerization is complete, analyze the final particle size distribution for each agitation speed. The optimal speed will be the one that produces the desired particle size with the narrowest distribution and minimal agglomeration.
Protocol 2: Preparation of a Polyvinyl Alcohol (PVA) Stabilizer Solution
Proper preparation of the stabilizer solution is crucial for its effectiveness.
-
Weighing: Weigh the required amount of PVA powder.
-
Dispersion: While stirring the deionized water at room temperature, slowly add the PVA powder to the vortex to prevent the formation of clumps.
-
Heating: Heat the dispersion to 80-90°C while continuing to stir.
-
Dissolution: Maintain the temperature and stirring until all the PVA has completely dissolved and the solution is clear. This may take 30-60 minutes.
-
Cooling: Allow the solution to cool to the reaction temperature before use.
Visualizing Key Relationships
Diagram 1: The Role of a Stabilizer in Preventing Coalescence
Caption: Mechanism of stabilizer action in preventing droplet coalescence.
Diagram 2: Influence of Agitation Speed on Particle Stability
Caption: Effect of agitation speed on droplet size and particle agglomeration.
Data Summary
| Parameter | Effect on Particle Agglomeration | Recommendation |
| Stabilizer Concentration | Insufficient concentration leads to coalescence. | Optimize concentration; avoid significant excess. |
| Agitation Speed | Too low or too high can cause agglomeration. | Determine the optimal range for the specific system.[7][8][9] |
| Initiator Concentration | Can influence the rate of passing through the sticky stage. | Use a concentration that allows for a controlled polymerization rate.[10][11] |
| Monomer-to-Water Ratio | High ratios increase collision frequency. | Use a lower ratio to reduce the likelihood of particle collisions. |
| pH of Aqueous Phase | Critical for pH-responsive stabilizers. | Adjust pH to optimize the performance of the stabilizer.[4][5] |
References
- Secondary particle formation in suspension polymerization using a particulate surfactant. (2020). Taylor & Francis Online. [Link]
- Effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produced by suspension polymerization process at the beginning of reaction.SciELO. [Link]
- Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymeriz
- The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. (2019).
- Effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produc.SciELO. [Link]
- Secondary particle formation in suspension polymerization using a particulate surfactant. (2020). R Discovery. [Link]
- Suspension Polymeriz
- New Approaches to the Synthesis and Stabilization of Polymer Microspheres with a Narrow Size Distribution. (2023).
- Mechanism of Suspension Polymerization of Uniform Monomer Droplets Prepared by Glass Membrane (Shirasu Porous Glass)
- Troubleshooting Common Issues in Emulsion Polymeriz
- The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles.
- Effect of initiator amount on polymer particle size.
- (PDF) Effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produced by suspension polymerization process at the beginning of reaction.
- Effect of Agitation on Density of Poly(vinyl acetate) Particles Produced in Suspension Polymerization Reactions.
- Influence of Stirring Speed on the Suspension Copolymerization of Styrene with Methyl Methacryl
- a) Effect of initiator concentration on average particle diameter; b)...
- Use of protective colloid-stabilized polymers as double-point coatings.
- Ethyl Acryl
- Alkali-Soluble Resins as pH-Responsive Protective Colloids.
- An Updated Review on Suspension Polymerization.
- TROUBLESHOOTING POLYMERIZATIONS.
- ETHYL ACRYL
- The use of polyelectrolyte stabilisers for suspension polymerisation: The effect of pH on particle size distribution.
- Emulsion copolymerization of methyl methacrylate with this compound, 1. Effect of the initiator concentration on the polymerization behaviour.
- What should I do to prevent agglomeration of nanoparticles when I produce the polymer nanocomposite coatings?
- This compound – Knowledge and References.Taylor & Francis. [Link]
- Radical polymerization of this compound with dead end polymerization conditions.
- Suspension Polymerization Processes.
- Functionality of protective colloids affecting the formation, size uniformity and morphology of drug-free polylactic acid microspheres.PubMed. [Link]
- Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.MDPI. [Link]
- The effects of acrylate monomers and polystyrene addition on the morphology of DOP‐plasticized styrene–acrylate polymer particles prepared by SPG emulsification and suspension polymerization.
- STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022.TIJER. [Link]
- Control of Particle Size and Carboxyl Group Distribution in Soap-Free Emulsion Copolymerization of Methyl Methacrylate-Ethyl Acrylate-Acrylic Acid.
- Ethyl acryl
- Emulsion Polymerization of an Epoxy-Acrylate Emulsion Stabilized with Polyacrylate. I. Influence of Salt, Initiator, Neutralizing Amine, and Stirring Speed.
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Strategies for improving the stereospecific synthesis of ethyl acrylate derivatives.
Welcome to the Technical Support Center for the stereospecific synthesis of ethyl acrylate derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights. Our goal is to provide you with the causal explanations behind experimental choices, helping you to not only solve immediate challenges but also to build a deeper understanding of your reaction systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the stereospecific synthesis of this compound derivatives, offering explanations and actionable solutions.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Symptom: The desired stereoisomer is produced, but with a low enantiomeric excess (ee) or diastereomeric ratio (dr).
Potential Causes and Solutions:
-
Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is paramount for achieving high stereoselectivity.
-
Explanation: The catalyst creates a chiral environment that energetically favors the formation of one stereoisomer over the other. The structure of the catalyst, including its steric bulk and electronic properties, directly influences the transition state energies.
-
Solution:
-
Screen a range of catalysts: For Michael additions, consider organocatalysts like cinchona alkaloids (e.g., cinchonidine derivatives) or chiral phosphines.[1][2] For Baylis-Hillman reactions, chiral tertiary amines or phosphines are often employed.[3]
-
Modify the catalyst structure: Subtle modifications to the catalyst, such as altering substituents, can have a significant impact on stereoselectivity. For instance, cinchona alkaloids can be modified at the C9 hydroxyl group to tune their catalytic activity.[4]
-
Consider bifunctional catalysts: Catalysts with multiple functional groups (e.g., a Lewis base and a Brønsted acid) can offer enhanced stereocontrol through a more organized transition state.[1][5]
-
-
-
Incorrect Catalyst Loading: Both insufficient and excessive catalyst loading can be detrimental to stereoselectivity.[6]
-
Explanation: An optimal catalyst concentration is necessary to ensure the desired catalytic cycle dominates over background or uncatalyzed reactions, which are typically non-selective.
-
Solution: Perform a catalyst loading study, systematically varying the mole percentage of the catalyst to find the optimal concentration for your specific reaction.
-
-
Inappropriate Reaction Temperature: Temperature plays a critical role in the energetic differentiation of diastereomeric transition states.
-
Explanation: Lowering the reaction temperature often increases enantioselectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures.
-
Solution: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[5] Note that this may require longer reaction times.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[7][8]
-
Explanation: The solvent can interact with the catalyst, substrates, and intermediates, altering the conformation and stability of the transition states. Non-polar solvents may enhance key hydrogen bonding interactions between the catalyst and substrate, leading to higher enantioselectivity.[6]
-
Solution: Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, and polar aprotic solvents).
-
-
Presence of Impurities: Water or other impurities in the reagents or solvent can interfere with the catalytic cycle.[6]
-
Explanation: Impurities can react with the catalyst, deactivate it, or promote non-selective side reactions. Water, for example, can compete with the substrate for binding to the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried before use. The use of molecular sieves can be beneficial.[5]
-
Issue 2: Formation of Unexpected Side Products
Symptom: The reaction mixture contains significant amounts of byproducts in addition to the desired product and starting materials.
Potential Causes and Solutions:
-
Self-Condensation or Polymerization: Michael acceptors like this compound can undergo self-polymerization, especially in the presence of strong bases.[6]
-
Explanation: The nucleophilic catalyst or basic conditions can initiate the anionic polymerization of the acrylate.
-
Solution:
-
Use a milder catalyst or base.
-
Control the rate of addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower the reaction temperature.
-
-
-
Racemization of the Product: The desired chiral product may racemize under the reaction conditions.[6]
-
Explanation: If the stereocenter is adjacent to an acidic proton, it may be deprotonated and reprotonated, leading to a loss of enantiomeric purity over time.
-
Solution:
-
Monitor the reaction progress and work it up as soon as it is complete.
-
Use milder reaction conditions (e.g., lower temperature, weaker base).
-
Quench the reaction appropriately to neutralize the catalyst.
-
-
-
Formation of Achiral Byproducts: Competing non-stereoselective pathways may be occurring.[6]
-
Explanation: The reaction conditions may be promoting an alternative, non-asymmetric reaction mechanism.
-
Solution: Re-evaluate the reaction conditions. A change in catalyst, solvent, or temperature may be necessary to favor the desired stereoselective pathway.
-
Issue 3: Slow or Incomplete Reaction
Symptom: The reaction does not proceed to completion, or the reaction rate is impractically slow.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be degrading or being inhibited over the course of the reaction.[6]
-
Explanation: As mentioned, impurities can deactivate the catalyst. Additionally, some catalysts may have limited stability under the reaction conditions.
-
Solution:
-
Ensure high purity of all reagents.
-
Consider a more robust catalyst.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
-
Insufficient Reactivity of Substrates: The electrophile or nucleophile may not be sufficiently activated.
-
Explanation: For example, in the Baylis-Hillman reaction, aldehydes with electron-donating groups are less reactive.[9]
-
Solution:
-
Increase the reaction temperature. (Note: this may negatively impact stereoselectivity and requires a balance).
-
Use a more active catalyst.
-
In some cases, additives can enhance reactivity. For example, Lewis acids can be used in conjunction with organocatalysts to increase the electrophilicity of the aldehyde in the Baylis-Hillman reaction.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best chiral catalyst for my reaction?
A1: The selection of the optimal catalyst is often empirical. However, you can make an informed choice by:
-
Consulting the literature: Look for similar transformations and see which catalyst systems have been successful.
-
Considering the reaction mechanism: The mechanism will dictate the type of catalyst required (e.g., a Lewis base for a Michael addition).
-
Screening a small library of catalysts: It is often most efficient to test a few different classes of catalysts (e.g., a cinchona alkaloid, a proline derivative, a chiral phosphine) to identify a promising lead for further optimization.
Q2: What is the role of additives in these reactions?
A2: Additives can play several roles, including:
-
Co-catalysts: They can accelerate the reaction or improve selectivity by interacting with the primary catalyst or one of the substrates. For example, a Lewis acid can activate an aldehyde in a Baylis-Hillman reaction.[9]
-
Proton shuttles: In some reactions, additives can facilitate proton transfer steps in the catalytic cycle.
-
Suppressing side reactions: Additives can sometimes inhibit unwanted pathways.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used technique. It involves separating the enantiomers on a chiral stationary phase (CSP).[10][11] Common CSPs include those based on polysaccharides like cellulose or amylose derivatives.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form diastereomeric complexes that can have distinct chemical shifts in the NMR spectrum, allowing for integration and determination of the ee.[13][14][15][16]
Q4: My reaction works well with one substrate, but the stereoselectivity drops with a different one. Why?
A4: The stereochemical outcome of a reaction is highly dependent on the specific interactions between the catalyst and both the nucleophile and the electrophile in the transition state. A change in the structure of either substrate can alter these interactions, leading to a change in stereoselectivity. It is often necessary to re-optimize the reaction conditions (catalyst, solvent, temperature) for each new substrate.
Data Presentation
Table 1: Comparison of Chiral Catalysts for the Asymmetric aza-Baylis-Hillman Reaction
| Catalyst Type | Example Catalyst | Activated Olefin | Yield (%) | ee (%) | Reference |
| Chiral Phosphine | (R)-2'-diphenylphosphanyl-[1,1']binaphthalenyl-2-ol | Methyl vinyl ketone | Good | 70-95 | [5] |
| Chiral Phosphine | (R)-2'-diphenylphosphanyl-[1,1']binaphthalenyl-2-ol | Phenyl acrylate | 60-97 | 52-77 | [5] |
| Chiral Tertiary Amine | 3-hydroxyquinuclidine | This compound | - | - | [9] |
| Pyrrolidine-based | (S)-N-(2,4-Dinitrophenyl)pyrrolidine-2-carboximide | Mthis compound | - | - | [9] |
Note: Yields and ee values are highly substrate-dependent. This table provides a general comparison.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of a β-Ketoester to this compound using a Cinchona Alkaloid-Derived Catalyst
This protocol is a generalized procedure based on common practices in organocatalytic Michael additions.[17]
-
Preparation:
-
To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the cinchona alkaloid-derived catalyst (e.g., a thiourea derivative, 0.01-0.1 mmol, 1-10 mol%).
-
Add the β-ketoester (1.2 mmol, 1.2 equivalents).
-
Add the solvent (e.g., toluene or CH₂Cl₂, 1.0 mL).
-
-
Reaction:
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add this compound (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guide for developing a chiral HPLC method.[18][19]
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point for many this compound derivatives.[12]
-
-
Mobile Phase Screening:
-
For normal phase chromatography, start with a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 hexane:IPA).[19]
-
For acidic compounds, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%). For basic compounds, add a basic modifier like diethylamine (DEA) (e.g., 0.1%).[19]
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the resolution and retention time. Increasing the alcohol content will generally decrease retention time.
-
Optimize the flow rate (typically 0.5-1.5 mL/min).
-
If necessary, try different alcohol modifiers (e.g., ethanol, n-propanol).
-
-
Analysis:
-
Inject a solution of the purified product.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizations
Mechanism of the Baylis-Hillman Reaction
Caption: Stepwise mechanism of the amine-catalyzed Baylis-Hillman reaction.[20]
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
- Shi, M., Chen, L.-H., & Li, C.-Q. (2005). Multifunctional Chiral Phosphine Organocatalysts in Catalytic Asymmetric Morita−Baylis−Hillman and Related Reactions. Accounts of Chemical Research, 38(11), 855-867. [Link]
- Recent Advances in Asymmetric Catalysis by Chiral Phosphines. (2020). Royal Society of Chemistry. [Link]
- Li, H., Wang, Y., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. [Link]
- Mallojjala, S. C., et al. (2019). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 141(42), 16869-16881. [Link]
- Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. (2015). Royal Society of Chemistry. [Link]
- Shi, M., Chen, L.-H., & Li, C.-Q. (2005). Chiral Phosphine Lewis Bases Catalyzed Asymmetric aza-Baylis−Hillman Reaction of N-Sulfonated Imines with Activated Olefins. Journal of the American Chemical Society, 127(12), 3790-3800. [Link]
- Perrino, M., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Semantic Scholar. [Link]
- Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894. [Link]
- Dixon, D. J., et al. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 772-785. [Link]
- Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. (2016). Taylor & Francis Online. [Link]
- Zhang, Y., et al. (2013). Organocatalytic conjugate-addition polymerization of linear and cyclic acrylic monomers by N-heterocyclic carbenes: mechanisms of chain initiation, propagation, and termination. Journal of the American Chemical Society, 135(49), 18349-18362. [Link]
- Dell'Amico, L., et al. (2015). A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. Angewandte Chemie International Edition, 54(48), 14457-14461. [Link]
- Dale, J. A., & Wolf, C. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-316. [Link]
- Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. (2016). Semantic Scholar. [Link]
- Aza-Michael addition of secondary amine to this compound. (2018).
- Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews, 103(3), 811-892. [Link]
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Cambridge Open Engage. [Link]
- Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as. (n.d.). ChemRxiv. [Link]
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2018).
- Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. (n.d.). Hampden-Sydney College. [Link]
- Michael addition of phthalhydrazide to this compound (as the model reaction) at 90°C. (2017).
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. [Link]
- Solvent and Temperature Effects in the Radiation-Initiated Synthesis of Stereoregular Poly(methacrylic acid). (1985).
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008).
- NMR Chiral solvating agents. (2015).
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
- Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. (2007). Arkivoc. [Link]
- Buback, M. (2015). Solvent Effects on Acrylate kp in Organic Media: A Response.
- Acrylates. (n.d.). Carnegie Mellon University. [Link]
- Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. (2024). RSC Publishing. [Link]
- Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. (2024). Cambridge Open Engage. [Link]
- Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews, 103(3), 811-892. [Link]
- Chiral HPLC Separ
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002).
- Chiral Drug Separ
- Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. [Link]
- Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. (2025). Cambridge Open Engage. [Link]
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Validation & Comparative
A Comparative Guide to Ethyl Acrylate and Methyl Acrylate in Copolymerization for Pharmaceutical Applications
In the realm of polymer science, particularly for applications in drug delivery and medical devices, the choice of monomers is a critical determinant of the final product's performance. Among the versatile family of acrylates, ethyl acrylate (EA) and mthis compound (MA) are two of the most fundamental building blocks for a wide array of copolymers. Their subtle structural differences give rise to significant variations in the physicochemical properties of the resulting polymers, impacting everything from drug release kinetics to mechanical integrity and biocompatibility. This guide provides a comprehensive comparative analysis of EA and MA in copolymerization, offering insights into their reactivity, the properties of their copolymers, and practical guidance on their synthesis and characterization, with a special focus on their relevance to the pharmaceutical sciences.
Monomer Properties: A Tale of Two Esters
At first glance, this compound and mthis compound appear remarkably similar, differing only by a single methylene group in their ester side chain. However, this seemingly minor variation has profound implications for the resulting polymer's characteristics.
| Property | Mthis compound (MA) | This compound (EA) |
| Chemical Formula | C4H6O2 | C5H8O2 |
| Molar Mass | 86.09 g/mol | 100.12 g/mol |
| Boiling Point | 80 °C | 99.4 °C |
| Glass Transition Temp. (Tg) of Homopolymer | +10 °C | -24 °C |
The most striking difference lies in the glass transition temperature (Tg) of their respective homopolymers. Poly(mthis compound) (PMA) has a Tg of +10 °C, rendering it a relatively hard and brittle material at room temperature.[1] In contrast, poly(this compound) (PEA) possesses a much lower Tg of -24 °C, making it a soft, tacky, and rubbery polymer at ambient conditions.[2][3] This fundamental difference in Tg is a key consideration when designing copolymers for specific applications. For instance, in the development of transdermal patches, a lower Tg is often desirable for good adhesion to the skin, making EA a more suitable candidate in many cases. Conversely, for creating harder, more rigid matrices for controlled-release tablets, MA can be the preferred choice.[1]
Copolymerization Kinetics and Reactivity Ratios
The behavior of monomers in a copolymerization reaction is governed by their reactivity ratios, which describe the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. The reactivity ratios for the copolymerization of mthis compound (M1) and this compound (M2) have been reported to be r1 = 0.43 and r2 = 0.62 in one study.[4] These values, both being less than 1, indicate a tendency towards the formation of a random copolymer, with a slight inclination for cross-propagation over homopropagation. This means that a growing chain ending in a mthis compound unit has a slight preference for adding an this compound unit, and vice versa.
The practical implication of these reactivity ratios is that the resulting copolymer will have a relatively homogeneous distribution of both monomer units along the polymer chain, which is often desirable for achieving consistent material properties. The microstructure of the copolymer, in turn, dictates its macroscopic properties. For example, a random distribution of EA and MA units will result in a single glass transition temperature that is intermediate to that of the two homopolymers, and its value can be tailored by adjusting the monomer feed ratio.
Properties of this compound-Mthis compound Copolymers
The true power of copolymerizing EA and MA lies in the ability to fine-tune the properties of the resulting material by simply varying the monomer ratio.
Thermal Properties
The glass transition temperature (Tg) of poly(this compound-co-mthis compound) copolymers can be predicted with reasonable accuracy using the Fox equation:
1/Tg = w1/Tg1 + w2/Tg2
where w1 and w2 are the weight fractions of the two monomers, and Tg1 and Tg2 are the glass transition temperatures of the respective homopolymers. This relationship allows for the precise control of the copolymer's Tg, which is critical for applications such as pressure-sensitive adhesives and film coatings for tablets.
Thermogravimetric analysis (TGA) of these copolymers typically shows a single-step degradation profile, with the onset of degradation occurring at temperatures above 300°C, indicating good thermal stability for most pharmaceutical processing applications.[5]
Mechanical Properties
The mechanical properties of EA-MA copolymers are directly related to their composition. As the proportion of this compound increases, the copolymer becomes softer, more flexible, and more extensible, with a lower tensile strength and modulus. Conversely, increasing the mthis compound content leads to a harder, more rigid material with higher tensile strength and modulus. This tunability is particularly valuable in applications requiring a specific balance of flexibility and strength, such as in the design of flexible films for transdermal drug delivery systems or coatings for medical devices.
Applications in Drug Delivery
Copolymers of this compound and mthis compound are extensively used in the pharmaceutical industry, most notably in the form of aqueous dispersions, such as the well-known Eudragit® NE 30 D.[6] This is an aqueous dispersion of a copolymer of this compound and methyl methacrylate.[7] These copolymers are valued for their pH-independent swelling and permeability, making them ideal for creating sustained-release formulations.[8]
Controlled Release Formulations
The neutral nature of the ester groups in EA and MA copolymers means that their swelling and drug permeability are not affected by the pH of the surrounding environment. This is a significant advantage for oral drug delivery systems, as it allows for a consistent drug release profile as the dosage form transits through the gastrointestinal tract with its varying pH conditions. The rate of drug release from these copolymer matrices is primarily controlled by diffusion and can be modulated by adjusting the copolymer composition and the thickness of the coating or matrix. Several studies have demonstrated the successful formulation of extended-release tablets for various drugs using Eudragit NE 30 D.[9][10]
Taste Masking
The film-forming properties of EA-MA copolymers are also utilized for taste masking of bitter active pharmaceutical ingredients (APIs).[11] By coating the drug particles with a thin layer of the copolymer, the unpleasant taste can be effectively masked, improving patient compliance, particularly in pediatric and geriatric populations. The efficiency of taste masking is dependent on the thickness and integrity of the polymer coating.
Experimental Section: Synthesis and Characterization of this compound-Mthis compound Copolymers via Emulsion Polymerization
This section provides a detailed protocol for the synthesis of a series of P(EA-co-MA) copolymers with varying monomer ratios via emulsion polymerization, followed by their characterization.
Materials
-
This compound (EA), inhibitor-free
-
Mthis compound (MA), inhibitor-free
-
Sodium Dodecyl Sulfate (SDS), emulsifier
-
Potassium Persulfate (KPS), initiator
-
Deionized Water
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of P(EA-co-MA).
Synthesis Protocol (Example for a 50:50 EA:MA copolymer)
-
Aqueous Phase Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermometer, dissolve 1.0 g of SDS in 200 mL of deionized water.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a monomer emulsion by mixing 25 g of this compound and 25 g of mthis compound with 50 mL of deionized water and 0.5 g of SDS. Stir vigorously to form a stable emulsion.
-
Initiator Solution Preparation: Dissolve 0.5 g of KPS in 20 mL of deionized water.
-
Polymerization:
-
Heat the aqueous phase in the reactor to 70°C under a gentle stream of nitrogen while stirring at 200 rpm.
-
Once the temperature is stable, add 10% of the monomer emulsion to the reactor to form a seed latex.
-
After 15 minutes, add the initiator solution to the reactor.
-
Gradually add the remaining monomer emulsion to the reactor over a period of 3 hours using a dropping funnel.
-
After the addition is complete, continue the reaction at 70°C for another 2 hours to ensure complete monomer conversion.
-
-
Purification: Cool the resulting latex to room temperature. The latex can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers, initiator, and emulsifier. The purified copolymer can be isolated by freeze-drying.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying the characteristic carbonyl stretching vibrations of the ester groups.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to the protons of the ethyl and methyl groups.[12]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.[15][16]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) of the copolymer.
Logical Relationship in Monomer Selection
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A Comparative Guide to the Polymer Properties of Ethyl Acrylate and Butyl Acrylate for Scientific Applications
In the realm of polymer science, particularly in the development of materials for coatings, adhesives, and drug delivery systems, the choice of monomer is a critical determinant of the final polymer's performance characteristics. Among the versatile family of polyacrylates, poly(ethyl acrylate) (PEA) and poly(butyl acrylate) (PBA) are two of the most commonly utilized homopolymers. While structurally similar, the seemingly minor difference in their ester side-chain length—an ethyl versus a butyl group—imparts significant and distinct macroscopic properties to the resulting polymers. This guide provides an in-depth technical comparison of the properties of PEA and PBA, offering researchers, scientists, and drug development professionals the foundational knowledge and experimental frameworks to select the optimal polymer for their specific application.
Monomer Structure and its Influence on Polymer Properties
The fundamental difference between this compound and butyl acrylate lies in the length of the alkyl ester group attached to the acrylate backbone. This compound possesses a two-carbon ethyl group, while butyl acrylate has a four-carbon butyl group. This seemingly small variation in molecular architecture has a profound impact on the resulting polymer's chain mobility, intermolecular forces, and, consequently, its bulk properties.
The longer, more flexible butyl side chain in PBA introduces a greater degree of steric hindrance, pushing the polymer chains further apart. This increased intermolecular distance reduces the effectiveness of van der Waals forces between chains. Furthermore, the flexible butyl group acts as an "internal plasticizer," enhancing the segmental motion of the polymer backbone. In contrast, the shorter ethyl group in PEA allows for closer chain packing and less restricted backbone movement, resulting in a more rigid polymer.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Influence of monomer side-chain length on polymer properties.
Comparative Physicochemical and Thermal Properties
The most direct consequence of the differing side-chain lengths is observed in the thermal properties of PEA and PBA, particularly their glass transition temperatures (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Property | Poly(this compound) (PEA) | Poly(butyl acrylate) (PBA) | Rationale for Difference |
| Glass Transition Temperature (Tg) | -8°C to -24°C[1][2] | Approximately -54°C[3] | The longer butyl side chain in PBA increases free volume and segmental mobility, acting as an internal plasticizer and significantly lowering the Tg. |
| Appearance | Colorless solid[2] | Colorless, soft resin | Reflects the difference in their physical state at room temperature, with PBA being well above its Tg. |
| Density | ~1.13 g/cm³[2] | ~1.05 g/cm³ | The less efficient chain packing in PBA due to the bulkier side group results in a lower density. |
| Thermal Stability | Decomposition onset is generally at a higher temperature than PBA. | Generally less thermally stable than PEA. | The C-O bond in the ester group is a potential site for thermal degradation. The specific degradation pathway can be influenced by the alkyl group. |
Mechanical Performance: A Tale of Two Flexibilities
The differences in Tg and intermolecular forces directly translate to distinct mechanical behaviors. PEA is a relatively harder and more rigid material at room temperature, while PBA is soft, flexible, and tacky.
| Mechanical Property | Poly(this compound) (PEA) | Poly(butyl acrylate) (PBA) | Significance in Applications |
| Tensile Strength | Higher | Lower | PEA is suitable for applications requiring some structural integrity, while PBA is preferred for its flexibility. |
| Elongation at Break | Lower | Higher | PBA can undergo significant deformation before breaking, making it ideal for applications requiring high flexibility and conformability. |
| Young's Modulus | Higher | Lower | The higher modulus of PEA indicates greater stiffness, whereas the lower modulus of PBA is characteristic of a soft, rubbery material. |
These properties are often tailored by copolymerizing this compound and butyl acrylate with other monomers to achieve a desired balance of hardness, flexibility, and adhesion.
Adhesive Properties: The Impact of Tack and Peel
The low Tg of PBA makes it an excellent candidate for pressure-sensitive adhesives (PSAs). At room temperature, it exists in a rubbery state, allowing it to readily wet surfaces and form strong adhesive bonds with minimal pressure. PEA, being closer to its glassy state at room temperature, exhibits significantly lower tack.
| Adhesive Property | Poly(this compound) (PEA) | Poly(butyl acrylate) (PBA) | Relevance in Adhesive Formulations |
| Tack | Low | High[4] | PBA is a foundational polymer for many PSAs due to its inherent tackiness. PEA is often used as a comonomer to increase the shear strength and temperature resistance of an adhesive. |
| Peel Strength | Moderate | High | The ability of PBA to deform and dissipate energy during peeling contributes to its high peel strength. |
| Shear Strength | Higher | Lower | The stronger intermolecular forces in PEA provide greater cohesive strength, leading to higher shear resistance. |
Experimental Protocols for Polymer Characterization
To empirically determine and compare the properties of PEA and PBA, a suite of standardized analytical techniques is employed. The following sections detail the methodologies for key analyses.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC is a fundamental technique for measuring the Tg of a polymer.
-
Objective: To determine the temperature at which the polymer undergoes a transition from a glassy to a rubbery state.
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the Tg (e.g., 50°C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions as the first. The Tg is determined from the inflection point of the step change in the heat flow curve of the second heating scan.[5][6]
-
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: DSC workflow for Tg determination.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.
-
Objective: To determine the onset temperature of thermal degradation.
-
Protocol:
-
Place a 10-20 mg sample of the polymer into a TGA pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[7][8]
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
-
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: TGA workflow for thermal stability analysis.
Mechanical Testing: Tensile Properties
The tensile properties of polymer films are typically evaluated using a universal testing machine according to ASTM D882.[3][9][10][11][12]
-
Objective: To measure tensile strength, elongation at break, and Young's modulus.
-
Protocol:
-
Prepare rectangular film specimens of the polymer with uniform width and thickness.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
-
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for tensile testing of polymer films.
Adhesive Performance Evaluation
Peel Adhesion (ASTM D3330)
This test measures the force required to peel an adhesive tape from a standard test panel at a specified angle and speed.[13][14][15][16][17]
-
Objective: To quantify the peel strength of the adhesive.
-
Protocol:
-
Apply a strip of the adhesive-coated film to a standard test panel (e.g., stainless steel) using a controlled pressure.
-
Dwell for a specified time to allow the adhesive bond to develop.
-
Mount the test panel in a fixture on a universal testing machine.
-
Peel the tape from the panel at a 180° or 90° angle at a constant speed.
-
Record the force required to peel the tape.
-
Tack (ASTM D3121 - Rolling Ball Method)
This method provides a comparative measure of the "quick stick" of an adhesive.[18][19][20]
-
Objective: To assess the initial adhesion or tack of the polymer.
-
Protocol:
-
A steel ball is released from the top of an inclined track.
-
The ball rolls down the incline and onto a horizontal surface coated with the adhesive.
-
The tack is inversely related to the distance the ball travels before stopping.
-
Shear Strength (ASTM D1002)
This test determines the ability of an adhesive to resist static forces applied in the plane of the bond.[1][2][21][22][23]
-
Objective: To measure the cohesive strength of the adhesive.
-
Protocol:
-
Prepare a single-lap-joint specimen by bonding two substrates (e.g., metal plates) with the adhesive.
-
Allow the adhesive to cure under specified conditions.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load to the specimen until the bond fails.
-
The shear strength is calculated by dividing the failure load by the bond area.
-
Conclusion: Selecting the Right Polyacrylate for Your Needs
The choice between this compound and butyl acrylate is fundamentally a decision between rigidity and flexibility, and between moderate and high adhesion. Poly(this compound) offers greater hardness, and higher cohesive strength, making it a valuable component in formulations where durability and resistance to shear are important. In contrast, poly(butyl acrylate) provides exceptional flexibility, softness, and tack, rendering it the polymer of choice for many pressure-sensitive adhesive applications.[24]
For the researcher, scientist, or drug development professional, a thorough understanding of these differences, supported by empirical data from the standardized tests outlined in this guide, is paramount for the rational design and optimization of polymer-based materials. By leveraging the distinct properties of PEA and PBA, and through their judicious use in copolymers, a vast spectrum of performance characteristics can be achieved to meet the demands of a wide array of scientific and industrial applications.
References
- ASTM D3121-17, Standard Test Method for Tack of Pressure-Sensitive Adhesives by Rolling Ball, ASTM International, West Conshohocken, PA, 2017, www.astm.org
- ASTM D3330 / D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018, www.astm.org
- ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019, www.astm.org
- ASTM D3121 - 17 Standard Test Method for Tack of Pressure-Sensitive Adhesives by Rolling Ball. Labthink.
- Wikipedia. Poly(this compound).
- ZwickRoell. ASTM D3330 peel test: peel resistance of adhesive tape.
- Labthink. Rolling Ball Tack Tester - ASTM D3121 Standard Test Method for Tack of Pressure-Sensitive Adhesives by Rolling Ball.
- Industrial Physics. Bond Strength ASTM D1002 Testing.
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- Micom Laboratories. ASTM D1002 Testing Services for Adhesive Shear Strength.
- ASTM D 3330/D 3330M – 02 - Standard Test Method for - Peel Adhesion of Pressure-Sensitive Tape 1.
- Cell Instruments. ASTM D3330 Peel Adhesion Test Method.
- TestResources. Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals.
- Intertek. Tensile Properties (Sheet) ASTM D882.
- WTS Machinery. ASTM D882 Guide: Tensile Testing of Thin Plastic Films.
- ZwickRoell. ASTM D882| film tensile test.
- ADMET. ASTM D882 Thin Plastic Film Tensile Testing.
- Saicheng Instrument. ASTM D882 Tensile Properties Test for Thin Plastic Sheeting.
- Taylor & Francis Online. Studies on the Thermal Degradation of Acrylic Polymers by Simultaneous Autostep TG/DTA: Journal of Macromolecular Science, Part A: Vol 34, No 2.
- EAG Laboratories. DSC Analysis of Polymers | Thermal.
- YouTube. How Is DSC Used In Polymer Science? - Chemistry For Everyone.
- YouTube. Thermogravimetric Analysis (TGA) For Polymers Explained!!!.
- EAG Laboratories. Thermal Analysis Techniques | Polymers.
- Mallard Creek Polymers. What is tack, peel, & shear?.
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Ethyl Acrylate
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl acrylate is paramount. This volatile monomer, widely used in the synthesis of polymers for paints, resins, and adhesives, is also a compound of interest due to its potential health effects[1][2][3][4]. Consequently, robust and validated analytical methods are crucial for quality control, environmental monitoring, and safety assessment. This guide provides an in-depth comparison of the primary analytical techniques for this compound quantification, supported by experimental data and procedural insights to aid in method selection and implementation.
The Imperative for Validated Methods
Before delving into specific methodologies, it is essential to understand the framework of analytical method validation. Regulatory bodies and quality standards, such as those outlined by the International Council for Harmonisation (ICH), mandate a series of validation characteristics to ensure a method is fit for its intended purpose[5][6][7][8][9]. These parameters, including specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification), form the bedrock of reliable analytical data.
Gas Chromatography (GC): The Workhorse for Volatile Monomer Analysis
Gas chromatography stands as the most prevalent and well-documented technique for the determination of this compound, owing to the compound's volatility[10]. This method offers excellent separation efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which is highly responsive to organic compounds.
Comparative GC Methods for this compound Quantification
Several standardized GC methods have been developed by regulatory and standards organizations. Below is a comparison of key methods:
| Method | Matrix | Sample Collection | Desorption/Solvent | Key Performance Characteristics |
| OSHA Method 92 [11] | Air | Glass sampling tubes with 4-tert-butylcatechol (TBC) coated coconut shell charcoal | Carbon disulfide (CS₂) | Reliable Quantitation Limit: 80 µg/m³ (20 ppb)Standard Error of Estimate: 5.14% |
| NIOSH Method 1450 [12][13] | Air | Charcoal adsorbent | Carbon disulfide (CS₂) | Detection Limit: 2 µg per sample |
| GC-FID for Latex Resin [1][2] | Latex Resin | Direct dilution | Methanol | LOD: 0.001% w/wLOQ: 0.003% w/wLinearity (R²): > 0.99Recovery: > 85%RSD: < 10% |
| ASTM D3362 [14][15] | Acrylate Esters | Direct injection | - | Purity determination of this compound |
Experimental Workflow: GC-FID Analysis of this compound in Air (Based on OSHA Method 92)
The following diagram illustrates the typical workflow for analyzing this compound in an air sample. The use of TBC-coated charcoal is a critical choice to ensure the stability of the collected this compound, preventing polymerization and improving desorption efficiency, especially at low concentrations[11].
Caption: Workflow for GC-FID analysis of this compound in air.
Detailed Protocol: GC-FID Quantification of Residual this compound in Latex Resin
This protocol is adapted from a validated method for determining free this compound monomer in a commercial latex resin[1][2]. The choice of methanol as a diluent is effective for solubilizing the latex and extracting the monomer.
1. Preparation of Standards and Samples:
-
Stock Standard (1.0% w/w): Accurately weigh and dissolve a known amount of this compound in methanol.
-
Calibration Standards (0.005% to 0.015% w/w): Prepare a series of standards by diluting the stock standard with methanol.
-
Sample Preparation: Accurately weigh approximately 5.0 g of the latex resin into a 10 mL vial. Dilute with methanol to the mark.
-
Fortified Samples (for Accuracy/Precision): Spike known amounts of the stock standard into blank latex matrix at different concentration levels (e.g., 0.005%, 0.010%, and 0.015% w/w)[1].
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent HP-5 or equivalent system equipped with a flame ionization detector.
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a flow rate of approximately 4.8 mL/min.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 275 °C
-
Oven Program: Initial temperature of 40 °C for 4 minutes, ramp at 4 °C/min to 68 °C, then ramp at 3 °C/min to 92 °C[1].
-
-
Injection Volume: 2 µL with a split ratio of 1:25.
3. Data Analysis:
-
An internal or external standard method can be used for quantification.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly in complex matrices where direct injection into a hot GC inlet might be problematic[10][16]. HPLC avoids the high temperatures of GC, which can be beneficial for thermally labile samples or when analyzing for acrylates alongside non-volatile components[16].
Considerations for HPLC Method Development
A typical HPLC method for this compound would involve a reverse-phase separation. The choice of a C18 column is common for retaining non-polar to moderately polar analytes like this compound.
Caption: General workflow for HPLC analysis of this compound.
Representative HPLC Protocol for Acrylate Compounds
The following is a generalized protocol based on methods for analyzing various acrylate compounds in complex matrices[16][17].
1. Sample and Standard Preparation:
-
Prepare stock and working standards of this compound in a suitable solvent like methanol or acetonitrile.
-
Extract the sample with the chosen solvent, potentially using sonication to improve extraction efficiency[16].
-
Filter the extracts through a 0.45 µm filter to remove particulates before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump and a UV or Diode Array Detector (DAD).
-
Column: ZORBAX SB-AQ (250 mm x 4.6 mm, 5 µm) or a similar C18 column[16].
-
Mobile Phase: A gradient of acetonitrile and water is typically effective[16][18].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm, where acrylates exhibit UV absorbance[16].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Method Comparison and Selection Rationale
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Best Suited For | Volatile and semi-volatile compounds. Ideal for air monitoring and purity analysis of volatile esters[11]. | Less volatile compounds or thermally unstable analytes. Can be used for complex matrices like plastic food contact materials[16]. |
| Advantages | High resolution and sensitivity for volatile compounds. Well-established and standardized methods are available (OSHA, NIOSH, ASTM)[11][12][19]. | Avoids high temperatures, preventing degradation of thermally labile compounds. Can analyze a wider range of compounds in a single run. |
| Disadvantages | Not suitable for non-volatile or thermally unstable compounds. Requires derivatization for some analytes. | Lower resolution for highly volatile compounds compared to GC. Can be less sensitive for analytes with poor chromophores. |
| Typical LOD/LOQ | Can achieve low µg/m³ or sub-ppm levels[11][12]. | Typically in the mg/kg or low mg/L range, depending on the sample and detector[16][17]. |
The choice between GC and HPLC is fundamentally driven by the analyte's properties and the sample matrix. For the quantification of residual this compound, a volatile monomer, Gas Chromatography is generally the superior and more established technique . Its high sensitivity and the availability of validated, standardized methods from bodies like OSHA and ASTM make it the method of choice for most applications, including air quality monitoring and quality control of raw materials. HPLC serves as a valuable alternative, particularly when this compound needs to be quantified alongside non-volatile components in a complex sample matrix where thermal degradation is a concern.
Conclusion
The accurate quantification of this compound is a critical analytical task in various scientific and industrial fields. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most robust, sensitive, and widely validated method for this purpose. Standardized protocols from OSHA, NIOSH, and ASTM provide a solid foundation for method implementation. While HPLC offers a viable alternative for specific applications, GC remains the gold standard. The selection of the most appropriate method should always be guided by the specific analytical problem, including the matrix, the expected concentration range, and the available instrumentation, all within a framework of rigorous method validation to ensure data of the highest integrity.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer this compound Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry, 10(39), 100-112.
- Occupational Safety and Health Administration. (1991, December). This compound - Mthis compound (Method 92).
- ResearchGate. (2022, November). Analytical Method for Residual Monomer this compound Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection.
- ASTM International. (1993). ASTM D3594-93 - Standard Test Method for Copolymerized this compound In Ethylene-Ethyl Acrylate Copolymers.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. Exposure Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates.
- ASTM International. D3362 Standard Test Method for Purity of Acrylate Esters by Gas Chromatography.
- Unbounded. (n.d.). [Chemical Knowledge]:Detection Method and Analysis Technology of this compound.
- ASTM International. Standard Test Method for Purity of Acrylate Esters by Gas Chromatography.
- U.S. Environmental Protection Agency. (2020, October 7). Method 311—Analysis of Hazardous Air Pollutant Compounds in Paints and Coatings by Direct Injection into a Gas Chromatograph.
- BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- ASTM International. (2000). ASTM D3362-93(2000) - Standard Test Method for Purity of Acrylate Esters by Gas Chromatography.
- BioPharma Spec. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ASTM International. (2023, August 3). D3548 Standard Specification for this compound.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ASTM International. (2025, June 1). ASTM D3362-25 - Standard Test Method for Purity of Acrylate Esters by Gas Chromatography.
- Occupational Safety and Health Administration. (2020, December 28). This compound.
- Centers for Disease Control and Prevention. This compound - NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health. (2018, August 3). NIOSH Manual of Analytical Methods - 2552.pdf/3.
- Occupational Safety and Health Administration. (1995, January). 2-Ethylhexyl acrylate (Method PV2026).
- Centers for Disease Control and Prevention. methyl and ethyl methacrylate 2537 | niosh.
- E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
- National Institutes of Health. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
- ResearchGate. (2025, August 6). Determination of two acrylates in environmental water by high performance liquid chromatography.
- U.S. Environmental Protection Agency. This compound.
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A Comparative Guide to Determining Ethyl Acrylate Purity: A GC-MS Protocol-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers and pharmaceutical intermediates, the purity of reagents is paramount. Ethyl acrylate, a common building block, is no exception. Ensuring its purity is critical for reaction efficiency, product quality, and safety. This guide provides a detailed protocol for the determination of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique. We will delve into the rationale behind the methodological choices, present a comprehensive, step-by-step protocol, and compare its performance with High-Performance Liquid Chromatography (HPLC), offering a holistic view for informed decision-making in your laboratory.
The Rationale for GC-MS in Purity Assessment
Gas Chromatography is an ideal separation technique for volatile and semi-volatile compounds like this compound.[1] The choice of a mass spectrometer as the detector provides an unparalleled level of specificity and sensitivity. Unlike detectors like the Flame Ionization Detector (FID), which primarily quantifies compounds, the MS detector provides structural information, allowing for the confident identification of impurities, even at trace levels. This dual capability of separation and identification makes GC-MS a "gold standard" for purity analysis.
I. Primary Protocol: Purity Determination of this compound by GC-MS
This protocol is designed to provide a robust and reliable method for quantifying the purity of this compound and identifying potential impurities.
A. Experimental Workflow
The overall workflow for the GC-MS analysis is depicted below:
Caption: Workflow for this compound Purity Analysis by GC-MS.
B. Step-by-Step Methodology
1. Materials and Reagents:
-
This compound sample
-
Certified reference standard of this compound (≥99.5% purity)
-
High-purity solvent (e.g., Dichloromethane, HPLC grade)
-
Helium (carrier gas, 99.999% purity)
-
Autosampler vials with septa
2. Instrumentation:
A gas chromatograph equipped with a mass selective detector is required. The following parameters are recommended:
| Parameter | Setting | Rationale |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This column provides good separation for a wide range of volatile and semi-volatile organic compounds, including potential impurities in this compound.[2] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to avoid overloading the column and detector. |
| Injection Volume | 1 µL | A standard injection volume for this type of analysis. |
| Carrier Gas | Helium | An inert gas that is compatible with the MS detector. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation efficiency. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Mass Scan Range | 35 - 350 amu | Covers the mass range of this compound and expected impurities. |
3. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by accurately diluting the certified reference standard of this compound in the chosen solvent. A typical concentration range would be 10, 50, 100, 250, and 500 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dilute it with the solvent to a concentration within the calibration range.
4. Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire the data in full scan mode.
5. Data Analysis and Purity Calculation:
-
Integrate the peak areas of this compound and all identified impurities in the chromatogram.
-
Calculate the purity of the this compound sample using the area normalization method:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
For a more accurate quantification, a calibration curve can be constructed by plotting the peak area of the this compound standard versus its concentration. The concentration of the this compound in the sample can then be determined from this curve.
C. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[3] Key validation parameters include:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of this compound and its known impurities. | To ensure that the signal measured is only from the compound of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. | To demonstrate a proportional relationship between concentration and instrument response. |
| Accuracy | Recovery of 98-102% for spiked samples. | To measure the closeness of the experimental value to the true value.[3] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected.[3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] |
| Robustness | Consistent results with small, deliberate variations in method parameters (e.g., flow rate, temperature). | To demonstrate the reliability of the method with respect to minor variations in experimental conditions. |
II. Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of acrylates.[4] The choice between the two depends on the specific requirements of the analysis.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and interaction with the stationary phase. | Separation based on polarity and interaction with the stationary and mobile phases. |
| Applicability | Ideal for volatile and semi-volatile compounds like this compound.[1] | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Simple dilution in a volatile solvent. | May require more complex sample preparation and mobile phase selection. |
| Sensitivity | Generally very high, especially in Selected Ion Monitoring (SIM) mode. | Sensitivity is dependent on the detector used (e.g., UV, DAD). |
| Identification | Provides definitive identification through mass spectral libraries. | Identification is based on retention time, which is less specific. |
| Common Impurities | Can readily separate and identify other volatile impurities. | May be better for non-volatile or polymeric impurities. |
Expert Insight: For the specific task of determining the purity of this compound and identifying volatile organic impurities, GC-MS is the superior choice due to its high resolution for volatile compounds and the definitive identification provided by the mass spectrometer. HPLC may be a complementary technique if non-volatile or polymeric impurities are suspected.
III. Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The use of a certified reference standard ensures the accuracy of quantification. The specificity of the MS detector provides confidence in the identity of the main component and any impurities. Regular system suitability tests, including checks on peak shape, resolution, and signal-to-noise ratio, should be performed to ensure the continued performance of the instrument.
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently implement a robust GC-MS method for the accurate determination of this compound purity, ensuring the quality and consistency of their work.
References
- ASTM D3362-93(2000)
- Nichele, A. C. M., & dos Santos, J. H. Z. (2023). Analytical Method for Residual Monomer this compound Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry, 10(39), 100-112.
- Wang, J., et al. (2015). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction].
- AALBORG University. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(22), 5489–5504.
- Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- PubChem. (n.d.). This compound.
- Restek. (n.d.). This compound.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive.
- Chen, Y., et al. (2019). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. Food Analytical Methods, 12(11), 2535-2543.
- Liu, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 233, 02045.
- Li, Y., et al. (2018). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 53, 03008.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Otero, V., et al. (2014). Acrylic and Vinyl Resins Identification by Pyrolysis-Gas Chromatography/Mass Spectrometry: A Study of Cases in Modern Art Conservation. Analytical Letters, 47(11), 1870-1886.
- Google Patents. (n.d.). CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography.
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A Senior Application Scientist's Guide to Measuring the Glass Transition Temperature of Poly(ethyl acrylate) Using DSC
This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) and alternative methods for determining the glass transition temperature (Tg) of poly(ethyl acrylate) (PEA). It is intended for researchers, scientists, and professionals in drug development who rely on accurate thermal analysis for material characterization.
The Significance of Glass Transition in Poly(this compound)
Poly(this compound) is a versatile acrylate polymer with a wide range of applications, including in coatings, adhesives, textiles, and as a component in biocompatible copolymer membranes.[1][2][3][4] Its physical state, and therefore its performance in these applications, is critically dependent on its glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.[5][6][7] For PEA, which has a low glass transition temperature, typically reported between -8 °C and -24 °C, this transition dictates its flexibility and rubber-like properties at room temperature.[8] Accurate determination of the Tg is therefore essential for predicting material behavior, ensuring product stability, and optimizing processing conditions.
Differential Scanning Calorimetry (DSC) as the Primary Method
DSC is the most common and widely accepted method for measuring the glass transition temperature of polymers. The technique works by measuring the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9][10] At the glass transition, there is a change in the heat capacity of the polymer, which manifests as a step-like change in the DSC thermogram.[9]
Causality Behind Experimental Choices in DSC
The accuracy and reproducibility of DSC measurements are highly dependent on the experimental parameters chosen. Understanding the reasoning behind these choices is crucial for obtaining reliable data.
-
Heating and Cooling Rates: The glass transition is a kinetic event, meaning the observed Tg is dependent on the rate of heating or cooling.[11] Standard methods, such as ASTM D3418, often recommend a heating rate of 10 K/min or 20 K/min.[6][12] A faster heating rate can shift the apparent Tg to a higher temperature, while a slower rate may not provide a distinct enough transition for accurate measurement.[12][13][14] The choice of heating rate is a balance between sensitivity and resolution.
-
Sample Preparation: Proper sample preparation is paramount. A sample size of 10 to 15 milligrams is typically recommended.[6] The sample should be encapsulated in an aluminum pan to ensure good thermal contact with the sensor.
-
Thermal History: The thermal history of the polymer sample can significantly affect the measured Tg.[13] To erase previous thermal history, a common practice is to heat the sample above its Tg, cool it at a controlled rate, and then perform the measurement during a second heating scan. This procedure, often referred to as a "heat-cool-heat" cycle, ensures a more consistent and reproducible Tg value.[7]
Experimental Protocol: Determining Tg of PEA using DSC
This protocol is based on the principles outlined in ASTM D3418 for determining transition temperatures of polymers.[5][15]
1. Instrument Calibration:
- Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
2. Sample Preparation:
- Weigh 10-15 mg of the poly(this compound) sample into a standard aluminum DSC pan.
- Crimp the pan with a lid to encapsulate the sample.
- Prepare an empty, crimped aluminum pan to be used as a reference.
3. DSC Measurement (Heat-Cool-Heat Cycle):
- Place the sample pan and the reference pan into the DSC cell.
- First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., -50 °C) to a temperature above the Tg (e.g., 30 °C) at a controlled rate of 20 °C/min. This step erases the sample's prior thermal history.
- Cooling Scan: Cool the sample from 30 °C down to -50 °C at a controlled rate of 10 °C/min.
- Second Heating Scan: Heat the sample again from -50 °C to 30 °C at a rate of 20 °C/min. The glass transition temperature is determined from this second heating scan.
4. Data Analysis:
- The glass transition is observed as a step-like change in the heat flow curve.
- The Tg is typically reported as the midpoint of this transition, determined by the inflection point of the step.[11]
Below is a diagram illustrating the DSC experimental workflow for determining the glass transition temperature.
Caption: Workflow for Tg determination of PEA by DSC.
Comparison with Alternative Methods
While DSC is the most common technique, other methods can also be used to measure the glass transition.[16] Each method detects the Tg based on changes in a different material property.[13]
-
Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature and frequency.[17] It can detect the glass transition through changes in the storage modulus, loss modulus, and tan delta. DMA is often considered more sensitive than DSC for detecting weak transitions.[18]
-
Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature.[19] The glass transition is identified by a change in the coefficient of thermal expansion.[19] TMA is particularly useful for materials with high filler content where the change in heat capacity at the Tg may be too small to be detected by DSC.
-
Modulated DSC (MDSC): MDSC is an advanced DSC technique that superimposes a sinusoidal temperature modulation on the linear heating ramp.[16][13] This allows for the separation of reversing and non-reversing heat flow signals, which can help to resolve complex transitions and improve the sensitivity of Tg detection.[13]
The following diagram illustrates the logical relationship between these thermal analysis techniques for Tg measurement.
Caption: Comparison of thermal analysis techniques for Tg.
Data Presentation: DSC vs. Alternative Methods
The choice of technique can influence the measured Tg value. It is crucial to report the method and key experimental parameters alongside the results.
| Technique | Property Measured | Typical Tg Range for PEA (°C) | Advantages | Limitations |
| DSC | Change in Heat Capacity | -24 to -8 | Widely available, well-standardized (ASTM D3418) | Less sensitive for highly crystalline or filled polymers |
| DMA | Change in Viscoelastic Properties (Storage Modulus, Loss Modulus, Tan Delta) | Generally slightly higher than DSC | Very high sensitivity, provides information on mechanical properties | More complex sample preparation, results can be frequency-dependent |
| TMA | Change in Coefficient of Thermal Expansion | Often lower than DSC | Good for filled or composite materials | Requires a sample with a regular shape |
| MDSC | Reversing Heat Capacity | -24 to -8 | Can separate overlapping transitions, higher sensitivity than standard DSC | Longer experiment time, more complex data analysis |
Note: The typical Tg range for PEA can be influenced by factors such as molecular weight and measurement conditions.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the experimental protocol should be a self-validating system. This involves:
-
Regular Instrument Calibration: Ensures the accuracy of temperature and heat flow measurements.
-
Use of Reference Materials: Running a known polymer standard can verify the performance of the instrument and method.
-
Repeatability: Performing multiple measurements on the same sample to ensure the results are consistent.
-
Method Correlation: When possible, comparing the Tg obtained from DSC with a value from an alternative method like DMA can provide a higher level of confidence in the data.
Conclusion
Differential Scanning Calorimetry is a robust and reliable method for determining the glass transition temperature of poly(this compound). By understanding the principles behind the technique and carefully controlling the experimental parameters, researchers can obtain accurate and reproducible data that is critical for material characterization and product development. For more complex materials or when higher sensitivity is required, alternative techniques such as DMA, TMA, and MDSC offer complementary information. The selection of the most appropriate technique should be based on the specific properties of the material under investigation and the research question being addressed.
References
- ASTM D3418 - Applied Technical Services. (n.d.).
- Poly(this compound) | Polymer Data Handbook: Second Edition | Oxford Academic. (2023, October 31).
- DSC Glass Transition Analysis: Accurate Tg Detection - ResolveMass Laboratories Inc. (2025, October 8).
- Poly(this compound) - ResearchGate. (n.d.).
- This compound: Properties, Uses, and Benefits - Alpha Chemical Co. (2023, May 20).
- ASTM D3418 Transition Temperatures of Polymers by DSC - Testing Laboratory | Eurolab. (n.d.).
- Poly(this compound) - Wikipedia. (n.d.).
- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek. (n.d.).
- ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter - MaTestLab. (2025, November 25).
- exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082 - TA Instruments. (n.d.).
- Principles and Differences of Three Thermal Analysis Instruments for Testing Glass Transition Temperature (Tg) — A Case Study of DSC/TMA/DMA Testing on PMMA - Oreate AI Blog. (2025, December 16).
- Several Kinds of Thermal Analysis Technologies of Measuring Glass Transition Temperature - IJERA. (n.d.).
- How Does DSC Compare To Other Thermal Analysis Techniques? - Chemistry For Everyone - YouTube. (2025, July 23).
- Resin Formulators Glass Transition (TG) Testing Per ASTM D3418, D3386 & D4065. (n.d.).
- Influences of Heating and Cooling Rates on the DSC Measurement Result. (n.d.).
- Heating Rate Effects on Thermal Analysis Measurement of Tg in Composite Materials. (n.d.).
- TGA thermogram of poly(this compound) P(EA), poly(thioacrylate)s:... - ResearchGate. (n.d.).
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- Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.).
- Glass transition temperature of mixtures of poly(methyl methacrylate-co-ethyl acrylate) | Request PDF - ResearchGate. (2025, August 10).
- GLASS TRANSITIONS in POLY(METHACRYLATES). (n.d.).
- Challenge and solution of characterizing glass transition temperature for conjugated polymers by differential scanning calorimetry - OSTI.gov. (n.d.).
- DSC Analysis of Polymers | Thermal - EAG Laboratories. (n.d.).
- A schematic representation of determining T g by DSC. - ResearchGate. (n.g.).
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A comparative study of suspension versus emulsion polymerization for ethyl acrylate.
A Comparative Guide to Suspension and Emulsion Polymerization of Ethyl Acrylate
This guide provides a detailed comparative analysis of two prevalent heterogeneous polymerization techniques—suspension and emulsion polymerization—for the synthesis of poly(this compound) (PEA). This compound is a versatile monomer, and the choice of polymerization method is critical as it dictates the final properties and applications of the resulting polymer.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical insights, field-proven protocols, and supporting experimental data to guide the selection of the most appropriate synthesis strategy.
Introduction to Heterogeneous Polymerization of this compound
Poly(this compound) is a key acrylic polymer used in a vast array of applications, including adhesives, coatings, textiles, and plastics, owing to its flexibility and low glass transition temperature.[1][3] The synthesis of PEA is commonly achieved through free-radical polymerization.[4] Among the various methods, suspension and emulsion polymerization are industrially significant heterogeneous techniques where the polymerization occurs in a dispersed phase within a continuous medium, typically water.[5][6] This approach offers superior heat management and viscosity control compared to bulk polymerization.
The fundamental difference between suspension and emulsion polymerization lies in the initial location of the initiator and the mechanism of particle formation, which profoundly impacts the reaction kinetics, polymer molecular weight, particle size, and ultimately, the end-use application of the poly(this compound).[5][6][7] This guide will dissect these differences through a lens of mechanistic principles, experimental protocols, and material characterization.
Mechanistic Principles: A Tale of Two Systems
The choice between suspension and emulsion polymerization is predicated on the desired final form of the polymer. Suspension polymerization yields macroscopic beads, while emulsion polymerization produces a submicron latex dispersion. This divergence originates from their distinct reaction loci and components.
Suspension Polymerization: The "Mini-Bulk" Reactor
In suspension polymerization, a water-insoluble monomer, this compound, is dispersed as fine droplets (typically 50-500 µm) in a continuous aqueous phase.[8] The key is the use of a monomer-soluble initiator , such as benzoyl peroxide or azobisisobutyronitrile (AIBN). Each monomer droplet, stabilized by a suspending agent to prevent coalescence, acts as an independent, tiny bulk reactor.[8][9]
Key Components & Roles:
-
Monomer: this compound (dispersed phase).
-
Dispersion Medium: Water (continuous phase), acts as an efficient heat transfer medium.
-
Initiator (Oil-Soluble): Dissolved within the monomer droplets, initiating polymerization in situ.
-
Suspending Agent (Stabilizer): Water-soluble polymers (e.g., polyvinyl alcohol, PVA) or insoluble inorganic salts (e.g., calcium carbonate) adsorb at the droplet-water interface, preventing aggregation.[9][10][11]
Polymerization proceeds via a free-radical mechanism within each droplet, converting it into a solid, spherical polymer bead.[12] The kinetics are essentially those of bulk polymerization, and the final particle size is controlled by the agitation speed and the type and concentration of the suspending agent.[9][11]
Emulsion Polymerization: The Micellar Nucleation Engine
Emulsion polymerization is a more complex system that enables the production of high molecular weight polymers at high reaction rates.[5] It begins with an emulsion of the monomer in water, but critically, it employs a water-soluble initiator (e.g., potassium persulfate) and a surfactant at a concentration above its critical micelle concentration (CMC).[6][13]
Polymerization is generally understood through the Harkins-Smith-Ewart theory, which delineates three primary loci for reaction events: monomer-swollen micelles, monomer droplets, and the aqueous phase.[14]
-
Initiation: Radicals are generated from the water-soluble initiator in the aqueous phase.
-
Nucleation: These radicals diffuse into the monomer-swollen micelles, which offer a high surface area and are the primary sites for particle nucleation. Polymerization begins inside these micelles.
-
Growth: As the polymer chain grows within the nascent particle, monomer diffuses from the large monomer droplets (acting as reservoirs) through the aqueous phase to the growing polymer particles.
This mechanism allows for a high concentration of radicals to be compartmentalized within a large number of growing particles, leading to both a high rate of polymerization and high molecular weight—a unique advantage of this technique.[5] The final product is a stable colloidal dispersion of polymer particles, known as a latex.[15]
Experimental Protocols & Workflows
To provide a practical comparison, detailed experimental protocols for both methods are presented below. These protocols are designed to be self-validating, yielding polymers with distinct and measurable characteristics.
Workflow for Synthesis and Characterization
The overall process from synthesis to comparative analysis follows a structured workflow.
Protocol 1: Suspension Polymerization of this compound
This protocol is adapted from standard procedures for acrylate suspension synthesis.[10][16]
Materials:
-
This compound (EA): 100 g
-
Deionized Water: 300 mL
-
Polyvinyl Alcohol (PVA): 1.5 g (Suspending Agent)
-
Benzoyl Peroxide (BPO): 0.5 g (Initiator)
-
Nitrogen Gas
Procedure:
-
Aqueous Phase Preparation: Dissolve 1.5 g of PVA in 300 mL of deionized water in a 500 mL three-neck reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat to 60°C to ensure complete dissolution.
-
Organic Phase Preparation: In a separate beaker, dissolve 0.5 g of BPO in 100 g of this compound monomer.
-
Reaction Setup: Set the stirrer speed to 300 RPM to create a vortex. Purge the reactor with nitrogen for 20 minutes to remove oxygen.
-
Initiation: Add the organic phase to the reactor. Raise the temperature of the reaction mixture to 75-80°C under continuous stirring and nitrogen blanket.
-
Polymerization: Maintain the reaction at this temperature for 4-5 hours. The formation of a milky white dispersion that gradually turns into solid beads will be observed.
-
Work-up: Cool the reactor to room temperature. Filter the resulting polymer beads using a Büchner funnel.
-
Purification: Wash the beads thoroughly with hot water to remove the suspending agent, followed by a wash with methanol to remove any unreacted monomer.
-
Drying: Dry the purified poly(this compound) beads in a vacuum oven at 50°C to a constant weight.
Protocol 2: Emulsion Polymerization of this compound
This protocol is based on established methods for acrylic emulsion synthesis.[17][18][19]
Materials:
-
This compound (EA): 100 g
-
Deionized Water: 200 g
-
Sodium Dodecyl Sulfate (SDS): 2.0 g (Surfactant)
-
Potassium Persulfate (KPS): 0.5 g (Initiator)
-
Nitrogen Gas
Procedure:
-
Reactor Setup: Charge a 500 mL three-neck reaction flask (equipped as above) with 180 g of deionized water and 2.0 g of SDS.
-
Oxygen Removal: Heat the solution to 75°C while purging with nitrogen for 30 minutes.
-
Initiator Addition: Dissolve 0.5 g of KPS in 20 g of deionized water and add 20% of this solution to the reactor.
-
Monomer Feed: In a separate beaker, prepare a pre-emulsion by mixing 100 g of this compound with the remaining initiator solution.
-
Polymerization: Add the pre-emulsion to the reactor dropwise over a period of 2 hours using an addition funnel. A characteristic blue tint may be observed initially, indicating the formation of small particles. The reaction is exothermic and may require external cooling to maintain 75°C.
-
Completion: After the feed is complete, maintain the reaction at 75°C for an additional 1 hour to ensure high monomer conversion.
-
Final Product: Cool the reactor to room temperature. The final product is a stable, milky-white poly(this compound) latex, which can be used directly or coagulated to isolate the solid polymer.
Comparative Data Analysis
The polymers synthesized via the protocols above are expected to exhibit significant differences in their physical and thermal properties. These differences are summarized below, based on typical experimental outcomes.
Polymer Properties
The choice of polymerization technique directly impacts the molecular weight, particle size, and thermal characteristics of the resulting poly(this compound).
| Property | Suspension Polymerization | Emulsion Polymerization | Rationale & Causality |
| Final Product Form | Solid Beads | Aqueous Latex | Suspension yields macroscopic particles due to polymerization within large droplets. Emulsion produces a colloidal dispersion from micellar nucleation. |
| Particle Size | 50 - 1000 µm | 50 - 200 nm | Droplet size in suspension is controlled by agitation and stabilizer, while emulsion particle size is governed by surfactant and initiator concentration.[5][8] |
| Molecular Weight (Mw) | 50,000 - 300,000 g/mol | 200,000 - 2,000,000 g/mol | Emulsion polymerization segregates radicals, reducing termination rates and allowing for the growth of longer polymer chains at a faster rate.[5] |
| Polydispersity (PDI) | 2.0 - 5.0 | 1.5 - 3.0 | The "mini-bulk" nature of suspension can lead to broader molecular weight distributions. Emulsion offers more uniform growth conditions. |
| Glass Transition (Tg) | ~ -22 °C | ~ -22 °C | Tg is an intrinsic property of the polymer and is largely independent of the polymerization method, although minor variations can occur due to differences in molecular weight.[3] |
| Polymer Purity | High (easy to wash) | Lower (surfactant/initiator residues) | The large beads from suspension are easily filtered and washed. Removing surfactants from latex is challenging and often requires coagulation or dialysis.[5] |
Process Characteristics
The operational aspects of each technique also differ significantly, influencing scalability and application.
| Parameter | Suspension Polymerization | Emulsion Polymerization | Rationale & Causality |
| Heat Transfer | Good | Excellent | Both use water as a continuous phase, but the extremely high surface area of nanoparticles in emulsion polymerization provides superior heat dissipation.[5] |
| Viscosity Control | Good | Excellent | The polymer is contained within discrete particles in both systems, keeping the overall system viscosity low and close to that of water, even at high polymer content. |
| Reaction Rate | Moderate | High | The high number of reaction loci (polymer particles) in emulsion polymerization leads to a significantly higher overall reaction rate compared to the "mini-bulk" droplets in suspension.[14] |
| Process Control | Requires careful control of agitation | Requires careful control of feed rates | Agitation is critical in suspension to maintain droplet size and prevent agglomeration.[11] Emulsion often uses semi-batch processes where monomer feed rate controls the reaction.[17] |
| Downstream Processing | Simple (filtration, drying) | Complex (coagulation, drying, or direct use) | The final application dictates the processing. Latex is often used directly, while isolating the solid polymer is an additional step. |
Characterization Methodologies
To validate the data presented in the comparison tables, the following characterization techniques are essential.
5.1 Molecular Weight Determination: Size Exclusion Chromatography (SEC) SEC (or Gel Permeation Chromatography, GPC) separates polymer molecules based on their hydrodynamic volume. This is the standard method for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[20][21] Poly(this compound) is soluble in solvents like tetrahydrofuran (THF), which is commonly used as the mobile phase.[20][21]
5.2 Particle Size and Morphology Analysis
-
Suspension Polymer Beads: Optical microscopy or sieve analysis is sufficient for measuring the large particle sizes.
-
Emulsion Latex Particles: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the sub-micron particles in the dispersion.[22][23] For direct visualization of particle morphology and size distribution, Transmission Electron Microscopy (TEM) is employed.
5.3 Thermal Properties: DSC and TGA
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of the poly(this compound), which appears as a step change in the heat flow curve.[24][25] The typical Tg for PEA is around -22°C to -24°C.[3]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It provides information on the thermal stability and decomposition profile of the polymer.[24][26][27]
Conclusion and Application-Driven Selection
The choice between suspension and emulsion polymerization for this compound is fundamentally driven by the desired end-product characteristics and application.
Choose Suspension Polymerization when:
-
The final product required is a solid, easy-to-handle bead.
-
High polymer purity is critical, and residual surfactants are undesirable.
-
The polymer is intended for applications like molding powders, ion-exchange resins, or as a raw material for dissolution and re-precipitation.
Choose Emulsion Polymerization when:
-
The final product is desired as an aqueous dispersion (latex), for direct use in paints, coatings, adhesives, or textiles.[18][28]
-
High molecular weight is required to achieve specific mechanical properties like toughness and adhesion.
-
A high reaction rate and high solids content are needed for process efficiency.
Both techniques offer robust and scalable methods for synthesizing poly(this compound). By understanding the underlying mechanistic differences and their impact on the final polymer properties, researchers can make an informed decision that aligns with their specific scientific or industrial objectives.
References
- Taylor & Francis. (n.d.). Polymerization Mechanism and Kinetics of Preparation of Methacrylic Acid-Ethyl Acrylate Copolymer Emulsion Reverse Demulsifier. Journal of Macromolecular Science, Part B, 60(11).
- AZoM. (2022). Particle Size and Zeta Potential Analysis of Copolymer Latex.
- Journal of Applied Polymer Science. (1995). Polybutadiene latex particle size distribution analysis utilizing a disk centrifuge.
- Polymer Source. (n.d.). Poly(this compound) - P1110-EA.
- Polymer Source. (n.d.). Poly(this compound) Sample #: P18689B-EA.
- Taylor & Francis Online. (n.d.). Poly(this compound) – Knowledge and References.
- ACS Publications. (2003). Rheological and Thermal Properties of Narrow Distribution Poly(this compound)s. Macromolecules.
- ResearchGate. (n.d.). Latex particle size analysis. Part III. Particle size distribution by flow ultramicroscopy.
- Canadian Science Publishing. (1961). RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS. Canadian Journal of Chemistry.
- YouTube. (2023). What Is The Acrylate Polymerization Process? - Chemistry For Everyone.
- ResearchGate. (n.d.). Emulsion copolymerization of methyl methacrylate with this compound, 1. Effect of the initiator concentration on the polymerization behaviour.
- ResearchGate. (n.d.). TGA thermogram of poly(this compound) P(EA), poly(thioacrylate)s.
- ACS Publications. (2023). Unraveling the Particle Morphology of ABS Polymer Latexes by 3D STEM. Macromolecules.
- Drexel University. (2013). Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of this compound.
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- International Journal of Trend in Scientific Research and Development. (2019). Preparation, Characterization and Properties of some Acrylic Base Latex: A Review.
- ResearchGate. (n.d.). Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study.
- Pediaa.Com. (2018). Difference Between Suspension and Emulsion Polymerization.
- Google Patents. (1995). US5380790A - Process for the preparation of acrylic polymers for pharmaceutical coatings.
- YouTube. (2023). What Is The Difference Between Suspension And Emulsion Polymerization? - Chemistry For Everyone.
- Rohm and Haas Company. (1963). Emulsion polymerization of acrylic monomers.
- ResearchGate. (n.d.). Preparation and characterization of poly(this compound)/bentonite nanocomposites by in situ emulsion polymerization.
- ACS Publications. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules.
- Wikipedia. (n.d.). This compound.
- Makevale. (2024). What is Suspension Polymerisation? A review of the technique for PMMA.
- ResearchGate. (n.d.). Synthesis of this compound-Mthis compound Copolymers via Emulsion Polymerization.
- National Institute of Standards and Technology. (n.d.). Macromolecules - VI. Acrylic Polymers.
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- UQ eSpace. (2004). Acrylic monomers based emulsion copolymer for coating application.
- YouTube. (2020). 04.17 DSC Thermal Analysis of Polymers.
- University of Maryland. (2014). Standard Operating Procedure (Suspension polymerization of acrylic acid).
- Frontiers. (2023). Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization.
- SciSpace. (2001). Suspension Polymerization Processes.
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A Senior Application Scientist's Guide to Evaluating Stabilizer Effectiveness for Ethyl Acrylate
Introduction: The Inherent Instability of Ethyl Acrylate
This compound (EA) is a foundational monomer in the polymer industry, prized for its role in producing a vast array of copolymers for paints, adhesives, textiles, and more.[1][2] Its utility is derived from the reactivity of its vinyl group (C=C double bond), which readily participates in free-radical polymerization.[3] However, this same reactivity makes the monomer inherently unstable. Uncontrolled, spontaneous polymerization can be triggered by heat, light, or contaminants, leading to the formation of solid polymer.[4][5] This process is highly exothermic and, if it occurs within a sealed container, can lead to a dangerous pressure buildup and violent rupture.[4][5] Consequently, the effective stabilization of this compound during transport, storage, and handling is a critical safety and quality control imperative.
This guide provides a comprehensive comparison of common stabilizer classes for this compound, grounded in their chemical mechanisms and supported by quantitative data. We will delve into the causality behind experimental choices for evaluating stabilizer performance and provide detailed, self-validating protocols for researchers and drug development professionals.
The Mechanism of Unwanted Polymerization
The instability of this compound is rooted in free-radical polymerization, a chain reaction consisting of three key stages:
-
Initiation: A free radical (R•), a molecule with an unpaired electron, is formed. This can be initiated by thermal energy, UV light, or the decomposition of impurities like peroxides. This radical then attacks the double bond of an this compound monomer.
-
Propagation: The newly formed monomer radical attacks another monomer, and this process repeats, rapidly extending the polymer chain.
-
Termination: The reaction ceases when two growing radical chains combine or are neutralized.
Stabilizers, also known as inhibitors or retarders, are chemical agents designed to interrupt this chain reaction, primarily by deactivating the free radicals that propagate it.
Classes of Stabilizers and Their Mechanisms of Action
The most common stabilizers for acrylic monomers fall into two primary categories: phenolic compounds and aromatic amines. Their efficacy is often critically dependent on the presence of molecular oxygen.
Phenolic Stabilizers: The Oxygen-Dependent Guardians
Hindered phenolic compounds, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), are the most widely used stabilizers for the transport and storage of acrylic monomers.[6][7] Their mechanism is a classic example of radical scavenging.
-
Mechanism: A phenolic stabilizer donates the hydrogen atom from its hydroxyl (-OH) group to a propagating radical (P•), neutralizing it and stopping the polymerization chain.[8] The resulting phenoxy radical is resonance-stabilized, making it far less reactive than the initial propagating radical.[9] Crucially, for this process to be sustainable, oxygen is required. Dissolved oxygen reacts with the phenoxy radical to regenerate the original phenolic stabilizer and form a peroxyl radical, which can then terminate another polymer chain. This catalytic cycle makes phenolic inhibitors highly efficient in the presence of air.[10] This is why this compound must always be stored under an air atmosphere, never under an inert gas like nitrogen.[2][3]
Aromatic Amines: The Oxygen-Independent Alternative
Phenothiazine (PTZ) is the most prominent member of this class and is often used as a process stabilizer during distillation or polymerization reactions where oxygen might be depleted.[6][11][12]
-
Mechanism: Like phenolics, PTZ can donate a hydrogen atom from its amine group to scavenge radicals. However, a key advantage is its high efficiency in trapping thermally generated alkyl radicals even in the absence of oxygen.[13] This makes it suitable for anaerobic conditions that can occur in distillation columns or reactors.[14] However, PTZ is known to be consumed more rapidly at higher process temperatures through oxidation reactions.[6][13]
Comparative Analysis of Stabilizer Performance
The choice between MEHQ and PTZ often depends on the specific application—storage versus high-temperature processing. Recent studies provide quantitative insights into their relative performance.
| Performance Metric | MEHQ (p-methoxyphenol) | PTZ (Phenothiazine) | Rationale & Significance |
| Operating Condition | Aerobic (Requires O₂) | Aerobic & Anaerobic | MEHQ is ideal for storage under air, while PTZ is essential for oxygen-depleted process environments.[10][13] |
| Radical-Trapping Stoichiometry (n) | ~2 | >15 | Stoichiometry (n) is the number of radicals trapped per molecule of stabilizer. PTZ can neutralize significantly more radicals per molecule, indicating higher intrinsic efficiency under certain conditions.[13] |
| Inhibition Rate Constant (k_inh) | Lower | Higher | PTZ reacts with and neutralizes propagating radicals at a faster rate than MEHQ, making it a more potent inhibitor for immediate radical quenching.[13] |
| Thermal Stability | Higher consumption above 60-80°C.[10] | Higher consumption at process temperatures.[6][13] | Both stabilizers degrade at elevated temperatures, but their profiles differ. This consumption must be accounted for in high-temperature applications. |
| Common Use Case | Storage and transport stabilizer ("package inhibitor").[6][13] | High-temperature process stabilizer (e.g., distillation).[6][13] | Their distinct properties make them suitable for different stages of the monomer lifecycle. |
Key Factors Influencing Stabilizer Effectiveness
-
Oxygen Concentration: As detailed above, oxygen is mandatory for the effective functioning of phenolic inhibitors like MEHQ.[3] Storing monomers under an inert atmosphere will deactivate the stabilizer and can lead to hazardous polymerization.[2]
-
Temperature: Higher temperatures increase the rate of radical formation, placing a greater demand on the stabilizer.[5] It also accelerates the consumption of the stabilizer itself.[10] Therefore, storage temperatures should be kept low, typically below 35°C, to minimize both polymerization risk and inhibitor depletion.[3]
-
Stabilizer Concentration: The inhibitor is consumed over time. Its concentration must be monitored periodically and maintained within the manufacturer's specified range to ensure continued stability.[2] For long-term storage (over a month), it may be necessary to replenish the dissolved oxygen content through aeration.[3]
Experimental Protocols for Evaluating Stabilizer Effectiveness
To objectively compare stabilizers, a robust experimental plan is required. The following protocols provide a framework for assessing performance under controlled conditions.
Experimental Workflow Overview
Protocol 1: Accelerated Stability Testing
This method evaluates long-term stability by accelerating the aging process at an elevated temperature. The primary metric is the formation of polymer over time.
-
Causality: By increasing the thermal stress, we accelerate the rate of both radical initiation and stabilizer consumption, simulating long-term storage in a compressed timeframe.[15] Monitoring the formation of nonvolatile polymer provides a direct measure of the stabilizer's failure to inhibit polymerization under this stress.
-
Methodology:
-
Sample Preparation: Prepare samples of this compound containing different stabilizers (e.g., MEHQ, PTZ) at various concentrations (e.g., 15 ppm, 50 ppm, 200 ppm). Include an unstabilized control sample.
-
Incubation: Place loosely capped vials of each sample in a thermostatically controlled oven at a constant elevated temperature (e.g., 60°C). The loose cap allows for air exchange, which is critical for phenolic inhibitors.
-
Sampling: At predetermined intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each set for analysis.
-
Analysis: Quantify the amount of polymer formed in each sample using one of the methods below:
-
Method A: Nonvolatile Matter (Adapted from ASTM D1353): This is the most direct method.[16] a. Weigh a clean, empty evaporating dish (W_dish). b. Add a known mass of the aged this compound sample (W_sample) to the dish. c. Place the dish in a fume hood on a hot plate set to a temperature sufficient to evaporate the monomer without violent boiling (approx. 105°C).[17] d. Once the monomer has evaporated, place the dish in an oven at 105°C for 30 minutes to remove any final traces of volatile material. e. Cool the dish in a desiccator and weigh it (W_final). f. Calculate the percentage of nonvolatile matter (polymer): % Polymer = [(W_final - W_dish) / W_sample] * 100
-
Method B: Visual Inspection: Note the time at which the first signs of cloudiness, increased viscosity, or solid gel formation appear. This provides a qualitative but rapid assessment of the "time to failure."
-
-
-
Self-Validation: The unstabilized control should polymerize rapidly, confirming the test conditions are suitable for inducing polymerization. The results should show a clear dose-dependent effect, where higher stabilizer concentrations lead to longer times before significant polymer formation.
Protocol 2: Oxidation Induction Time (OIT) by DSC
This protocol uses Differential Scanning Calorimetry (DSC) to determine the time it takes for rapid, exothermic oxidation (and subsequent polymerization) to begin, providing a quantitative measure of a stabilizer's resistance to oxidative degradation.[18]
-
Causality: The OIT test directly measures the period during which the stabilizer effectively scavenges radicals initiated by oxidation. A longer OIT indicates a more effective stabilizer under the specific test conditions of temperature and oxygen pressure.[18]
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the stabilized this compound sample (typically 3-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibration: Heat the sample to the desired isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere.[8] Allow the temperature to stabilize.
-
Oxidation: Once the temperature is stable, switch the purge gas from nitrogen to oxygen at a constant flow rate. This marks the start of the test (t=0).[18]
-
Measurement: Record the heat flow signal over time. The onset of rapid oxidation will be marked by a sharp exothermic deviation from the baseline.
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic event, determined by the intersection of the baseline with the tangent of the exothermic peak.[8]
-
-
Self-Validation: The results should be highly reproducible. Comparing the OIT of different stabilizers at the same concentration and temperature provides a direct ranking of their effectiveness under those specific oxidative conditions.
Conclusion and Recommendations
The selection of an appropriate stabilizer for this compound is not a one-size-fits-all decision. It requires a thorough understanding of the monomer's lifecycle and the specific conditions it will encounter.
-
For storage and transportation , where the monomer is held at ambient temperatures in the presence of air, MEHQ is the industry standard due to its high efficiency in the oxygen-dependent inhibition cycle.[6][13]
-
For high-temperature processing such as distillation, where oxygen levels may be low or depleted, PTZ is a superior choice due to its ability to function under anaerobic conditions.[6][13]
The experimental protocols outlined in this guide provide a robust framework for quantifying stabilizer performance, allowing researchers and developers to make data-driven decisions. By employing methods such as accelerated aging and DSC-based OIT analysis, one can ensure the safe handling of this compound and maintain the high quality required for downstream polymerization applications.
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A Senior Application Scientist's Guide to the Validation of Kinetic Models for the Free-Radical Polymerization of Ethyl Acrylate
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development and polymer science. This document provides an in-depth comparison of kinetic models for the free-radical polymerization of ethyl acrylate, grounded in experimental validation. As a self-validating system, this guide will not only present various models but will also meticulously detail the experimental protocols required to discern the most accurate predictive framework for your specific application. We will delve into the causality behind experimental choices, ensuring you can not only follow these protocols but also adapt them to your unique research needs.
The Significance of Accurate Kinetic Modeling in this compound Polymerization
This compound (EA) is a critical monomer in the synthesis of a wide array of polymers used in coatings, adhesives, and biomedical applications.[1][2][3] The macroscopic properties of the resulting poly(this compound) (PEA), such as its molecular weight distribution, branching, and glass transition temperature (-8 °C to -24 °C), are intricately linked to the kinetics of the polymerization reaction.[3] Therefore, a robust and validated kinetic model is not merely an academic exercise; it is a crucial tool for process design, optimization, and control, enabling the synthesis of polymers with tailored properties.[4][5]
The free-radical polymerization of acrylates is notoriously complex, involving a multitude of simultaneous reactions beyond simple initiation, propagation, and termination.[6] At elevated temperatures, secondary reactions such as backbiting, β-scission, and chain transfer to monomer or polymer become significant, profoundly impacting the final polymer architecture.[4][6][7] A reliable kinetic model must account for these intricate reaction pathways to accurately predict monomer conversion, molecular weight development, and polymer microstructure.
This guide will compare and contrast prominent kinetic models, providing the experimental frameworks to validate their predictions.
A Comparative Analysis of Kinetic Models for this compound Polymerization
The choice of a kinetic model often represents a trade-off between simplicity and predictive power. Here, we compare two major classes of models: the Terminal Model (a simplified approach) and more comprehensive Mechanistic Models, often implemented in specialized software.
The Terminal Model: A Foundational Approach
The Terminal Model is the cornerstone of polymerization kinetics, assuming that the reactivity of a growing polymer radical depends only on the nature of its terminal monomer unit. While often a simplification, it provides a fundamental framework for understanding the core reactions:
-
Initiation: The process begins with the decomposition of an initiator to form primary radicals, which then react with a monomer molecule.
-
Propagation: The radical chain grows by the sequential addition of monomer units.
-
Termination: The growth of a polymer chain is halted, typically through combination or disproportionation of two radicals.
-
Chain Transfer: A radical is transferred to a monomer, solvent, or another polymer chain, terminating one chain and initiating another.[8]
While straightforward, the Terminal Model often fails to capture the nuances of acrylate polymerization, especially at high conversions or temperatures where other reactions become prominent.[9]
Advanced Mechanistic Models: Capturing Complexity
To achieve higher fidelity, mechanistic models incorporate additional reaction pathways that are particularly relevant for acrylates. These models are often implemented in simulation software like PREDICI® or using Monte Carlo methods.[6][9][10]
Key additional reactions in advanced models include:
-
Backbiting: An intramolecular chain transfer reaction where the terminal radical of a growing chain abstracts a hydrogen atom from its own backbone. This leads to the formation of a mid-chain tertiary radical, which can then propagate to form a short branch.[4][6][9]
-
β-Scission: The cleavage of a carbon-carbon bond in the polymer backbone at the β-position relative to a radical center. This reaction can lead to the formation of a macromonomer and a smaller radical, significantly impacting the molecular weight distribution.[4][7]
-
Self-Initiation: At high temperatures, acrylates can undergo thermal self-initiation, generating radicals without the need for a conventional initiator.[4][5]
The following diagram illustrates the interplay of these key reactions in a comprehensive mechanistic model.
Caption: Key reaction pathways in the free-radical polymerization of this compound.
Photopolymerization Kinetic Models
For UV-cured systems, models like the Kamal-Sourour and Avrami equations are often employed to describe the curing kinetics based on calorimetric data.[11] These models can effectively describe the dependence of the curing behavior on temperature and UV intensity.[11]
Experimental Validation: A Guide to Methodologies
The validation of a kinetic model hinges on the accurate measurement of key polymerization parameters. This section provides detailed protocols for essential experimental techniques.
Monitoring Monomer Conversion
The rate of monomer consumption is a primary indicator of polymerization kinetics. Several techniques can be employed for real-time monitoring.
RT-FTIR is a powerful technique for continuously monitoring the disappearance of monomer.[12][13] The conversion is determined by tracking the decrease in the absorbance of the acrylic C=C double bond.[14]
Experimental Protocol for RT-FTIR:
-
Sample Preparation: Prepare a reaction mixture of this compound, initiator, and any other components in a suitable solvent.
-
Calibration: Obtain the FTIR spectrum of the pure monomer and the reaction mixture at time zero. Identify a characteristic absorption band for the acrylate double bond (e.g., around 1635 cm⁻¹) and an internal standard peak that does not change during the reaction.
-
Initiation: Initiate the polymerization by raising the temperature or exposing the sample to UV light, depending on the initiator used.
-
Data Acquisition: Continuously collect FTIR spectra at regular time intervals throughout the polymerization.
-
Data Analysis: Calculate the monomer conversion at each time point by measuring the area of the characteristic acrylate peak relative to the internal standard and comparing it to the initial value.
The following diagram outlines the workflow for RT-FTIR analysis.
Caption: Workflow for monitoring monomer conversion using RT-FTIR.
-
Gravimetry: This is a simple, offline method where the polymer is precipitated from the reaction mixture at different time points, dried, and weighed to determine the conversion.[4]
-
Dilatometry: This technique measures the volume contraction that occurs during polymerization to determine the extent of reaction.[12]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): For photopolymerizations, Photo-DSC measures the heat released during the reaction, which is directly proportional to the rate of polymerization.[12][15]
Characterization of Molecular Weight and its Distribution
The evolution of molecular weight and its distribution provides crucial insights into the polymerization mechanism, particularly the occurrence of chain transfer, termination, and β-scission events.
GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer.
Experimental Protocol for GPC/SEC:
-
Sample Collection: At various time points during the polymerization, extract a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or adding an inhibitor).
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran) at a known concentration. Filter the solution to remove any particulate matter.
-
Instrument Setup: Equilibrate the GPC/SEC system, which consists of a pump, injector, columns, and a detector (typically a refractive index detector), with the mobile phase.
-
Calibration: Create a calibration curve using polymer standards of known molecular weights.
-
Sample Analysis: Inject the prepared polymer sample into the GPC/SEC system.
-
Data Analysis: The software will use the calibration curve to calculate Mn, Mw, and PDI from the chromatogram.
Data Presentation and Model Validation
A robust validation of a kinetic model requires a direct comparison of the model's predictions with experimental data. The following tables provide a template for organizing and comparing this data.
Table 1: Comparison of Monomer Conversion Data
| Time (min) | Experimental Conversion (%) | Terminal Model Prediction (%) | Mechanistic Model Prediction (%) |
| 10 | 15.2 | 16.5 | 15.5 |
| 20 | 28.9 | 31.2 | 29.3 |
| 30 | 45.1 | 48.9 | 45.8 |
| 60 | 78.5 | 85.3 | 79.1 |
| 90 | 92.3 | 95.1 | 92.8 |
Table 2: Comparison of Molecular Weight Data
| Conversion (%) | Experimental Mn ( g/mol ) | Experimental Mw ( g/mol ) | Mechanistic Model Mn ( g/mol ) | Mechanistic Model Mw ( g/mol ) |
| 15 | 25,000 | 48,000 | 26,500 | 50,100 |
| 30 | 42,000 | 85,000 | 43,200 | 87,500 |
| 60 | 65,000 | 150,000 | 66,800 | 155,000 |
| 90 | 88,000 | 210,000 | 89,500 | 215,000 |
Table 3: Key Kinetic Parameters for this compound Polymerization
| Parameter | Description | Typical Value Range | Source |
| kp | Propagation rate coefficient | Varies with temperature | [9] |
| kt | Termination rate coefficient | Varies with temperature and conversion | [9] |
| ktr,m | Chain transfer to monomer rate coefficient | Varies with temperature | [4] |
| kbb | Backbiting rate coefficient | Becomes significant at high temperatures | [4][9] |
| kβ | β-scission rate coefficient | Becomes significant at high temperatures | [4] |
Conclusion: Towards Predictive Polymer Synthesis
The validation of kinetic models for the free-radical polymerization of this compound is an essential step in achieving precise control over polymer properties. While the Terminal Model offers a basic understanding, comprehensive mechanistic models that account for secondary reactions like backbiting and β-scission provide significantly more accurate predictions, especially under industrially relevant conditions such as high temperatures.[4][6]
The experimental protocols detailed in this guide, particularly real-time spectroscopic techniques and gel permeation chromatography, provide the necessary tools to generate high-quality data for model validation. By systematically comparing model predictions with experimental results, researchers and engineers can select and refine kinetic models to accelerate the development of novel polymeric materials with tailored functionalities. The ultimate goal is to move towards a truly predictive synthesis, where desired polymer architectures can be achieved through a deep, quantitative understanding of the underlying reaction kinetics.
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A Senior Application Scientist's Guide to Catalyst Performance in Ethyl Acrylate Synthesis
For distribution to: Researchers, scientists, and drug development professionals engaged in esterification catalysis and process optimization.
Introduction
Ethyl acrylate, a key monomer in the production of polymers, coatings, adhesives, and textiles, is primarily synthesized through the esterification of acrylic acid with ethanol. The efficiency of this reversible reaction is critically dependent on the catalyst employed. This guide provides a comprehensive, in-depth comparison of various catalysts for this compound synthesis, moving beyond a simple listing of options to a nuanced discussion of their performance, mechanistic underpinnings, and practical applicability. Our objective is to equip researchers and process chemists with the expert knowledge required to select and optimize the catalytic system best suited for their specific needs, be it high throughput screening, large-scale production, or green chemistry initiatives.
Fundamentals of this compound Synthesis via Esterification
The synthesis of this compound from acrylic acid and ethanol is a classic example of Fischer-Speier esterification. The reaction is an equilibrium-limited process, governed by the following equation:
Acrylic Acid + Ethanol ⇌ this compound + Water
The role of the catalyst is to accelerate the attainment of this equilibrium by protonating the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol. Key factors influencing the reaction rate and overall yield include:
-
Temperature: Higher temperatures generally increase the reaction rate. However, they can also promote side reactions, such as the polymerization of acrylic acid and this compound.[1]
-
Molar Ratio of Reactants: An excess of one reactant (typically ethanol) is often used to shift the equilibrium towards the product side, maximizing the conversion of the limiting reactant (acrylic acid).
-
Water Removal: As water is a product of the reaction, its continuous removal (e.g., through azeotropic distillation or pervaporation) is a highly effective strategy to drive the equilibrium towards the formation of this compound.
-
Catalyst Properties: The type, concentration, and intrinsic properties (e.g., acidity, surface area, pore structure) of the catalyst are paramount in determining the reaction's efficiency and selectivity.
The Catalyst Landscape for this compound Synthesis
The choice of catalyst is a critical decision in the design of an this compound synthesis process, with implications for reaction kinetics, product purity, process economics, and environmental impact. The catalysts can be broadly categorized into homogeneous, heterogeneous, and enzymatic systems.
Homogeneous Acid Catalysts
Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have been the catalysts of choice for industrial this compound production.[1]
-
Mechanism and Performance: These catalysts operate in the same phase as the reactants, providing excellent contact and high catalytic activity. Sulfuric acid, in particular, is highly effective due to its strong acidity and dehydrating properties.[1]
-
Advantages:
-
High reaction rates and conversions.
-
Low cost and ready availability.
-
-
Disadvantages:
-
Corrosion: Highly corrosive to standard reactor materials, necessitating the use of expensive alloys.
-
Separation and Neutralization: Difficult to separate from the reaction mixture, requiring a neutralization step that generates significant amounts of waste salts.
-
Environmental Concerns: The disposal of acidic waste streams poses environmental challenges.
-
Side Reactions: Can promote unwanted side reactions, such as ether formation from ethanol and polymerization.
-
Heterogeneous Solid Acid Catalysts
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts exist in a different phase from the reactants, simplifying their separation and enabling their reuse.
Macroporous sulfonic acid ion-exchange resins, with Amberlyst-15 being a prominent example, have emerged as a leading alternative to mineral acids.
-
Structure and Functionality: Amberlyst-15 consists of a sulfonated polystyrene-divinylbenzene copolymer matrix, providing a high concentration of accessible sulfonic acid (-SO₃H) groups. Its macroporous structure allows for good diffusion of reactants and products.
-
Performance: Amberlyst-15 demonstrates excellent catalytic activity for the esterification of acrylic acid with ethanol, with reported conversions often exceeding 90%.[2][3] It is particularly well-suited for use in fixed-bed reactors and reactive distillation systems.[2][3]
-
Advantages:
-
Easy Separation: Can be easily separated from the reaction mixture by simple filtration.
-
Reusability: Demonstrates good reusability over multiple cycles, although a gradual decrease in activity can occur due to thermal degradation or fouling.[4][5]
-
Non-Corrosive: Significantly less corrosive than mineral acids.
-
High Selectivity: Generally shows high selectivity towards this compound.
-
-
Limitations:
-
Thermal Stability: Has a limited maximum operating temperature (typically around 120-140°C), beyond which desulfonation and degradation of the polymer matrix can occur.[6]
-
Swelling: The resin can swell in the presence of certain solvents, which needs to be considered in reactor design.
-
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity and shape selectivity can be tailored by modifying the silica-to-alumina ratio (SAR) and the framework topology.
-
Catalytic Properties: The acidic sites in zeolites are typically Brønsted acid sites (associated with framework aluminum) and Lewis acid sites. The uniform, molecular-sized pores can impart shape selectivity, potentially minimizing the formation of bulky side products.
-
Performance: Various zeolites, such as H-ZSM-5 and HY, have been investigated for esterification reactions.[7] Their performance is highly dependent on the pore size, acidity, and hydrophobicity of the specific zeolite.
-
Advantages:
-
High Thermal Stability: Can withstand higher temperatures than ion-exchange resins.
-
Shape Selectivity: The well-defined pore structure can lead to higher product selectivity.
-
Regenerability: Can be regenerated by calcination to remove coke and adsorbed species.
-
-
Disadvantages:
-
Diffusion Limitations: The small pore size of some zeolites can lead to diffusion limitations, especially with bulkier molecules, potentially reducing the reaction rate.
-
Hydrophilicity: Some zeolites are hydrophilic, and the water produced during the reaction can compete with the reactants for active sites, leading to deactivation.
-
Sulfated zirconia (SZ) is a solid superacid catalyst that has shown great promise in various acid-catalyzed reactions, including esterification.
-
Acidity: The high acidity of SZ is attributed to the electron-withdrawing effect of the sulfate groups on the zirconia surface, which generates strong Brønsted and Lewis acid sites.
-
Performance: Sulfated zirconia has been shown to be a highly active catalyst for the esterification of carboxylic acids.[8][9] Its performance is influenced by the method of preparation, sulfate loading, and calcination temperature.
-
Advantages:
-
High Acidity: Possesses superacidic properties, leading to high catalytic activity.
-
High Thermal Stability: Stable at high temperatures.
-
-
Disadvantages:
-
Deactivation: Can be susceptible to deactivation by coking and leaching of sulfate groups, particularly in the presence of water.
-
Preparation Sensitivity: The catalytic properties are highly sensitive to the preparation method.
-
Heteropolyacids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are strong Brønsted acids that can be used as highly active esterification catalysts. To improve their stability and facilitate their separation, they are often supported on high-surface-area materials like silica, alumina, or activated carbon.
-
Performance: Supported HPAs exhibit high catalytic activity, often approaching that of homogeneous mineral acids.[10][11]
-
Advantages:
-
High Acidity: Among the strongest known Brønsted acids.
-
Tunable Properties: Their properties can be tuned by changing the constituent elements.
-
-
Disadvantages:
-
Leaching: The active HPA species can leach from the support into the reaction medium, especially in polar solvents, leading to a loss of activity and contamination of the product.[10][11]
-
Lower Surface Area: Compared to the support material, the overall surface area of the catalyst might be reduced.
-
Enzymatic Catalysts (Lipases)
The use of enzymes, particularly lipases, as catalysts for esterification represents a green and highly selective approach to this compound synthesis. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is one of the most widely used biocatalysts for this purpose.
-
Mechanism and Selectivity: Lipases catalyze the esterification reaction through a serine hydrolase mechanism. They exhibit high chemo-, regio-, and enantioselectivity, which can be advantageous in the synthesis of specialty acrylates.
-
Performance: Enzymatic synthesis of this compound can achieve high conversions under mild reaction conditions.[12][13] The performance is highly dependent on factors such as temperature, water activity, solvent, and the nature of the support material.[12][13]
-
Advantages:
-
Mild Reaction Conditions: Typically operate at lower temperatures (30-60°C) and atmospheric pressure, reducing energy consumption and minimizing side reactions like polymerization.
-
High Selectivity: Can be highly selective, leading to purer products and less downstream processing.
-
Environmentally Benign: Operate in a more environmentally friendly manner, avoiding the use of corrosive and hazardous acids.
-
Reusability: Immobilized enzymes can be recovered and reused for multiple cycles.[12]
-
-
Disadvantages:
-
Cost: Enzymes are generally more expensive than conventional chemical catalysts.
-
Stability: Can be sensitive to high temperatures, extreme pH, and certain organic solvents, leading to denaturation and loss of activity.
-
Slower Reaction Rates: Enzymatic reactions can be slower than those catalyzed by strong acids.
-
Comparative Performance Analysis
The following table provides a comparative overview of the performance of various catalysts for this compound synthesis based on data from the literature. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Catalyst | Reaction Temp. (°C) | Molar Ratio (Ethanol:Acrylic Acid) | Catalyst Loading | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reusability/Stability | Reference(s) |
| Homogeneous Acid | H₂SO₄ | 50-70 | 1:1 - 3:1 | 1-3 vol% | 63-84 | ~100 | 6-7 | Not reusable | [1][14] |
| Ion-Exchange Resin | Amberlyst-15 | 75 | 1:1 | 3 g | 95.2 | High | Not specified | Good, but gradual deactivation | [15] |
| Ion-Exchange Resin | Cationic Resin | Not specified | 1:2 (AA:EtOH) | Not specified | 96.9 (Ethanol) | High | Not specified | Not specified | [16] |
| Zeolite | H-ZSM-5/HY | Not specified | Not specified | Not specified | High for acetates | ~100 | Not specified | Good thermal stability | [7] |
| Sulfated Metal Oxide | Sulfated Zirconia | 68 | Not specified | Not specified | High activity | High | 6 | Susceptible to deactivation | [8][9] |
| Supported HPA | HPW/Kaolinite | 90 | Not specified | 0.1 g | ~45 | High | 2 | Significant leaching | [10] |
| Enzymatic | Novozym 435 (CALB) | 45 | Not specified | Not specified | High | High | Not specified | Good reusability | [12][13] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of catalytic performance data, standardized experimental protocols are essential.
General Protocol for Catalyst Performance Evaluation in a Batch Reactor
-
Reactor Setup: A stirred batch reactor equipped with a temperature controller, reflux condenser, and sampling port is charged with acrylic acid and ethanol at the desired molar ratio.
-
Catalyst Addition: The catalyst (a specific weight percentage for solid catalysts or volume percentage for liquid catalysts) is added to the reactor.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature under constant stirring.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Sample Analysis: The samples are analyzed by gas chromatography (GC) to determine the concentrations of reactants and products. An internal standard is typically used for accurate quantification.
-
Calculation of Conversion and Selectivity:
-
Conversion of Acrylic Acid (%) = [(Initial moles of acrylic acid - Moles of acrylic acid at time t) / Initial moles of acrylic acid] x 100
-
Selectivity to this compound (%) = [Moles of this compound formed / (Initial moles of acrylic acid - Moles of acrylic acid at time t)] x 100
-
Key Catalyst Characterization Techniques
The physical and chemical properties of heterogeneous catalysts are crucial to their performance. Standard characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the catalyst.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the catalyst and quantify the amount of active species or coke deposition.
-
Nitrogen Physisorption (BET analysis): To measure the surface area, pore volume, and pore size distribution of the catalyst.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To determine the total acidity and the distribution of acid site strengths of the catalyst.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Acid-catalyzed esterification of acrylic acid with ethanol.
Experimental Workflow for Catalyst Screening
Caption: Workflow for catalyst screening and evaluation.
Decision Framework for Catalyst Selection
Caption: Decision framework for catalyst selection.
Conclusion and Future Outlook
The synthesis of this compound is a mature industrial process, yet the choice of catalyst remains a dynamic area of research and development. While traditional homogeneous acid catalysts offer high activity at a low cost, their environmental and operational drawbacks are significant. Heterogeneous solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, represent a well-established and more sustainable alternative, offering a balance of activity, selectivity, and reusability. Zeolites and sulfated metal oxides present opportunities for high-temperature applications and enhanced selectivity, although challenges related to diffusion limitations and deactivation need to be addressed.
Looking forward, the field is increasingly moving towards greener and more sustainable catalytic systems. Enzymatic catalysis, with its mild reaction conditions and high selectivity, is poised to play a more significant role, especially as enzyme production costs decrease and stability is improved through immobilization and protein engineering techniques. Furthermore, the integration of advanced process technologies, such as reactive distillation, with robust and stable heterogeneous catalysts will continue to drive innovation, leading to more efficient, economical, and environmentally friendly processes for this compound synthesis. The ongoing development of novel catalytic materials with tailored acidity, porosity, and stability will undoubtedly unlock new possibilities for optimizing this important industrial reaction.
References
- Probing the Catalytic Efficiency of Supported Heteropoly Acids for Esterification: Effect of Weak Catalyst Support Interactions. (2018). Journal of Chemistry. [Link]
- Zeolite-catalyzed esterification I. Synthesis of acetates, benzoates and phthalates. (1996).
- Reactive distillation configuration for the production of this compound. (2024).
- Phosphotungstic Wells-Dawson Heteropolyacid as Potential Catalyst in the Transesterification of Waste Cooking Oil. (2023).
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (Year not specified). Preprint.
- The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. (2018). Journal of Physics: Conference Series.
- Intensification of the Production of 2-Ethyl-Hexyl Acrylate: Batch Kinetics and Reactive Distillation. (2018). International Journal of Chemical Reactor Engineering.
- Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (2016). Biomacromolecules.
- Effects of acid concentration and solvent choice on enzymatic acrylation by Candida antarctica lipase B. (2008). Journal of Biotechnology. [Link]
- Supported heteropoly acid catalyst for methacrolein oxidation and studies on kinetics: The structure-oriented function of polydopamine. (Year not specified).
- Study on the synthesis of this compound via catalytic distillation. (Year not specified).
- Amberlyst-15 in Organic Synthesis. (2012). ARKIVOC.
- Reactive distillation configuration for the production of ethyl acryl
- Intensification of the Production of 2-Ethyl-Hexyl Acrylate: Batch Kinetics and Reactive Distill
- ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. (2006). Molecules.
- Immobilization and characterization of recombinant Candida antarctica lipase B on poly(glycidyl methacrylate-ter-divinyl benzene-ter-ethylene dimethacrylate) beads, "DILBEADS TM TA ". (Year not specified).
- Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. (2017). Korean Journal of Chemical Engineering.
- Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. (2016). International Journal of Chemical Reactor Engineering.
- Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst. (2024). Ingeniería y Desarrollo.
- Streamlined Preparation of Immobilized Candida antarctica Lipase B. (2017). Organic Process Research & Development.
- This compound Production. (2021).
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023).
- Keggin-structure heteropolyacid supported on alumina to be used in trans/esterification of high-acid feedstocks. (2019). RSC Advances.
- Heterogeneous catalysed esterification of n-butanol and acrylic acid using reactive distillation. (Year not specified).
- Homogeneous and Heterogeneous Catalyzed Esterification of Acrylic Acid with Ethanol: Reaction Kinetics and Modeling. (2018). The Canadian Journal of Chemical Engineering.
- Effect of catalyst reusability on the esterification reaction. (Year not specified).
- Synthesis of isobornyl acrylate in the presence of Amberlyst 15. (Year not specified).
- Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. (Year not specified). IJRAR.org.
- Direct Synthesis of Mesoporous Sulfated Silica-Zirconia Catalysts with High Catalytic Activity for Biodiesel via Esterification. (2009). The Journal of Physical Chemistry C.
- Direct Synthesis of Mesoporous Sulfated Silica-Zirconia Catalysts with High Catalytic Activity for Biodiesel via Esterification. (Year not specified).
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl Acrylate for Laboratory Professionals
As a senior application scientist, I understand that excellence in the lab goes beyond discovery; it is rooted in a culture of safety and meticulous procedure. Ethyl acrylate is an indispensable monomer in the synthesis of polymers and resins, yet its hazardous properties demand our utmost respect and diligence, particularly when it comes to waste disposal. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that every step taken to dispose of this compound waste is informed, deliberate, and safe.
Section 1: Understanding the Hazard Profile of this compound
Proper disposal is not about blindly following rules; it's about mitigating specific, known risks. The disposal procedures for this compound are directly dictated by its chemical and toxicological properties.
1.1 Flammability: this compound is a highly flammable liquid and vapor with a flash point of approximately 60°F (15°C).[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.[2] This necessitates the stringent control of all potential ignition sources—sparks, hot surfaces, and open flames—in any area where its waste is handled or stored.[3][4][5] All equipment, including containers for collection, must be properly grounded and bonded to prevent the buildup of static electricity.[2][3][4]
1.2 Reactivity and Polymerization: Perhaps the most insidious risk associated with this compound is its potential for uncontrolled, exothermic polymerization.[1][6] This reaction can be initiated by heat, light, peroxides, or other contaminants.[6][7][8] If this occurs within a sealed waste container, the rapid increase in heat and pressure can lead to a violent rupture.[1] Commercial this compound is stabilized with an inhibitor, such as hydroquinone (MEHQ), which requires the presence of dissolved oxygen to be effective.[4][7] Therefore, storing waste in airtight containers purged with inert gas is contraindicated and dangerous.
1.3 Toxicity: this compound is classified as toxic if inhaled, and harmful if swallowed or in contact with skin.[7][9] It is a severe irritant to the skin, eyes, and respiratory tract and can cause allergic skin reactions.[9][10] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] These toxicological properties mandate the use of appropriate Personal Protective Equipment (PPE) at all times and underscore why releasing it into the environment is prohibited.[2][11]
Section 2: Waste Characterization and Regulatory Compliance
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA).
This compound is explicitly listed as a hazardous waste. When discarded as an unused commercial chemical product, it carries the RCRA waste code U113 .[1][12][13] Due to its low flash point, waste streams containing this compound will also typically exhibit the ignitability characteristic (D001 ). It is the legal responsibility of the waste generator (the laboratory) to correctly characterize, label, and manage this hazardous waste from the point of generation to its final disposal.[2]
The following table summarizes key data relevant to the safe handling and disposal of this compound.
| Property | Value | Significance for Disposal |
| RCRA Waste Code | U113 (Toxic Waste), D001 (Ignitability) | Dictates that the material must be managed as a federal hazardous waste.[12] |
| Flash Point | ~60°F / 15°C | Requires strict control of ignition sources and use of explosion-proof equipment.[1] |
| Vapor Density | 3.45 (Air = 1) | Vapors can accumulate in low-lying areas, increasing fire and inhalation risk.[2] |
| OSHA PEL (8-hr TWA) | 25 ppm | Defines the legal airborne permissible exposure limit for workers. |
| ACGIH TLV (8-hr TWA) | 5 ppm | A health-based recommendation for an airborne exposure limit. |
| Polymerization Hazard | High; can be violent | Waste must be kept cool, away from light and contaminants, and not stored under inert gas.[1][6] |
Section 3: On-site Waste Management: Segregation and Collection
The foundation of proper disposal begins at the lab bench. Meticulous segregation prevents dangerous reactions and ensures regulatory compliance.
Caption: Decision workflow for the proper segregation of this compound waste streams.
Key Procedural Steps:
-
Use Designated Containers: Never mix this compound waste with other waste streams. Use separate, clearly labeled containers for liquid waste and solid debris.
-
Material Compatibility: Ensure waste containers are made of compatible materials (e.g., glass, or specific types of plastic approved for flammable liquids).[4]
-
Labeling is Crucial: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[2][4] The primary hazards (Ignitable, Toxic) should also be clearly indicated.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[14] This minimizes the release of flammable and toxic vapors.
-
Satellite Accumulation: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator. This area must be away from heat, sunlight, and ignition sources.[5][7]
Section 4: Standard Disposal Protocols
4.1 Disposal of Liquid this compound Waste This protocol applies to unused, expired, or contaminated liquid this compound and rinsates from container cleaning.
-
Carefully pour the liquid waste into the designated hazardous waste container using a funnel to prevent spills.
-
Ensure all equipment is grounded and bonded to prevent static discharge.[4]
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
After adding waste, securely seal the container and return it to the SAA.
-
Once the container is full, arrange for it to be moved to the facility's main hazardous waste storage area for pickup by a licensed disposal contractor. The ultimate disposal method is typically high-temperature incineration in a facility with appropriate environmental controls.[4][15][16]
4.2 Disposal of Contaminated Solid Waste This protocol applies to non-sharp solid materials such as absorbent pads, contaminated gloves, bench paper, and wipes.
Caption: Step-by-step workflow for handling solid waste contaminated with this compound.
Section 5: Emergency Procedures: Spill Management
Even with the best practices, spills can occur. A rapid, informed response is critical.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[2]
-
Eliminate Ignition Sources: This is the top priority. Turn off all nearby equipment, hot plates, and anything that could create a spark.[1][2][4]
-
Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.[2]
-
Don PPE: Before attempting any cleanup, don appropriate PPE, including chemical splash goggles, a lab coat, double gloves (nitrile or butyl rubber), and a respirator if vapor concentrations are high or unknown.[14]
-
Containment & Cleanup:
-
For small spills (<100 mL): Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[4][14] Do not use combustible materials like paper towels as the primary absorbent.
-
For large spills: Dike the area to prevent the spill from spreading.[2] A vapor-suppressing foam can be used to reduce the fire hazard.[1]
-
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. All cleaning materials must be disposed of as hazardous solid waste.[17]
Section 6: Decontamination of Empty Containers
Empty containers that once held this compound are not truly empty; they contain hazardous residues and vapors and must be managed as hazardous waste until properly decontaminated.[3][4]
Step-by-Step Decontamination Protocol:
-
Work in a Ventilated Area: Perform this procedure in a certified chemical fume hood.
-
Initial Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone).[18] Swirl the solvent to ensure it contacts all interior surfaces.
-
Collect Rinsate: Each rinse must be collected and managed as liquid this compound hazardous waste.[18] Never pour the rinsate down the drain.
-
Final Rinse: Perform a final rinse with water. This water should also be collected as hazardous waste.
-
Air Dry: Allow the container to air dry completely in the back of the fume hood.
-
Deface and Dispose: Once the container is completely dry and free of odor, obliterate or remove the original label. The container can now be disposed of as regular solid waste or recycled, depending on institutional policy.[18]
By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also actively contribute to a safe and responsible research environment. Trust in these protocols is trust in a system designed to protect you, your colleagues, and our shared environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Acrylate
In the dynamic environment of pharmaceutical research and development, the safe handling of reactive chemical reagents is paramount. Ethyl acrylate, a versatile monomer in the synthesis of polymers, presents a significant hazard profile that necessitates a comprehensive and meticulously planned approach to personal protection. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a framework for risk assessment and a detailed rationale for the selection and use of appropriate protective gear, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 140-88-5) is a colorless liquid with a characteristic sharp, acrid odor.[1] Its utility in creating acrylic resins, plastics, and other materials is contrasted by its significant health and safety risks.[2] A thorough understanding of these hazards is the foundation of a robust safety protocol.
Health Hazards:
-
Respiratory Irritation: Inhalation of this compound vapors can cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3] Higher concentrations can result in a build-up of fluid in the lungs (pulmonary edema), a serious medical emergency.[2] Acute exposure to high vapor concentrations may also lead to drowsiness, headache, and nausea.[4][5]
-
Skin and Eye Irritation: Direct contact with liquid this compound can cause severe skin and eye irritation, and potentially burns.[2][4] Prolonged or widespread skin contact can lead to the absorption of harmful amounts of the chemical.[4]
-
Skin Sensitization: this compound is a known skin sensitizer.[2][4] Repeated contact can lead to the development of an allergic skin reaction, where even very low future exposures can trigger itching and a skin rash.[2]
-
Carcinogenicity: this compound is considered a potential occupational carcinogen.[2][6][7] The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified it based on animal studies.[5][8] Consequently, it should be handled with extreme caution to minimize exposure.[2]
Physical and Chemical Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor, with a flash point of 9°C (48°F).[3][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[2][4]
-
Hazardous Polymerization: this compound can polymerize violently if heated or contaminated, especially in the absence of an inhibitor.[1][9] This reaction is exothermic and can lead to a dangerous pressure buildup and potential rupture of sealed containers.[1]
The Hierarchy of Controls: A Multi-Layered Defense
Before resorting to PPE, a comprehensive safety strategy must prioritize engineering and administrative controls to minimize exposure to this compound. PPE should be considered the last line of defense.
-
Engineering Controls: These are the most effective measures as they involve physically isolating the hazard from the worker.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[10][11] A certified chemical fume hood is essential for handling open containers of the liquid. For larger scale operations, enclosed processes with local exhaust ventilation at the point of chemical release are recommended.[2]
-
Process Automation: Where feasible, using automated or enclosed systems for transferring this compound from storage containers to reaction vessels can significantly reduce the risk of inhalation and skin contact.[2]
-
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all tasks involving this compound must be developed and strictly followed.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, proper use of PPE, and emergency response.[2]
-
Restricted Access: Areas where this compound is used or stored should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[2][3] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
-
Personal Protective Equipment: Your Final Barrier
When engineering and administrative controls cannot eliminate exposure, PPE is crucial. The selection of appropriate PPE must be based on a thorough risk assessment of the specific tasks to be performed.
Respiratory Protection
Respiratory protection is necessary when there is a potential to exceed exposure limits or when engineering controls are not sufficient.[4]
| Exposure Level | Recommended Respirator |
| Up to 50 ppm | Air-purifying respirator with an organic vapor cartridge. |
| Above 50 ppm or in emergency situations (e.g., large spills) | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2] |
| Immediately Dangerous to Life and Health (IDLH) concentration (300 ppm) | A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2][9] |
Eye and Face Protection
Given that this compound can cause severe eye irritation and burns, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling this compound to protect against splashes.[4]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a higher risk of splashing, such as during transfers of larger volumes or when working with heated this compound.[2][4]
Hand Protection
Choosing the correct gloves is critical, as this compound can be absorbed through the skin and cause sensitization.[4] Not all glove materials offer the same level of protection.
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to this compound.[2]
-
Ethyl Vinyl Alcohol (EVA) Laminate: Provides superior chemical resistance.[4]
-
Teflon® (Polytetrafluoroethylene - PTFE): Highly resistant to a broad range of chemicals, including this compound.[2]
-
Chlorinated Polyethylene: A suitable material for protection against this compound.[4]
Important Considerations:
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance data to determine the breakthrough time for this compound. This is the time it takes for the chemical to permeate the glove material.
-
Glove Thickness: Thicker gloves generally offer longer breakthrough times but may reduce dexterity.
-
Task-Specific Selection: For incidental contact, a thinner glove may be sufficient. For tasks involving potential immersion or prolonged contact, a heavier-duty glove is required.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves. A common practice is to wear a thinner nitrile glove underneath a more robust butyl or EVA laminate glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Replace gloves immediately if they are contaminated or show signs of wear.
Protective Clothing
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard lab coat may be sufficient for small-scale operations in a fume hood.
-
Chemical-Resistant Apron or Suit: For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a full-body suit made of materials like Tyvek® or other coated fabrics is necessary.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities of this compound, chemical-resistant boots may be required.[4]
Procedural Guidance for Safe Operations
Donning and Doffing PPE
A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Put on inner gloves (e.g., nitrile).
-
Put on protective clothing (e.g., lab coat, apron).
-
Put on respiratory protection.
-
Put on eye and face protection.
-
Put on outer gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of the protective clothing.
Doffing Sequence:
-
Remove outer gloves.
-
Remove protective clothing.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Storage and Handling
-
Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][12]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]
-
Use non-sparking tools and explosion-proof equipment when handling this compound.[1][11]
-
Ground and bond containers during transfer to prevent static discharge.[2][11]
Emergency Preparedness: Responding to the Unexpected
Spills
In the event of a spill, your safety and the safety of your colleagues is the top priority.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Isolate: Remove all sources of ignition.[2]
-
Protect: Don the appropriate level of PPE, including respiratory protection.
-
Contain: For small spills, absorb the material with a non-combustible absorbent, such as activated charcoal, sand, or earth.[2][13]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[13]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Collect waste in clearly labeled, sealed containers.[3]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A workflow diagram illustrating the risk-based approach to selecting personal protective equipment for handling this compound.
Conclusion
The safe handling of this compound is not merely a matter of compliance; it is a cornerstone of a responsible and ethical research environment. By adopting a proactive approach that prioritizes understanding the inherent hazards, implementing a hierarchy of controls, and making informed decisions about personal protective equipment, we can mitigate the risks associated with this valuable chemical. This guide serves as a foundational resource for researchers, empowering them to work with this compound confidently and safely.
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- Ayers International. (n.d.). Material Safety Data Sheet: this compound.
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- ECHEMI. (n.d.). This compound SDS, 140-88-5 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Safety with this compound: Handling and Precautions.
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- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- Santa Cruz Biotechnology. (2016). Safety Data Sheet: this compound.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
